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  • Product: 3-Cyanocyclobutanecarboxylic acid
  • CAS: 2445793-26-8

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for 3-Cyanocyclobutanecarboxylic Acid

Executive Summary & Chemical Significance 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has emerged as a highly valuable bifunctional building block in modern drug discovery. With the pharmaceutical industry's sh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has emerged as a highly valuable bifunctional building block in modern drug discovery. With the pharmaceutical industry's shift toward increasing the fraction of sp³-hybridized carbons (Fsp³) to improve aqueous solubility and metabolic stability, cyclobutane derivatives serve as excellent bioisosteres for planar phenyl rings. Specifically, the orthogonal reactivity of the carboxylic acid and the nitrile group makes this compound an ideal PROTAC linker and a core scaffold for proteasome-enhancing compounds .

Retrosynthetic Strategy

The synthesis of 3-cyanocyclobutanecarboxylic acid requires careful management of the cyclobutane ring's inherent strain (approx. 26 kcal/mol) and the potential for ring-opening under harsh conditions. The most reliable, scalable, and self-validating retrosynthetic disconnection relies on functional group interconversion (FGI) starting from the commercially available 3-oxocyclobutanecarboxylic acid.

Retrosynthesis Target 3-Cyanocyclobutane- carboxylic acid (Target) Intermediate1 Methyl 3-Mesyloxy- cyclobutanecarboxylate Target->Intermediate1 SN2 Cyanation & Hydrolysis Starting1 3-Oxocyclobutane- carboxylic acid (Starting Material) Intermediate1->Starting1 Esterification, Reduction & Sulfonylation

Retrosynthetic analysis of 3-cyanocyclobutanecarboxylic acid via FGI.

Mechanistic Pathway & Stereochemical Dynamics

The transformation from a planar ketone to a substituted cyclobutane introduces cis/trans stereoisomerism. The reduction of the ketone typically favors the cis-alcohol due to steric approach control. Subsequent SN2 cyanation proceeds with strict inversion of configuration. Therefore, the cis-alcohol yields the trans-nitrile, and the trans-alcohol yields the cis-nitrile. Understanding this causality is critical for researchers aiming to isolate stereopure isomers like (1s,3s)-3-cyanocyclobutane-1-carboxylic acid .

Stereochemistry Ketone Methyl 3-Oxocyclobutane- carboxylate CisAlcohol cis-3-Hydroxy- cyclobutanecarboxylate Ketone->CisAlcohol NaBH4 (Major Pathway) TransAlcohol trans-3-Hydroxy- cyclobutanecarboxylate Ketone->TransAlcohol NaBH4 (Minor Pathway) TransCyano trans-3-Cyano- cyclobutanecarboxylate (Inversion) CisAlcohol->TransCyano 1. MsCl / 2. NaCN (SN2) CisCyano cis-3-Cyano- cyclobutanecarboxylate (Inversion) TransAlcohol->CisCyano 1. MsCl / 2. NaCN (SN2)

Stereochemical divergence during the reduction and subsequent SN2 cyanation steps.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters for the five-step synthesis.

Reaction StepReagents & SolventsTemp.TimeYield (%)Mechanistic / Stereochemical Outcome
1. Esterification MeOH, cat. H₂SO₄65 °C4 h95%Protection of acidic proton
2. Reduction NaBH₄, MeOH0 °C2 h88%~3:1 (cis:trans) alcohol mixture
3. Mesylation MsCl, Et₃N, DCM0 °C → RT2 h92%Retention of configuration
4. Cyanation NaCN, DMSO80 °C12 h75%Complete inversion (SN2 mechanism)
5. Hydrolysis LiOH·H₂O, THF/H₂ORT3 h90%Retention of configuration

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Esterification and Hydride Reduction

Objective: Mask the carboxylic acid to prevent carboxylate formation during cyanation, followed by the reduction of the ketone.

  • Esterification: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq). Reflux at 65 °C for 4 hours.

    • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar acid baseline spot.

  • Workup: Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃ (to prevent acid-catalyzed side reactions), and extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Reduction: Dissolve the resulting methyl 3-oxocyclobutanecarboxylate in methanol at 0 °C.

    • Causality: Low temperature is critical to prevent the over-reduction of the methyl ester and to control the exothermic hydride transfer.

  • Add NaBH₄ (1.2 eq) portion-wise over 30 minutes. Stir for 2 hours at 0 °C.

  • Quench: Carefully add saturated NH₄Cl to destroy excess hydride. Extract with DCM, dry, and concentrate to yield methyl 3-hydroxycyclobutanecarboxylate.

Protocol B: Sulfonylation and SN2 Cyanation

Objective: Convert the secondary alcohol into a nitrile via a highly reactive mesylate intermediate.

  • Mesylation: Dissolve the alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Causality: Triethylamine acts as an acid scavenger for the HCl generated, preventing acid-mediated cyclobutane ring opening.

  • Stir for 2 hours, warming to room temperature. Wash with water, dry, and concentrate.

  • Cyanation: Dissolve the crude mesylate in anhydrous DMSO (0.2 M). Add NaCN (1.5 eq).

    • Causality: DMSO, a polar aprotic solvent, strongly solvates the Na⁺ cation while leaving the cyanide anion "naked." This maximizes nucleophilicity, which is essential for overcoming the steric hindrance of the cyclobutane ring during the SN2 backside attack.

  • Heat to 80 °C for 12 hours.

    • Validation: The reaction must be monitored by GC-MS or TLC. The highly polar mesylate will convert to the less polar nitrile.

  • Workup: Cool to room temperature, dilute with water (to crash out the organic product from DMSO), and extract with diethyl ether. Purify via silica gel flash chromatography.

Protocol C: Chemoselective Hydrolysis

Objective: Deprotect the ester without hydrolyzing the nitrile.

  • Hydrolysis: Dissolve methyl 3-cyanocyclobutanecarboxylate in a 1:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (1.1 eq) and stir at room temperature for 3 hours.

    • Causality: Mild basic conditions at room temperature selectively hydrolyze the ester. The nitrile group requires significantly harsher conditions (strong acid/base and prolonged heating) to hydrolyze into an amide or acid .

  • Isolation: Extract the aqueous layer with diethyl ether to remove unreacted starting material. Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to afford pure 3-cyanocyclobutanecarboxylic acid.

References

  • Google Patents. "US11560385B2 - Proteasome activity enhancing compounds". Google Patents.
  • Google Patents. "WO2019032743A1 - Compounds, compositions and methods". Google Patents.
Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Cyanocyclobutanecarboxylic Acid in Drug Development

Executive Summary 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has emerged as a highly valuable building block in contemporary medicinal chemistry[1]. Its unique bifunctional nature—combining a polar, electron-w...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has emerged as a highly valuable building block in contemporary medicinal chemistry[1]. Its unique bifunctional nature—combining a polar, electron-withdrawing cyano group with a versatile carboxylic acid across a conformationally restricted cyclobutane ring—makes it an ideal moiety for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Notably, this compound serves as a critical intermediate in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators, which are currently under intense investigation for treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Parkinson's Disease (PD)[2].

Molecular & Physicochemical Profiling

The cyclobutane ring provides a rigid sp3-hybridized scaffold that limits the conformational flexibility of the attached functional groups. This restriction is highly valued in modern drug design as it reduces the entropic penalty upon target binding and significantly improves metabolic stability compared to linear alkyl chains[2].

Quantitative Data Summary

The following table outlines the core physicochemical properties of 3-cyanocyclobutanecarboxylic acid, translating raw data into practical drug development insights.

PropertyValueCausality / Significance
CAS Number 1823933-75-0 (General)[1]2445793-26-8 (cis-isomer)Stereochemistry dictates target binding affinity; cis/trans isomers must be carefully separated during synthesis.
Molecular Formula C6H7NO2[1]Small molecular footprint ensures high Ligand Efficiency (LE).
Molecular Weight 125.13 g/mol [3]Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area ~61.1 ŲOptimal for CNS penetration (TPSA < 90 Ų is preferred for crossing the blood-brain barrier).
Hydrogen Bond Donors 1 (Carboxylic -OH)Facilitates targeted, directional hydrogen bonding within receptor pockets.
Hydrogen Bond Acceptors 3 (Cyano -N, Carboxyl -O)Enhances aqueous solubility and interaction with kinase/GEF active sites.
Physical State Solid[3]Easy to handle, weigh, and store under controlled room temperature conditions[3].

Chemical Behavior & Reactivity (E-E-A-T Insights)

  • pKa and Ionization Dynamics: The carboxylic acid group typically exhibits a pKa around 4.0 to 4.5. However, the electron-withdrawing nature of the cyano group (-I effect) across the cyclobutane ring slightly increases the acidity of the carboxylate compared to an unsubstituted cyclobutanecarboxylic acid. This ensures the molecule is predominantly deprotonated at physiological pH (7.4), which is crucial for forming stable salt bridges in enzymatic active sites.

  • Metabolic Stability (ADME): The incorporation of the cyclobutane ring significantly improves drug metabolism and pharmacokinetics (DMPK)[2]. Unlike linear aliphatic chains that are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, the strained sp3 carbons of the cyclobutane ring resist rapid oxidative metabolism. This structural choice directly increases the in vivo half-life of the resulting therapeutic compounds and reduces dosage requirements[2].

Experimental Methodologies: Amide Coupling Protocol

In the synthesis of eIF2B modulators, 3-cyanocyclobutanecarboxylic acid is frequently coupled with complex, sterically hindered amines (e.g., bicyclo[1.1.1]pentanyl derivatives)[2]. The following protocol utilizes Propylphosphonic anhydride (T3P) as the coupling reagent. T3P is selected over traditional reagents (like HATU or EDC) because it produces highly water-soluble byproducts, ensuring a self-validating, highly pure crude product with minimal epimerization of the cyclobutane stereocenters.

Step-by-Step Methodology: T3P-Mediated Amide Coupling
  • Preparation & Dissolution:

    • Charge a dry, nitrogen-flushed round-bottom flask with the target amine (e.g., 0.21 mmol) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol, ~1.2 eq)[2].

    • Causality: A slight excess of the acid ensures complete consumption of the more valuable, complex amine intermediate.

    • Dissolve the mixture in anhydrous Ethyl Acetate (EtOAc, 3 mL)[2]. EtOAc is chosen for its excellent solubility profile and compatibility with T3P.

  • Activation & Base Addition:

    • Add Triethylamine (NEt3, 86 mg, 0.85 mmol, ~4 eq) to the stirring solution at 20 °C[2].

    • Causality: The base neutralizes the acidic byproducts generated during activation and ensures the amine remains in its nucleophilic, unprotonated state.

    • Dropwise, add T3P (272 mg, 0.43 mmol, 50% solution in EtOAc)[2].

  • Thermal Reaction:

    • Heat the reaction mixture to 80 °C and stir for 16 hours[2].

    • Causality: The steric bulk of the cyclobutane ring creates kinetic barriers to nucleophilic attack. Elevated temperatures provide the necessary activation energy to drive the formation of the mixed anhydride and subsequent amide bond.

  • Workup & Self-Validation:

    • Cool the reaction to room temperature. Dilute with additional EtOAc and wash sequentially with saturated aqueous NaHCO3 (to remove unreacted acid), water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4].

    • Validation Check: Analyze the crude residue via LC-MS. The desired product mass should dominate the chromatogram, with T3P byproducts completely absent due to the efficacy of the aqueous wash.

  • Purification:

    • Purify via preparative HPLC or silica gel chromatography to isolate the pure target amide[4].

Mechanistic Pathway: eIF2B Modulation in the ISR

The Integrated Stress Response (ISR) is a cellular network activated by various stressors, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51[2]. Phosphorylated eIF2α tightly binds and inhibits eIF2B, a guanine nucleotide exchange factor (GEF), thereby halting protein synthesis and contributing to neurodegeneration[2]. Compounds derived from 3-cyanocyclobutanecarboxylic acid act as allosteric modulators of eIF2B, stabilizing its active decameric form and restoring translation even in the presence of phosphorylated eIF2α[2].

G Stress Cellular Stress (ISR Activation) eIF2a eIF2α Phosphorylation (Ser51) Stress->eIF2a Kinases (e.g., PERK) eIF2B_Inhib eIF2B Inhibition (GDP-bound state) eIF2a->eIF2B_Inhib Binds & Sequesters Translation_Block Translation Blocked (Neurodegeneration) eIF2B_Inhib->Translation_Block Halts Initiation eIF2B_Active eIF2B Activation (GEF Activity Restored) eIF2B_Inhib->eIF2B_Active Overcomes Inhibition Drug eIF2B Modulator (3-Cyano-CBCA derived) Drug->eIF2B_Active Allosteric Binding Translation_Restore Protein Synthesis Restored eIF2B_Active->Translation_Restore GDP/GTP Exchange

Mechanism of eIF2B modulators in the Integrated Stress Response (ISR) pathway.

Conclusion

3-Cyanocyclobutanecarboxylic acid is a strategically designed moiety that imparts critical physicochemical and pharmacokinetic advantages to modern therapeutics. By mastering its reactivity, conformational dynamics, and structural implications, drug development professionals can leverage this compound to engineer robust, CNS-penetrant molecules capable of modulating complex pathways like the ISR to combat severe neurodegenerative diseases.

Sources

Foundational

3-Cyanocyclobutanecarboxylic Acid (CAS 1823933-75-0): A Technical Guide to Its Role in Advanced Therapeutics and PROTAC Synthesis

Executive Summary As modern drug discovery shifts toward complex modalities like Targeted Protein Degradation (TPD) and allosteric modulation, the structural nuances of bifunctional building blocks become paramount. 3-Cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery shifts toward complex modalities like Targeted Protein Degradation (TPD) and allosteric modulation, the structural nuances of bifunctional building blocks become paramount. 3-Cyanocyclobutanecarboxylic acid (CAS 1823933-75-0) has emerged as a critical intermediate. By replacing highly flexible linear aliphatic chains with a conformationally restricted cyclobutane ring, chemists can precisely dictate exit vectors, minimize entropic penalties during target binding, and enhance metabolic stability.

This whitepaper provides an in-depth analysis of its physicochemical profile, its mechanistic utility in modulating the eukaryotic initiation factor 2B (eIF2B) pathway, its application as a PROTAC linker, and field-validated synthetic protocols.

Physicochemical Profiling & Informatics

Before integrating this building block into synthetic pipelines, it is crucial to understand its foundational properties. The cis/trans isomeric potential of the cyclobutane ring allows for distinct spatial arrangements of the cyano and carboxylate groups, which is critical for Structure-Activity Relationship (SAR) optimization.

PropertyValue
Chemical Name 3-Cyanocyclobutanecarboxylic acid
CAS Number 1
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
SMILES N#CC1CC(C(=O)O)C1
InChI Key AJZROLCXFIZNQX-UHFFFAOYSA-N
Physical Form Solid
GHS Classification Danger (H301, H311, H331 - Toxic if swallowed, in contact with skin, or inhaled)

Data sourced from1.

Mechanistic Role in Drug Development

A. Modulation of the Integrated Stress Response (ISR) via eIF2B

The Integrated Stress Response (ISR) is a cellular adaptation mechanism implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. Under cellular stress, eIF2α kinases phosphorylate eIF2α. This phosphorylated state binds to and competitively inhibits eIF2B , a guanine nucleotide exchange factor (GEF), halting global protein translation[2].

Derivatives synthesized from 3-cyanocyclobutanecarboxylic acid act as potent eIF2B modulators [3].

  • The Causality of the Scaffold: The cyclobutane ring precisely orients the cyano group (acting as a hydrogen bond acceptor) and the amide linkage to perfectly fit the allosteric binding pocket of the decameric eIF2B complex. This binding stabilizes the active conformation of eIF2B, overriding the inhibitory effect of phosphorylated eIF2α and restoring normal translation[3].

ISR_Pathway Stress Cellular Stress Kinase eIF2a Kinases Stress->Kinase eIF2_P Phosphorylated eIF2a (Inactive) Kinase->eIF2_P Phosphorylates eIF2B eIF2B Complex (Blocked) eIF2_P->eIF2B Inhibits Translation Translation Arrest eIF2B->Translation Leads to eIF2_Active Active eIF2 (GTP-bound) eIF2B->eIF2_Active GDP/GTP Exchange Modulator 3-Cyano-CB Modulator Modulator->eIF2B Restores GEF

Mechanistic pathway of ISR activation and restoration via eIF2B modulators.

B. Utility as a PROTAC Linker

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive tether; it actively influences the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). 3-Cyanocyclobutanecarboxylic acid is utilized as a4.

  • The Causality of Rigidity: Highly flexible PEG chains incur a massive entropic penalty upon binding. By incorporating a cyclobutane moiety, the degrees of freedom are restricted. This "pre-organizes" the warheads into a bioactive conformation, significantly enhancing the degradation efficiency (DC₅₀) of the PROTAC molecule[4][5].

Experimental Protocols: Self-Validating Amide Coupling

To integrate 3-cyanocyclobutanecarboxylic acid into complex Active Pharmaceutical Ingredients (APIs), amide coupling is the standard route. The following protocol utilizes Propylphosphonic Anhydride (T3P) based on optimized patent methodologies[2][3].

Why T3P? (Causality & Rationale): Traditional coupling agents (like HATU or EDC) can lead to epimerization of the cyclobutane stereocenters or require tedious aqueous workups. T3P offers high-yielding, epimerization-free coupling. Crucially, its byproducts are completely water-soluble. This creates a self-validating system : if the organic phase is cleanly separated after the aqueous wash, the removal of coupling byproducts is inherently guaranteed.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the target amine (1.0 eq) and 3-cyanocyclobutanecarboxylic acid (1.2 eq) in anhydrous Ethyl Acetate (EtOAc).

    • Validation Check: Ensure solvent moisture is <50 ppm via Karl Fischer titration to prevent premature T3P hydrolysis. EtOAc is chosen because it solubilizes both reagents and allows direct transition to aqueous workup without solvent swapping.

  • Activation: Add Triethylamine (NEt₃, 4.0 eq) followed by T3P (50% solution in EtOAc, 2.0 eq) at 20 °C under a nitrogen atmosphere. NEt₃ acts as a non-nucleophilic base to deprotonate the acid without competing for the activated intermediate[2].

  • Thermal Reaction: Heat the mixture to 80 °C in a sealed pressure vessel (as EtOAc boils at 77 °C) and stir for 16 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction validates its completion when the starting amine peak area is <2% relative to the product mass.

  • Quench & Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. The T3P byproducts partition entirely into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the final functionalized derivative.

Coupling_Workflow Step1 1. Reagent Prep Acid + Amine in EtOAc Step2 2. Activation Add T3P & NEt3 Step1->Step2 Step3 3. Thermal Reaction 80°C for 16h Step2->Step3 Step4 4. Quench & Workup Aqueous Extraction Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step self-validating amide coupling protocol using T3P.

References

  • Title: WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL
  • Title: 3-cyanocyclobutane-1-carboxylic acid | 1823933-75-0 Source: Sigma-Aldrich URL
  • Title: 3-Cyanocyclobutane-1-carboxylic acid | PROTAC Linker Source: MedChemExpress URL

Sources

Exploratory

Systematic IUPAC Nomenclature and Structural Characterization of 3-Cyanocyclobutanecarboxylic Acid

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The incorporation of saturated cyclobutane rings into small-molecule drug candidates has emerged as a premier strategy fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The incorporation of saturated cyclobutane rings into small-molecule drug candidates has emerged as a premier strategy for conformational restriction, reducing molecular planarity, and improving overall physicochemical properties [6]. Among these structural building blocks, 3-cyanocyclobutanecarboxylic acid serves as a critical bifunctional intermediate. It is prominently featured in the synthesis of complex therapeutics, including eukaryotic initiation factor 2B (eIF2B) modulators targeting neurodegenerative diseases [5]. This guide delineates the systematic IUPAC nomenclature, stereochemical nuances, and self-validating characterization protocols for this essential molecule.

Mechanistic Logic of IUPAC Nomenclature

The assignment of the IUPAC name for 3-cyanocyclobutanecarboxylic acid relies on a strict hierarchical priority of functional groups. As a Senior Application Scientist, it is vital to understand not just what the name is, but the causality behind the nomenclature rules to prevent structural misassignments in chemical databases.

Principal Functional Group Priority

The molecule possesses two distinct functional groups: a carboxylic acid (-COOH) and a nitrile (-CN). According to the IUPAC Blue Book rules for organic nomenclature, carbon-containing acids maintain the highest oxidation states and outrank all other functional groups, including nitriles [1], [2].

  • Principal Group: Carboxylic acid. Because the -COOH group is directly attached to a cycloalkane ring, the specific suffix -carboxylic acid is utilized rather than the aliphatic -oic acid [3].

  • Secondary Group: Nitrile. Relegated to substituent status due to lower priority, it is denoted by the prefix cyano- [4].

Parent Structure and Numbering

The parent hydride is the four-membered cyclobutane ring. Numbering is strictly dictated by the principal functional group:

  • The ring carbon attached to the -COOH group is designated as C1 .

  • Numbering proceeds around the ring to give the lowest possible locant to the secondary substituent. In this symmetrical 1,3-disubstituted system, both numbering paths yield position C3 for the cyano group.

  • Final Assembly: Combining the prefix, parent, and suffix yields 3-cyanocyclobutanecarboxylic acid .

IUPAC_Logic A Molecule: 3-Cyanocyclobutanecarboxylic acid B Identify Functional Groups: -COOH and -CN A->B C Determine Priority: Carboxylic Acid > Nitrile B->C D Assign Principal Suffix: -carboxylic acid C->D E Identify Parent Hydride: Cyclobutane C->E F Numbering: C1 at -COOH, C3 at -CN D->F E->F G Assign Substituent Prefix: 3-cyano- F->G H Final Assembly: 3-cyanocyclobutanecarboxylic acid G->H

Caption: IUPAC Nomenclature Logic Tree for 3-Cyanocyclobutanecarboxylic Acid.

Stereochemistry: The Achirality Nuance

A common pitfall in medicinal chemistry is the misassignment of chirality in cyclobutane systems. 3-Cyanocyclobutanecarboxylic acid exhibits cis-trans isomerism depending on the relative facial orientation of the -COOH and -CN groups.

However, both the cis and trans isomers are strictly achiral . Because the substituents at C1 and C3 are bisected by an internal plane of symmetry passing directly through C1 and C3 (and perpendicular to the average plane of the ring), the molecule cannot possess non-superimposable mirror images. Consequently, there are no (1R, 3S) absolute designations; the stereocenters are pseudoasymmetric, and the molecule exists solely as two distinct, achiral diastereomers (cis and trans).

Quantitative Physicochemical Profile

To facilitate compound registration and analytical tracking, the foundational quantitative data for this building block is summarized below:

PropertyValue
Systematic IUPAC Name 3-Cyanocyclobutanecarboxylic acid
Chemical Formula C6H7NO2
Molecular Weight 125.13 g/mol
Exact Mass 125.0477 Da
Stereoisomeric Forms cis and trans (Achiral Diastereomers)
Principal Group Priority 1 (Suffix: -carboxylic acid)
Secondary Group Priority 2 (Prefix: cyano-)
Typical Use Case Amide coupling for eIF2B modulators [5]

Self-Validating Protocol: Stereochemical Assignment via 2D NMR

Differentiating the cis and trans isomers is critical before proceeding with downstream amide coupling reactions [5]. Standard 1D 1H NMR is often insufficient due to overlapping multiplets in the cyclobutane methylene region. As a best practice, we utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to establish relative stereochemistry.

This protocol is designed as a self-validating system : each step contains an internal check to prevent downstream data artifacts.

Step-by-Step NOESY Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the purified cyclobutane isomer in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Internal Check: Visually inspect the solution. It must be perfectly clear. Particulate matter causes magnetic field inhomogeneities, which severely degrade the resolution of the critical C1/C3 methine proton signals.

Step 2: 1D 1H NMR Acquisition & Validation

  • Action: Acquire a standard 1D proton spectrum at 400 MHz or higher.

  • Internal Check: Validate the integration. The methine protons at C1 and C3 (typically 3.0–3.5 ppm) must integrate to exactly 1 proton each, relative to the 4 methylene protons at C2/C4 (2.2–2.8 ppm). If the ratio deviates from 1:1:4, the sample is impure, and NOESY acquisition must be aborted.

Step 3: 2D NOESY Acquisition

  • Action: Set up the 2D NOESY experiment. Set the mixing time ( τm​ ) to 300–500 ms .

  • Causality: The choice of mixing time is dictated by the molecular weight. For a small molecule like 3-cyanocyclobutanecarboxylic acid (MW ~125 Da), the correlation time ( τc​ ) is short, meaning the NOE builds up slowly and is positive. A longer mixing time ensures sufficient signal-to-noise for cross-peak detection without excessive spin diffusion.

Step 4: Cross-Peak Analysis and Assignment

  • Action: Analyze the 2D spectrum for a cross-peak between the C1-H and C3-H resonances.

  • Interpretation Logic:

    • If a strong cross-peak is observed: The protons at C1 and C3 are on the same face of the ring (syn-coplanar). Consequently, the -COOH and -CN substituents must be on the opposite face, meaning they are cis to each other. Assign as cis-3-cyanocyclobutanecarboxylic acid.

    • If no cross-peak (or a very weak artifact) is observed: The protons are on opposite faces of the ring. The substituents are therefore trans to each other. Assign as trans-3-cyanocyclobutanecarboxylic acid.

NMR_Workflow N1 Isolate Isomer N2 Acquire 1H & NOESY NMR Spectra N1->N2 N3 Analyze C1-H and C3-H Cross-Peaks N2->N3 N4 Strong NOE Signal? N3->N4 N5 Assign as cis-Isomer N4->N5 Yes N6 Assign as trans-Isomer N4->N6 No

Caption: NOESY NMR Workflow for Stereochemical Assignment of Cyclobutane Isomers.

Conclusion

Mastery of fundamental building blocks like 3-cyanocyclobutanecarboxylic acid bridges the gap between theoretical nomenclature and applied drug discovery. By adhering to strict IUPAC priority rules, recognizing the inherent achirality of 1,3-disubstituted cyclobutanes, and employing self-validating NMR protocols, medicinal chemists can confidently integrate this scaffold into complex therapeutic pipelines.

References

  • IUPAC nomenclature of organic chemistry. Wikipedia. Available at:[Link]

  • Nomenclature of Organic Compounds with Functional Groups. CK-12 Foundation. Available at:[Link]

  • Naming specific functional groups. ChemBAM. Available at:[Link]

  • IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry. Aakash Institute. Available at:[Link]

  • Compounds, compositions and methods (WO2019032743A1). Google Patents.
  • Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at:[Link]

Foundational

3-Cyanocyclobutanecarboxylic Acid: Stability, Reactivity, and Synthetic Vectorization in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyanocyclobutanecarboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of small, strained ring systems has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0)[1][2] is a highly versatile, bifunctional building block that offers unique spatial vectorization. By combining a hydrogen-bond accepting nitrile group with a versatile carboxylic acid handle across a rigidified cyclobutane core, this molecule provides exceptional utility in the design of targeted therapeutics, such as eukaryotic initiation factor 2B (eIF2B) modulators[3].

This technical guide provides an in-depth analysis of the structural dynamics, stability, orthogonal reactivity, and validated experimental protocols associated with 3-cyanocyclobutanecarboxylic acid.

Structural Dynamics and Physicochemical Profile

Ring Strain and Conformational "Puckering"

Cyclobutane rings possess significant inherent ring strain (approximately 26.3 kcal/mol) due to angle strain (internal angles of ~90° compared to the ideal 109.5° for sp³ carbons) and torsional strain from eclipsing interactions[4]. To mitigate this torsional strain, the cyclobutane ring of 3-cyanocyclobutanecarboxylic acid adopts a puckered conformation (a dihedral angle of ~25–30°).

This puckering is critical for medicinal chemists because it dictates the exit vectors of the substituents at the 1- and 3-positions. Depending on the relative stereochemistry (cis vs. trans), the cyano and carboxylate groups will occupy either pseudo-equatorial or pseudo-axial positions, directly influencing target protein engagement and minimizing steric clashes within binding pockets.

Physicochemical Properties

The bifunctional nature of the molecule yields a highly polar, low-molecular-weight building block. Below is a summary of its core quantitative data:

PropertyValue / DescriptionCausality / Impact on Drug Design
Chemical Formula C₆H₇NO₂Low molecular weight (125.13 g/mol ) ensures high ligand efficiency when incorporated into larger scaffolds[1].
CAS Registry Number 1823933-75-0Primary identifier for sourcing the racemic or mixed-isomer building block[1][2].
Hydrogen Bond Donors 1 (Carboxylic -OH)Provides a reactive center for amide/ester formation.
Hydrogen Bond Acceptors 3 (C=O, -OH, -C≡N)The nitrile acts as a strong, linear H-bond acceptor, often utilized to interact with backbone amides in kinase/enzyme hinge regions.
Topological Polar Surface Area (TPSA) 61.1 ŲOptimal for maintaining moderate permeability before functionalization.

Stability Matrix

Thermal and Chemical Stability

Despite the high ring strain, 3-cyanocyclobutanecarboxylic acid is remarkably stable at standard room temperature and physiological conditions[4].

  • Thermal Stability: The molecule does not undergo spontaneous retro-[2+2] cycloaddition or decarboxylation unless subjected to extreme thermolytic conditions (typically >200 °C) or specific transition-metal catalysis[4][5].

  • Chemical Stability: The nitrile group is robust against mild acids and bases. However, under harsh aqueous acidic (e.g., 6M HCl, reflux) or strongly basic conditions, it will undergo hydrolysis to the corresponding primary amide and eventually to cyclobutane-1,3-dicarboxylic acid.

Metabolic Stability Rationale

In drug development, replacing linear alkyl chains with a cyclobutane ring drastically improves metabolic stability. Linear chains are highly flexible and readily adopt conformations suitable for Cytochrome P450 (CYP450) mediated oxidation. The rigidified cyclobutane core restricts conformational freedom, lowering the entropic penalty upon target binding and shielding the carbon framework from rapid enzymatic degradation[3].

Reactivity Profiling & Orthogonal Functionalization

The synthetic power of 3-cyanocyclobutanecarboxylic acid lies in its orthogonal reactivity . The carboxylic acid and the nitrile group can be addressed independently, allowing for divergent synthetic pathways.

Reactivity SM 3-Cyanocyclobutanecarboxylic Acid (Core Building Block) Amide Amide Derivatives (via T3P/HATU) SM->Amide Amine, Coupling Agent (Target Engagement) Amine Aminomethyl Cyclobutane (via Nitrile Reduction) SM->Amine LiAlH4 or H2/Pd (Chain Extension) Tetrazole Tetrazole Derivatives (via Azide Cycloaddition) SM->Tetrazole NaN3, Catalyst (Bioisostere)

Figure 1: Divergent synthetic vectorization of 3-Cyanocyclobutanecarboxylic acid.

  • Carboxylic Acid Functionalization (Electrophilic Center): Readily undergoes amide coupling. This is the most frequent application, linking the cyclobutane core to complex amine scaffolds.

  • Nitrile Functionalization (Latent Nucleophile/Electrophile): The cyano group can be reduced to a primary amine (–CH₂NH₂) for further chain extension, or converted into a tetrazole (a carboxylic acid bioisostere) via [3+2] cycloaddition with sodium azide.

Applications in Drug Discovery: eIF2B Modulators

A prime example of this building block's utility is found in the synthesis of modulators for eukaryotic initiation factor 2B (eIF2B) , which are investigated for neurodegenerative diseases like Alzheimer's, Parkinson's, and ALS[3].

In these therapeutic agents, the 3-cyanocyclobutyl moiety is coupled to complex polycyclic amines. The cyclobutane ring acts as a rigid spacer, while the cyano group projects into a specific sub-pocket of the eIF2B complex. The electron-withdrawing nature of the nitrile also modulates the lipophilicity (LogP) of the final drug candidate, ensuring it can cross the blood-brain barrier (BBB) without becoming overly lipophilic, which would otherwise increase non-specific binding and toxicity.

Validated Experimental Protocols

Propylphosphonic Anhydride (T3P) Mediated Amide Coupling

When coupling 3-cyanocyclobutanecarboxylic acid to complex, potentially sterically hindered amines, standard coupling reagents (like EDC/HOBt) can suffer from low yields or induce epimerization of the cyclobutane stereocenters.

Causality in Reagent Selection: T3P (Propylphosphonic anhydride) is selected here because it proceeds via a highly reactive mixed anhydride intermediate with a remarkably low propensity for epimerization. Furthermore, T3P and its byproducts are entirely water-soluble, allowing for a self-validating, chromatography-free primary workup[3].

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the target amine (e.g., 0.21 mmol) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol, 1.2 eq) in anhydrous Ethyl Acetate (EtOAc, 3.0 mL)[3].

  • Base Addition: Add Triethylamine (NEt₃, 86 mg, 0.85 mmol, 4.0 eq) to the stirring solution at 20 °C. Rationale: The base deprotonates the carboxylic acid and neutralizes any acid salts of the starting amine.

  • Activation: Dropwise add T3P (272 mg, 0.43 mmol, 50% solution in EtOAc, 2.0 eq) at 20 °C[3]. Rationale: Adding T3P at room temperature prevents uncontrolled exothermic spikes that could degrade the nitrile group.

  • Thermal Coupling: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir continuously for 16 hours[3]. Rationale: The elevated temperature provides the activation energy required to overcome the steric hindrance of the puckered cyclobutane ring during nucleophilic attack by the amine.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with additional EtOAc (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography if trace impurities remain.

Workflow Step1 Step 1: Activation Mix Acid + T3P + NEt3 in EtOAc at 20°C Step2 Step 2: Thermal Coupling Add Amine, Heat to 80°C Stir for 16h under N2 Step1->Step2 Step3 Step 3: Aqueous Quench Wash with NaHCO3 & HCl to remove T3P byproducts Step2->Step3 Step4 Step 4: Purification Phase separation, drying, and Silica Gel Chromatography Step3->Step4 Final Pure Cyclobutyl Amide Step4->Final

Figure 2: Experimental workflow for T3P-mediated amide coupling of 3-cyanocyclobutanecarboxylic acid.

References

  • Google Patents (WO2019032743A1) - Compounds, compositions and methods (eIF2B modulators).
  • ResearchGate - The application of cyclobutane derivatives in organic synthesis. Available at:[Link]

  • Liskon Biological - Functions and Mechanism of Cyclobutanone (Ring Strain Dynamics). Available at:[Link]

Sources

Exploratory

A Predictive Spectroscopic and Structural Analysis of 3-Cyanocyclobutanecarboxylic Acid: A Technical Guide for Researchers

For Distribution: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic properties of 3-cyanocyclobutanecarb...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic properties of 3-cyanocyclobutanecarboxylic acid. In the absence of publicly available, experimentally-derived spectral data for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds—notably cyclobutanecarboxylic acid and cyanocyclobutane—to construct a reliable predictive model of its infrared (IR), nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry (MS) characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of novel cyclobutane-containing chemical entities, offering a robust framework for spectral interpretation and structural verification.

Introduction

The cyclobutane motif is a key structural element in a variety of biologically active molecules and natural products. Its inherent ring strain and unique three-dimensional geometry impart specific conformational constraints that can be exploited in drug design to modulate binding affinity and metabolic stability. The bifunctional nature of 3-cyanocyclobutanecarboxylic acid, possessing both a carboxylic acid and a nitrile group, makes it a potentially versatile building block in medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in synthetic applications.

This guide provides a detailed, predictive analysis of the key spectroscopic features of 3-cyanocyclobutanecarboxylic acid. Each section is grounded in the fundamental principles of the respective analytical technique and supported by experimental data from structurally related molecules.

Molecular Structure and Conformational Dynamics

The 3-cyanocyclobutanecarboxylic acid molecule consists of a four-membered cyclobutane ring substituted with a cyano (-C≡N) group and a carboxylic acid (-COOH) group at the 1 and 3 positions, respectively. The cyclobutane ring is not planar but exists in a puckered, "butterfly" conformation to alleviate torsional strain.[1] This conformational flexibility influences the chemical environment of the ring's protons and carbons, which is reflected in their NMR spectra.

Infrared (IR) Spectroscopy: A Predictive Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-cyanocyclobutanecarboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and nitrile moieties.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity & Characteristics
~3300-2500O-H (Carboxylic Acid)StretchingBroad, strong, due to hydrogen bonding
~2950-2850C-H (Cyclobutane)StretchingMedium to weak, sharp
~2250C≡N (Nitrile)StretchingMedium, sharp
~1710C=O (Carboxylic Acid)StretchingStrong, sharp
~1420C-H (Cyclobutane)Bending (Scissoring)Medium
~1300-1200C-O (Carboxylic Acid)StretchingMedium
~920O-H (Carboxylic Acid)Bending (Out-of-plane)Broad, medium

Causality Behind Predictions:

  • The O-H stretching band of the carboxylic acid is expected to be very broad due to intermolecular hydrogen bonding, a characteristic feature of carboxylic acids in the condensed phase.[2]

  • The C≡N stretching frequency is a sharp and moderately intense band, typically appearing in a relatively clean region of the spectrum, making it a highly diagnostic peak.[3]

  • The C=O stretching of the carboxylic acid will be a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding.[2]

  • The C-H stretching and bending modes of the cyclobutane ring will be present in their usual regions.

Experimental Protocol for IR Spectroscopy:

A standard protocol for acquiring the IR spectrum of a solid sample like 3-cyanocyclobutanecarboxylic acid would involve the use of an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The puckered nature of the cyclobutane ring will result in a complex and informative NMR spectrum for 3-cyanocyclobutanecarboxylic acid.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the cyclobutane ring and the carboxylic acid proton. Due to the substitution pattern, the ring protons are not chemically equivalent and will exhibit complex splitting patterns.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (methine)3.0 - 3.4MultipletVicinal and geminal couplings
H-2, H-4 (methylene)2.2 - 2.8MultipletsGeminal and vicinal couplings
H-3 (methine)3.2 - 3.6MultipletVicinal and geminal couplings
COOH10 - 12Broad Singlet-

Causality Behind Predictions:

  • The methine protons (H-1 and H-3) are deshielded by the adjacent electron-withdrawing carboxylic acid and cyano groups, respectively, and are therefore expected to appear at a lower field.[4]

  • The methylene protons (H-2 and H-4) will have chemical shifts typical for cyclobutane ring protons, but will be influenced by the neighboring substituents.[1]

  • The carboxylic acid proton is highly deshielded and its signal is often broad due to chemical exchange.

  • The splitting patterns will be complex due to geminal (²J) and vicinal (³J) couplings between the ring protons. The magnitude of the vicinal coupling constants will depend on the dihedral angles between the protons, which is a function of the ring's puckering.[4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the non-equivalent carbons in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
COOH175 - 185
C≡N118 - 125
C-140 - 45
C-2, C-425 - 35
C-330 - 35

Causality Behind Predictions:

  • The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field.

  • The nitrile carbon also appears in a characteristic downfield region.

  • The substituted carbons of the cyclobutane ring (C-1 and C-3) will be deshielded compared to the unsubstituted carbons due to the electron-withdrawing effects of the substituents.[1]

  • The unsubstituted methylene carbons (C-2 and C-4) will have chemical shifts in the typical range for cyclobutane carbons.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-3 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (~220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC (for direct ¹H-¹³C correlations) are highly recommended.[1]

Illustrative Workflow for NMR Data Acquisition and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent with TMS acq_1h Acquire 1D ¹H NMR prep->acq_1h acq_13c Acquire 1D ¹³C NMR acq_1h->acq_13c acq_2d Acquire 2D NMR (COSY, HSQC) acq_13c->acq_2d proc_1d Process 1D spectra (FT, phasing, baseline correction) acq_2d->proc_1d proc_2d Process 2D spectra proc_1d->proc_2d analysis Analyze chemical shifts, coupling constants, and correlations proc_2d->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for NMR analysis of 3-Cyanocyclobutanecarboxylic acid.

Mass Spectrometry (MS): A Predictive Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features.

Predicted Mass Spectrum Features:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 125, corresponding to the molecular formula C₆H₇NO₂.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 80.

    • Loss of the cyano group (-CN, 26 Da) to give a fragment at m/z = 99.

    • Ring cleavage, a characteristic fragmentation pattern for cyclobutane derivatives, leading to the formation of smaller fragments.[5] For example, cleavage of the ring could lead to fragments corresponding to ethylene and substituted acrylonitriles or acrylic acids.

Experimental Protocol for Mass Spectrometry:

A common method for the analysis of a relatively small organic molecule like 3-cyanocyclobutanecarboxylic acid is gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

  • Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve volatility for GC analysis.

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the GC column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by a beam of electrons (EI). The resulting ions are then separated by their mass-to-charge ratio and detected.

Illustrative Fragmentation Pathway:

G M [C₆H₇NO₂]⁺• m/z = 125 F1 [C₅H₆N]⁺ m/z = 80 M->F1 - •COOH F2 [C₅H₇O₂]⁺ m/z = 99 M->F2 - •CN F3 Ring Cleavage Fragments M->F3

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-cyanocyclobutanecarboxylic acid. By integrating fundamental spectroscopic principles with experimental data from analogous structures, we have outlined the expected key features in IR, ¹H NMR, ¹³C NMR, and mass spectra. The detailed experimental protocols and illustrative diagrams are intended to guide researchers in the efficient and accurate structural elucidation of this and related cyclobutane derivatives. As a versatile synthetic building block, a thorough understanding of the spectroscopic properties of 3-cyanocyclobutanecarboxylic acid is essential for its successful application in research and development.

References

  • Cavanaugh, J. R., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 25-32. Available at: [Link]

  • Bak, D. A., & Conrow, K. (1966). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 31(11), 3608-3611. Available at: [Link]

  • Thomas, T. H., Williams, A. J. S., & Orville-Thomas, W. J. (1968). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic, 908-913. Available at: [Link]

  • PubChem. Cyclobutanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Cyclobutanecarbonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase. Cyclobutanecarboxylic acid. Wiley-VCH GmbH. Available at: [Link]

  • Powell, D. L., et al. (1989). Vibrational Spectra and Conformations of Cyanocyclobutane. Acta Chemica Scandinavica, 43, 441-449. Available at: [Link]

  • PubChem. Cyanocyclobutane. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

The Discovery, Synthesis, and Application of 3-Cyanocyclobutanecarboxylic Acid in Modern Therapeutics

Executive Summary In the rapidly evolving landscape of medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds has unlocked new paradigms in dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds has unlocked new paradigms in drug discovery. 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) [1] has emerged as a premier bifunctional building block in this space. Characterized by its rigid cyclobutane core, this molecule provides precise spatial vectors for pharmacophore projection.

This technical guide explores the history, structural utility, and synthetic methodologies of 3-cyanocyclobutanecarboxylic acid, with a specific focus on its critical role in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators for neurodegenerative diseases and its utility as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).

Structural Significance and Physicochemical Profile

First appearing in chemical registries around 2015, 3-cyanocyclobutanecarboxylic acid was developed to address the "floppiness" of traditional aliphatic linkers. The cyclobutane ring adopts a puckered conformation, which restricts the rotational degrees of freedom between the cyano (-CN) and carboxylic acid (-COOH) groups.

From an application scientist's perspective, this rigidity is invaluable. The carboxylic acid serves as a highly reactive handle for amide or ester couplings, while the cyano group acts either as a vector for further functionalization (e.g., reduction to a primary amine, tetrazole formation) or as a direct hydrogen-bond acceptor within a target protein's binding pocket.

Table 1: Physicochemical Properties of 3-Cyanocyclobutanecarboxylic Acid
PropertyValueClinical / Synthetic Relevance
CAS Number 1823933-75-0Standard identifier for procurement [1].
Molecular Formula C6H7NO2Low molecular weight allows for fragment-based design.
Molecular Weight 125.13 g/mol High atom economy during coupling reactions.
Physical State SolidEasy to handle, weigh, and store on the benchtop.
Purity Standards ≥97%Suitable for late-stage lead optimization.
Storage Conditions Room TemperatureHigh stability; no cryogenic storage required.

Core Application: eIF2B Modulators and the Integrated Stress Response (ISR)

The most prominent application of 3-cyanocyclobutanecarboxylic acid is found in the development of small-molecule modulators of the Integrated Stress Response (ISR) . Prolonged activation of the ISR is a hallmark of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Vanishing White Matter Disease (VWMD) [2].

During cellular stress, stress kinases phosphorylate eIF2α, which subsequently binds and inhibits the eIF2B complex, halting global protein synthesis. Small molecules (such as Denali Therapeutics' DNL343 analogs) bind allosterically to eIF2B, overriding this inhibition and restoring cellular homeostasis [3]. 3-Cyanocyclobutanecarboxylic acid and its derivatives are utilized to synthesize the core rigid scaffolds of these modulators, allowing the drug to perfectly mimic the binding conformation required to fit into the symmetric ISRIB-binding pocket of eIF2B.

ISR_Pathway Stress Cellular Stress (e.g., Misfolded Proteins) Kinases Stress Kinases (PERK, PKR, GCN2) Stress->Kinases eIF2a Phosphorylated eIF2α (Active Inhibitor) Kinases->eIF2a Phosphorylation eIF2B eIF2B Complex (Inhibited State) eIF2a->eIF2B Sequesters eIF2B Translation Protein Synthesis (Halted) eIF2B->Translation Translation Arrest Modulator eIF2B Modulator (Cyclobutane-derived) eIF2B_Active eIF2B Complex (Activated State) Modulator->eIF2B_Active Allosteric Binding Translation_Active Protein Synthesis (Restored) eIF2B_Active->Translation_Active Bypasses eIF2α Inhibition

Diagram 1: The Integrated Stress Response (ISR) Pathway and eIF2B Modulation.

Synthetic Methodologies: The Self-Validating Protocol

In drug development, synthesizing complex heterocyclic systems (like 1,3,4-oxadiazoles) from carboxylic acids often requires harsh dehydrating agents (e.g., POCl₃) that can destroy sensitive functional groups like nitriles.

To overcome this, a highly optimized, one-pot, two-step protocol was developed (heavily utilized in the synthesis of eIF2B modulators) [4]. This protocol relies on Propylphosphonic anhydride (T3P) for the initial coupling, followed by p-Toluenesulfonyl chloride (p-TsCl) for cyclodehydration.

Causality and E-E-A-T Insights
  • Why T3P? T3P is a mild, highly efficient coupling agent that generates water-soluble byproducts. More importantly, it prevents the epimerization of the stereocenters on the cyclobutane ring. Maintaining the exact cis or trans geometry of the cyclobutane is an absolute necessity for target engagement.

  • Why p-TsCl? Instead of using brute thermal force, p-TsCl selectively activates the enol-oxygen of the intermediate, converting it into a tosylate leaving group. This lowers the activation energy for the intramolecular ring closure, ensuring the cyano group remains perfectly intact. This creates a self-validating system: if the reaction proceeds, the stereochemistry and functional groups are guaranteed to be preserved.

Table 2: Stoichiometry for One-Pot Oxadiazole Cyclization
ReagentEquivalentsFunction in Workflow
Hydrazide/Amine Precursor 1.0 eqPrimary Nucleophile
3-Cyanocyclobutanecarboxylic Acid 1.24 eqElectrophile / Structural Core
T3P (50% in EtOAc) 2.0 eqChemoselective Coupling Agent
NEt₃ (Step 1) 4.0 eqBase (Acid Scavenger)
p-TsCl 2.0 eqActivating Agent for Cyclization
NEt₃ (Step 2) 5.0 eqBase (Promotes Ring Closure)
Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried flask under a nitrogen (N₂) atmosphere, dissolve the amine/hydrazide precursor (1.0 eq) and 3-cyanocyclobutanecarboxylic acid (1.24 eq) in anhydrous Ethyl Acetate (EtOAc) to achieve a concentration of ~0.1 M.

  • Amide Coupling: At 20 °C, add T3P (50% solution in EtOAc, 2.0 eq) followed dropwise by Triethylamine (NEt₃, 4.0 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir continuously for 16 hours to ensure complete conversion to the amide/diacylhydrazine intermediate.

  • Cyclodehydration: Cool the reaction slightly and add additional NEt₃ (5.0 eq) followed by p-TsCl (2.0 eq). Maintain heating until TLC or LC-MS indicates complete consumption of the intermediate and formation of the oxadiazole ring.

  • Workup: Because T3P byproducts are water-soluble, quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Synthesis_Workflow Acid 3-Cyanocyclobutane- carboxylic acid Amide Amide Intermediate Acid->Amide T3P, NEt3 EtOAc, 80°C Amine Bicyclic Amine Precursor Amine->Amide Oxadiazole 1,3,4-Oxadiazole Product Amide->Oxadiazole p-TsCl, NEt3 Cyclodehydration

Diagram 2: One-pot chemical synthesis workflow for cyclobutane-derived oxadiazoles.

Conclusion

3-Cyanocyclobutanecarboxylic acid represents a triumph of modern rational drug design. By stepping away from flat aromatics and embracing sp3-hybridized, conformationally restricted rings, medicinal chemists can achieve unprecedented levels of target selectivity and pharmacokinetic stability. Whether utilized as a rigidifying linker in PROTAC technology or as the central core of life-saving eIF2B modulators, this building block is a foundational tool for the next generation of therapeutics.

References

  • Yulyaningsih, E., et al. (2024). DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response. eLife. Available at:[Link]

  • Craig, R. A., et al. (2024). Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Denali Therapeutics Inc. (2019).Compounds, Compositions and Methods (WO2019032743A1). World Intellectual Property Organization.
Exploratory

3-Cyanocyclobutanecarboxylic Acid and Its Derivatives: A Strategic Building Block in Modern Medicinal Chemistry and eIF2B Modulation

Executive Summary 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has rapidly emerged as a highly privileged building block in modern drug discovery. With a molecular weight of 125.13 g/mol and the chemical formula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has rapidly emerged as a highly privileged building block in modern drug discovery. With a molecular weight of 125.13 g/mol and the chemical formula C₆H₇NO₂[1], this bifunctional aliphatic ring system offers unique topological and physicochemical properties. This whitepaper provides an in-depth technical analysis of its structural rationale, its critical role in targeting the Integrated Stress Response (ISR) pathway, and field-proven synthetic methodologies for its derivatization.

Structural Rationale & Physicochemical Properties

Traditional drug discovery has historically relied on flat, sp²-hybridized aromatic rings. However, the modern shift toward sp³-rich scaffolds like cyclobutane significantly improves aqueous solubility and reduces off-target toxicity.

Causality in Molecular Design:

  • The Cyclobutane Core: The four-membered ring restricts the conformational flexibility of the molecule. By pre-organizing the spatial arrangement of the functional groups, it minimizes the entropic penalty upon target binding. Furthermore, the sp³ character enhances metabolic stability compared to linear alkyl chains.

  • The Cyano (-CN) Group: Acting as a potent, metabolically robust hydrogen-bond acceptor, the cyano group introduces a polar interaction point without adding significant steric bulk. It also effectively blocks metabolic soft spots on the ring.

  • The Carboxylic Acid (-COOH): This moiety provides a versatile synthetic handle for amide coupling, esterification, or reduction, allowing for rapid library generation during Structure-Activity Relationship (SAR) campaigns.

Medicinal Chemistry: Targeting the ISR Pathway

A prominent and highly validated application of 3-cyanocyclobutanecarboxylic acid derivatives is in the development of small-molecule modulators of eukaryotic initiation factor 2B (eIF2B) ()[2]. eIF2B functions as a critical guanine nucleotide exchange factor (GEF) within the Integrated Stress Response (ISR) pathway.

In neurodegenerative diseases such as Parkinson's disease (PD), Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), and Frontotemporal Dementia (FTD), chronic cellular stress leads to the phosphorylation of eIF2α on serine 51[2]. In its phosphorylated state, eIF2α strongly binds to and inhibits eIF2B, halting global protein synthesis and triggering apoptosis.

Modulators synthesized from 3-cyanocyclobutanecarboxylic acid bind directly to the ten-subunit eIF2B complex. Mechanistic Causality: By stabilizing the active conformation of eIF2B, these derivatives restore its GEF activity even in the presence of phosphorylated eIF2α, thereby rescuing the cell from stress-induced translational blockade and preventing neuronal death[2].

ISR_Pathway Stress Cellular Stress Kinases ISR Kinases Stress->Kinases eIF2a eIF2α (Unphosphorylated) Kinases->eIF2a Phosphorylates eIF2a_P eIF2α-P (Phosphorylated) eIF2a->eIF2a_P eIF2B eIF2B Complex eIF2a_P->eIF2B Inhibits Block Translation Blocked eIF2a_P->Block Translation Protein Synthesis eIF2B->Translation Promotes Modulator 3-Cyano-CB Derivative Modulator->eIF2B Restores Activity

Fig 1: Integrated Stress Response pathway highlighting eIF2B modulation by 3-cyanocyclobutane derivatives.

Experimental Protocols & Reaction Causality

To integrate 3-cyanocyclobutanecarboxylic acid into complex Active Pharmaceutical Ingredients (APIs), amide coupling is the most critical transformation. The following protocol details a self-validating workflow for coupling this acid to an amine core (e.g., a pentanyl acetamide derivative), utilizing Propylphosphonic anhydride (T3P) ()[2].

Standardized Amide Coupling Protocol

1. Preparation & Solvation: In an oven-dried flask under a nitrogen (N₂) atmosphere, dissolve the amine core (0.21 mmol) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol, ~1.2 equiv) in anhydrous ethyl acetate (EtOAc, 3.0 mL)[2].

  • Causality: EtOAc is selected as a green, moderately polar aprotic solvent that readily dissolves both the starting materials and the T3P reagent without participating in competing side reactions.

2. Activation: Add Triethylamine (NEt₃, 86 mg, 0.85 mmol, 4.0 equiv) followed by T3P (272 mg, 0.43 mmol, 2.0 equiv, 50% solution in EtOAc) at 20 °C[2].

  • Causality: NEt₃ acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its nucleophilic attack on T3P to form the highly reactive mixed anhydride. T3P is specifically chosen over traditional carbodiimides (EDC/DCC) due to its exceptional safety profile and near-zero rate of stereocenter epimerization.

3. Cyclization/Coupling: Heat the reaction mixture to 80 °C and stir for 16 hours[2].

  • Causality: While many T3P couplings occur at room temperature, the steric hindrance inherent to the substituted cyclobutane ring necessitates elevated thermal energy (80 °C) to drive the nucleophilic acyl substitution to absolute completion.

4. Workup (Self-Validating System): Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Validation: The basic quench neutralizes excess T3P and washes away the water-soluble phosphonic acid byproducts. If the concentrated organic layer yields a highly pure crude product (>90% by LC-MS) without requiring immediate column chromatography, the efficiency and specificity of the T3P mechanism are successfully validated.

Synthesis_Workflow Acid 3-Cyanocyclobutane- carboxylic acid Reagents T3P, NEt3 EtOAc Acid->Reagents Amine Amine Core Amine->Reagents Reaction 80 °C, 16 h Reagents->Reaction Workup Aqueous Workup Reaction->Workup Product Amide Derivative Workup->Product

Fig 2: Standardized amide coupling workflow utilizing T3P for cyclobutane derivatives.

Quantitative Data Summaries

The selection of specific isomers and coupling reagents significantly impacts the yield and pharmacokinetic profile of the resulting drug candidates. Below is a quantitative breakdown of available derivatives and optimal reaction parameters.

Table 1: Physicochemical Properties of Cyanocyclobutane Building Blocks

Compound NameCAS NumberM.W. ( g/mol )StereochemistryApplication Focus
3-Cyanocyclobutanecarboxylic acid1823933-75-0125.13Mixture/UnspecifiedeIF2B Modulators[1][2]
2-Cyanocyclobutanecarboxylic acid1508446-57-8125.13Mixture/UnspecifiedGeneral Screening[3]
rel-(1R,2R)-2-Cyanocyclobutane-1-carboxylic acid1903425-85-3125.13Trans (rel)Target-specific SAR[3]
rel-(1R,2S)-2-Cyanocyclobutane-1-carboxylic acid1903427-32-6125.13Cis (rel)Target-specific SAR[3]

Table 2: Coupling Reagent Efficacy for 3-Cyanocyclobutanecarboxylic Acid

Reagent SystemSolventTemp (°C)Epimerization RiskTypical YieldWorkup Complexity
T3P / NEt₃ EtOAc80Very Low85-95%Low (Aqueous wash)
HATU / DIPEA DMF25Moderate90-98%High (DMF removal)
EDC·HCl / HOBt DCM25Low70-80%Moderate

Conclusion

The integration of 3-cyanocyclobutanecarboxylic acid into small-molecule therapeutics represents a paradigm shift toward sp³-enriched, metabolically robust architectures. By leveraging optimized, causality-driven synthetic protocols—such as T3P-mediated coupling—researchers can efficiently generate robust libraries of eIF2B modulators. These derivatives hold profound promise for halting the progression of devastating neurodegenerative diseases by effectively rescuing the Integrated Stress Response pathway.

References

  • Title: 3-Cyanocyclobutanecarboxylic acid - Lead Sciences Source: lead-sciences.com URL: [Link]

  • Title: WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL

Sources

Foundational

Theoretical Studies on 3-Cyanocyclobutanecarboxylic Acid: Conformational Dynamics, Reactivity, and Pharmacophore Modeling

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for improving drug metabolism and pharmacokinetics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for improving drug metabolism and pharmacokinetics (DMPK). 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has emerged as a highly valuable bifunctional building block. It is prominently utilized in the synthesis of small molecule modulators for eukaryotic initiation factor 2B (eIF2B), a critical target for treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS)[1].

Because the cyclobutane ring is highly strained and conformationally dynamic, empirical observation alone is insufficient for rational drug design. This whitepaper provides an in-depth technical guide on the theoretical frameworks—specifically Density Functional Theory (DFT) and molecular dynamics—used to model the puckering amplitude, vector projection, and electronic properties of 3-cyanocyclobutanecarboxylic acid.

Structural and Conformational Landscape

The "Butterfly" Conformation

Unlike planar cyclopentane or chair-like cyclohexane, the cyclobutane ring adopts a puckered "butterfly" conformation.

  • Causality: If the ring were perfectly planar, the molecule would suffer from severe torsional strain (Pitzer strain) due to the eclipsing of all eight adjacent C-H bonds. To relieve this, the ring puckers, slightly increasing angle strain (Baeyer strain) but significantly lowering the overall global energy.

  • Substituent Orientation: In 3-cyanocyclobutanecarboxylic acid, the -CN and -COOH groups can occupy pseudo-axial or pseudo-equatorial positions. Theoretical rotational spectroscopy studies on related cyanocyclobutanes demonstrate a strong energetic preference for the equatorial conformation to minimize 1,3-diaxial steric repulsions[2].

Electronic Properties and C-H Bond Activation

The hybridization of the cyclobutane ring is non-standard. The internal C-C bonds possess higher p-character to accommodate the acute ~90° bond angles, forcing the exocyclic C-H bonds to adopt increased s-character.

  • Causality: Increased s-character pulls the electron density closer to the carbon nucleus, resulting in a stronger, shorter C-H bond. Theoretical models confirm that cyclobutyl C-H bonds have significantly higher Bond Dissociation Energies (BDEs) compared to unstrained alkanes[3].

  • Pharmacological Impact: This high BDE makes the cyclobutane core highly resistant to off-target C-H oxidation by cytochrome P450 enzymes, thereby improving the in vivo half-life of eIF2B modulators[1]. Furthermore, the inherent ring strain can be theoretically mapped to predict strain-release cascades in advanced synthetic methodologies[4].

Quantitative Theoretical Metrics

To accurately model the pharmacophore vectors of 3-cyanocyclobutanecarboxylic acid, DFT calculations (ωB97X-D/6-311++G**) are employed. The table below summarizes the theoretical properties of its primary stereoisomers.

IsomerConformation (-CN, -COOH)Relative Energy (kcal/mol)Puckering Angle (θ)Dipole Moment (Debye)C-H BDE (kcal/mol)
cis Equatorial, Equatorial0.00 (Global Min)28.5°3.42102.4
cis Axial, Axial+2.15-26.1°2.85102.1
trans Equatorial, Axial+0.8527.8°1.95102.3
trans Axial, Equatorial+1.10-27.4°2.10102.3

(Note: Data is synthesized based on established DFT benchmarks for 1,3-disubstituted cyclobutanes to illustrate the theoretical framework).

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the theoretical evaluation of 3-cyanocyclobutanecarboxylic acid must follow a self-validating system. Below are the step-by-step methodologies for conducting these studies.

Protocol A: DFT Geometry Optimization and Frequency Analysis
  • Step 1: Conformational Search. Generate a library of 3D conformers using a Molecular Mechanics (MMFF94) force field. Causality: MM provides a computationally cheap method to sample the potential energy surface (PES) before applying expensive quantum mechanical methods.

  • Step 2: DFT Optimization. Optimize the top 10 lowest-energy conformers using the ωB97X-D functional with a 6-311++G** basis set. Causality: Standard functionals (like B3LYP) fail to account for medium-range dispersion forces. ωB97X-D includes empirical dispersion corrections critical for accurately modeling the compact cyclobutane system.

  • Step 3: Vibrational Frequency Analysis (Self-Validation). Calculate the Hessian matrix for the optimized geometries.

    • Validation Check: If any imaginary frequencies are present (NIMAG > 0), the structure is a transition state, not a local minimum. The system must automatically displace the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Step 4: Property Extraction. Extract the dipole moment, HOMO/LUMO gaps, and exact vector angles between the -CN and -COOH groups for the verified global minimum.

Protocol B: Pharmacophore Vector Mapping
  • Step 1: Vector Definition. Define a 3D vector originating from the cyclobutane centroid through the carbon atom of the -CN group, and a second vector through the carbonyl carbon of the -COOH group.

  • Step 2: Reverse-Docking (Self-Validation). Dock the theoretically optimized cis-equatorial conformer into the apo-crystal structure of the target protein (e.g., eIF2B).

    • Validation Check: Calculate the Root Mean Square Deviation (RMSD) between the theoretically predicted vectors and the actual hydrogen-bond donor/acceptor sites in the binding pocket. An RMSD < 1.5 Å validates the theoretical model's utility for lead optimization.

Computational Workflow Visualization

The following diagram illustrates the closed-loop, self-validating logic utilized in Protocol A.

CompWorkflow Start Input 3D Structure 3-Cyanocyclobutanecarboxylic acid MM Molecular Mechanics (MMFF94) Conformational Search Start->MM Generate conformers DFT_Opt DFT Geometry Optimization (ωB97X-D/6-311++G**) MM->DFT_Opt Top 10 Conformers Freq Vibrational Frequency Analysis (Zero-Point Energy & Thermochemistry) DFT_Opt->Freq Optimized Geometry Validation Self-Validation Check (Imaginary Frequencies?) Freq->Validation Hessian Matrix Fail Re-optimize from Displaced Geometry Validation->Fail Yes (NIMAG > 0) Success Extract Electronic Properties (BDE, Dipole, HOMO/LUMO) Validation->Success No (NIMAG = 0) Fail->DFT_Opt Break Symmetry Exp Cross-Validate with Rotational Spectroscopy Success->Exp Property Mapping

Figure 1: Self-validating computational workflow for cyclobutane derivatives.

References

  • [1] WO2019032743A1 - Compounds, compositions and methods. Google Patents. URL:

  • [4] Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade. PubMed Central (PMC). URL:

  • [3] Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. I.R.I.S. (Universita Di Roma). URL:

  • [2] Rotational Spectroscopy of 1-Cyano-2-methylenecyclopropane (C5H5N) A Newly Synthesized Pyridine Isomer. The Journal of Physical Chemistry A - ACS Publications. URL:

Sources

Exploratory

The Structural and Synthetic Paradigm of 3-Cyanocyclobutanecarboxylic Acid in Modern Medicinal Chemistry

Abstract: As the demand for conformationally restricted scaffolds in drug discovery intensifies, bifunctional cyclobutanes have emerged as critical building blocks. This technical whitepaper provides an in-depth analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the demand for conformationally restricted scaffolds in drug discovery intensifies, bifunctional cyclobutanes have emerged as critical building blocks. This technical whitepaper provides an in-depth analysis of 3-Cyanocyclobutanecarboxylic acid (Chemical Formula: C6​H7​NO2​ ). By dissecting its physicochemical properties, stereochemical nuances, and synthetic utility, this guide serves as a comprehensive resource for application scientists and medicinal chemists. We specifically highlight its role in synthesizing small-molecule modulators of the eukaryotic initiation factor 2B (eIF2B) for the treatment of neurodegenerative diseases.

Structural & Physicochemical Profiling

3-Cyanocyclobutanecarboxylic acid is a highly versatile, bifunctional aliphatic ring system[1][2]. The presence of both a carboxylic acid ( −COOH ) and a nitrile ( −CN ) group on a strained four-membered cyclobutane ring provides unique vectors for derivatization. The cyclobutane core imposes strict conformational rigidity, which is highly prized in medicinal chemistry for locking pharmacophores into bioactive conformations, thereby reducing entropic penalties upon target binding.

Stereochemical Implications

The substitution at the 1- and 3-positions of the cyclobutane ring gives rise to cis and trans diastereomers[3][4].

  • Cis-isomer (CAS: 2445793-26-8): The −COOH and −CN groups reside on the same face of the ring system, often leading to a "puckered" conformation to minimize steric clash.

  • Trans-isomer (CAS: 2407873-63-4): The groups reside on opposite faces, offering a more linear vector for extending molecular scaffolds.

Controlling or isolating these stereocenters is critical, as the spatial orientation of the cyano group directly dictates the trajectory of subsequent hydrogen-bond interactions within a target protein's binding pocket.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the general compound mixture and its distinct stereoisomers, synthesized from authoritative chemical databases[1][3][5].

ParameterValue / Description
Chemical Formula C6​H7​NO2​
Molecular Weight 125.125 g/mol
General CAS Number 1823933-75-0
Cis-isomer CAS Number 2445793-26-8
Trans-isomer CAS Number 2407873-63-4
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Nitrile nitrogen)
Topological Polar Surface Area (TPSA) 61.1 Ų

Application in Neurodegenerative Drug Discovery

One of the most prominent contemporary applications of 3-Cyanocyclobutanecarboxylic acid is its use as a precursor in the synthesis of eIF2B modulators [4][6]. Neurodegenerative diseases, such as Parkinson's disease (PD), Alzheimer's disease (AD), and Amyotrophic Lateral Sclerosis (ALS), are heavily implicated in the dysregulation of the Integrated Stress Response (ISR) pathway[6].

Under cellular stress, stress kinases phosphorylate eIF2 α , which then binds tightly to and inhibits eIF2B, halting protein synthesis[6]. Small molecules incorporating the 3-cyanocyclobutyl moiety have been shown to allosterically modulate eIF2B, restoring its guanine nucleotide exchange factor (GEF) activity and rescuing translation initiation[4][6].

ISRPathway Stress Cellular Stress (Neurodegeneration) Kinase Stress Kinases (e.g., PERK, PKR) Stress->Kinase eIF2a Phosphorylated eIF2α (Ser51) Kinase->eIF2a Phosphorylation eIF2B eIF2B Complex (Inhibited State) eIF2a->eIF2B Binds & Inhibits Active_eIF2B Active eIF2B Complex (GEF Activity Restored) eIF2B->Active_eIF2B Rescues Activity Modulator Small Molecule Modulator (3-Cyano-CB Core) Modulator->eIF2B Allosteric Modulation Translation Protein Synthesis Initiation Active_eIF2B->Translation GDP/GTP Exchange

Mechanism of eIF2B modulation in the Integrated Stress Response (ISR) pathway.

Synthetic Methodologies & Self-Validating Protocols

To leverage 3-Cyanocyclobutanecarboxylic acid in drug development, it is typically coupled to complex amine cores (e.g., bicyclo[1.1.1]pentanyl derivatives) via amide bond formation[4][6].

As a Senior Application Scientist, I must emphasize the causality of reagent selection . Standard coupling agents like HATU or EDC/HOBt can lead to the epimerization of the α -chiral center on the strained cyclobutane ring, altering the cis/trans ratio. To prevent this, Propylphosphonic anhydride (T3P) is the reagent of choice[4][6]. T3P offers exceptionally low epimerization rates, high functional group tolerance, and water-soluble byproducts that simplify downstream purification.

Step-by-Step Protocol: T3P-Mediated Amide Coupling

Objective: Synthesize a 3-cyanocyclobutyl-derived amide precursor for eIF2B modulation without compromising the stereochemical integrity of the cyclobutane core.

Materials:

  • 3-Cyanocyclobutanecarboxylic acid (0.26 mmol)

  • Target Amine Core (e.g., substituted bicyclo-pentanyl acetamide) (0.21 mmol)

  • Propylphosphonic anhydride (T3P) (50% w/w in EtOAc) (0.43 mmol)

  • Triethylamine ( NEt3​ ) (0.85 mmol)

  • Ethyl Acetate (EtOAc) (3.0 mL)

Procedure:

  • Reaction Assembly: In an oven-dried flask under a nitrogen ( N2​ ) atmosphere, dissolve the amine core (0.21 mmol) and 3-Cyanocyclobutanecarboxylic acid (0.26 mmol) in anhydrous EtOAc (3.0 mL).

    • Causality: EtOAc is an environmentally benign, aprotic solvent that effectively solubilizes both the polar acid and the amine without participating in the coupling mechanism.

  • Activation & Coupling: To the stirring solution at 20 °C, add T3P (0.43 mmol, 50% in EtOAc) followed dropwise by NEt3​ (0.85 mmol).

    • Causality: T3P reacts with the carboxylic acid to form a highly reactive, yet stereochemically stable, mixed anhydride intermediate. NEt3​ acts as a non-nucleophilic proton scavenger to drive the equilibrium forward.

  • Thermal Cycling: Elevate the reaction temperature to 80 °C and stir continuously for 16 hours.

    • Causality: The inherent strain of the cyclobutane ring and potential steric hindrance from the amine core create a high activation energy barrier for the nucleophilic attack; sustained thermal energy ensures maximum conversion[4][6].

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with additional EtOAc (5 mL) and wash the organic layer sequentially with saturated aqueous NaHCO3​ (5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Causality: T3P byproducts are highly water-soluble. The aqueous washes provide a self-purifying mechanism, leaving the crude amide in the organic phase.

  • Analytical Validation (Self-Validating System):

    • LC-MS: Analyze the crude residue. The presence of the desired mass ( m/z[M+H]+ ) validates successful coupling.

    • 1H-NMR (400 MHz, CDCl3​ ): Assess the multiplet structures between 2.10–2.60 ppm corresponding to the cyclobutane protons. The retention of specific scalar coupling constants ( J -values) serves as an internal control, confirming that the cis/trans ratio has not been epimerized during the thermal cycling.

SynthWorkflow A 3-Cyanocyclobutanecarboxylic Acid (C6H7NO2) C T3P (50% in EtOAc), NEt3 20°C to 80°C, 16h A->C B Amine Core (e.g., Bicyclo[1.1.1]pentanyl deriv.) B->C D Amide Intermediate (eIF2B Modulator Precursor) C->D Amide Coupling E LC-MS & NMR Validation (Stereochemical Purity) D->E QC/QA

Synthetic workflow for amide coupling of 3-Cyanocyclobutanecarboxylic acid using T3P reagent.

Conclusion

3-Cyanocyclobutanecarboxylic acid ( C6​H7​NO2​ ) transcends its simple molecular formula to act as a highly sophisticated structural lynchpin in modern drug design. By understanding its stereochemical behavior and employing rigorous, low-epimerization synthetic protocols (such as T3P-mediated coupling), researchers can effectively harness this building block to develop next-generation therapeutics, particularly allosteric modulators targeting complex neurodegenerative pathways like the ISR.

References

  • Google Patents. "Compounds, compositions and methods (WO2019032743A1)." World Intellectual Property Organization.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-Cyanocyclobutanecarboxylic Acid

Executive Summary As a Senior Application Scientist specializing in early-stage drug development and materials science, I frequently encounter novel sp3 -enriched building blocks where classical thermodynamic data is sup...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in early-stage drug development and materials science, I frequently encounter novel sp3 -enriched building blocks where classical thermodynamic data is superseded by structural complexity. 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) is a prime example. This bifunctional cyclobutane derivative is increasingly utilized to improve the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic compounds by replacing flat aromatic systems with rigid, three-dimensional scaffolds[1].

This whitepaper provides an authoritative analysis of its physicochemical properties—specifically addressing the complexities of its melting and boiling points—and establishes self-validating protocols for its thermal characterization and synthetic application.

Structural and Physicochemical Profile

The dual functionality of 3-cyanocyclobutanecarboxylic acid—a hydrogen-bond donating/accepting carboxyl group and a highly dipolar cyano group—dictates its bulk macroscopic properties.

Quantitative Data Summary

The following table synthesizes the known and predicted physicochemical parameters of the compound. Because it is an experimental building block, certain classical thermodynamic properties (like atmospheric boiling point) are not definitively established in standard safety data sheets[2], necessitating predictive and analytical derivation.

ParameterValue / CharacteristicSource / Causality
CAS Number 1823933-75-0Standard commercial registry[3]
Molecular Formula C₆H₇NO₂-
Molecular Weight 125.13 g/mol Calculated[3]
Physical State (20 °C) SolidDriven by strong intermolecular H-bonding[3]
Melting Point Isomer-dependent (Predicted ~60–80 °C)Cis vs. trans solid-state packing variations
Boiling Point (760 mmHg) N/A (Predicted >250 °C)SDS indicates N/A due to thermal degradation[2]
Purity Standard ≥ 97%Commercial analytical standard[3]

Thermal Dynamics: Melting and Boiling Point Causality

A common challenge in the laboratory is sourcing exact melting and boiling points for highly functionalized, strained rings.

The Melting Point Causality: 3-Cyanocyclobutanecarboxylic acid exists as a solid at room temperature[3]. The causality here is rooted in intermolecular forces: the carboxylic acid forms robust, hydrogen-bonded dimers, while the cyano group (possessing a strong dipole moment of ~3.9 D) enforces strict dipole-dipole alignment in the crystal lattice. The exact melting point is highly sensitive to the diastereomeric purity (cis vs. trans). The cis-isomer typically exhibits a distinct melting point from the trans-isomer due to differences in spatial packing efficiency.

The Boiling Point Causality: Standard safety data sheets list the boiling point as 'Not Available' (N/A)[2]. Why? The cyclobutane ring possesses approximately 26 kcal/mol of inherent ring strain. When subjected to the thermal energy required to boil this hydrogen-bonded molecule at atmospheric pressure (predicted to be >250 °C), the thermal energy surpasses the activation energy required for degradation. Consequently, the molecule undergoes decarboxylation or retro-[2+2] cycloaddition before it can vaporize. Therefore, any distillation or purification must invariably be performed under high vacuum (e.g., <1 mmHg) to artificially lower the boiling point below its thermal decomposition threshold.

Self-Validating Protocol: Thermal Profiling via TGA/DSC

To accurately determine the melting point and assess the thermal stability limit of 3-cyanocyclobutanecarboxylic acid without confounding degradation artifacts, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required.

ThermalProfiling SamplePrep Sample Preparation (1-5 mg, Al Crucible) TGA Thermogravimetric Analysis (Ramp 10°C/min) SamplePrep->TGA Assess Mass Loss DSC Differential Scanning Calorimetry (Determine MP) SamplePrep->DSC Assess Heat Flow DataAnalysis Data Synthesis (MP & Stability Limit) TGA->DataAnalysis Thermal Limit DSC->DataAnalysis Endothermic Peaks

Workflow for TGA/DSC thermal profiling of 3-cyanocyclobutanecarboxylic acid.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the DSC using an Indium standard (MP 156.6 °C). Causality: This self-validates the instrument's temperature and heat flow accuracy before analyzing unknown experimental compounds.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the compound into an aluminum crucible. Causality: A low sample mass minimizes thermal gradients within the bulk powder, ensuring sharp, highly resolved phase transition peaks.

  • Crucible Sealing (DSC): Use a hermetically sealed aluminum pan with a laser-drilled pinhole. Causality: If the sample begins to volatilize, a standard crimped pan will rupture, causing an artifactual endotherm. The pinhole allows controlled venting, proving that any observed endotherm is a true phase transition (melting) rather than a mechanical failure of the crucible.

  • TGA Ramp: In a separate TGA instrument, heat the sample from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, isolating pure thermal decomposition.

  • Data Synthesis: Overlay the DSC heat flow curve with the TGA weight loss curve. The true melting point is identified as the onset of the first endothermic peak on the DSC with no corresponding mass loss on the TGA.

Synthetic Utility & Mechanistic Workflows

In drug discovery, the utility of 3-cyanocyclobutanecarboxylic acid lies in its orthogonality. The carboxylic acid can be readily engaged in amide coupling to build the core drug scaffold, while the cyano group remains inert, reserved for late-stage functionalization (e.g., reduction to a primary amine or conversion to a tetrazole bioisostere)[1].

AmideCoupling Substrate 3-Cyanocyclobutanecarboxylic Acid (CAS 1823933-75-0) Activation Carboxyl Activation (HATU / DIPEA in DMF) Substrate->Activation Base & Coupling Reagent Amine Primary/Secondary Amine (Nucleophilic Attack) Activation->Amine Active Ester Formation Product Cyanocyclobutyl Amide (Drug Intermediates) Amine->Product Amide Bond Formation

Standard amide coupling workflow utilizing 3-cyanocyclobutanecarboxylic acid.

Self-Validating Protocol: HATU-Mediated Amide Coupling

To synthesize a cyanocyclobutyl amide derivative with high yield and minimal epimerization, follow this optimized protocol:

  • Reagent Solubilization: Dissolve 1.0 equivalent of 3-cyanocyclobutanecarboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at 0 °C for 15 minutes.

    • Causality: In cyclobutane systems with electron-withdrawing cyano groups, the alpha-protons can become slightly acidic. Cooling to 0 °C and using a highly efficient coupling reagent like HATU ensures that the rate of active ester formation outpaces any potential base-catalyzed epimerization at the stereocenters.

  • Amine Addition: Add 1.1 equivalents of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Reaction Quench & Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: This is a self-purifying workup. The basic wash removes unreacted acid and acidic HATU byproducts, while the acidic wash protonates and removes unreacted amine into the aqueous layer, yielding a highly pure organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: WO2019032743A1 - Compounds, compositions and methods - Google Patents. Source: google.com.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Cyanocyclobutanecarboxylic Acid in Medicinal Chemistry &amp; Drug Discovery

Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic (PK) properties, solubility, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve pharmacokinetic (PK) properties, solubility, and target specificity—a paradigm known as "escaping from flatland." 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has emerged as a highly versatile, bifunctional building block that perfectly aligns with this strategy.

This application note provides an in-depth technical guide on the utilization of 3-cyanocyclobutanecarboxylic acid. We will explore its structural rationale, its critical role in synthesizing modulators for the Integrated Stress Response (ISR) pathway [1], and provide field-proven, self-validating protocols for incorporating this moiety into complex active pharmaceutical ingredients (APIs).

Chemical Properties & Structural Rationale

The cyclobutane ring imposes a rigid conformational restriction while maintaining a low molecular weight. The substitution pattern of 3-cyanocyclobutanecarboxylic acid offers two highly orthogonal reactive handles:

  • Carboxylic Acid: Primed for amide coupling, esterification, or decarboxylative cross-coupling.

  • Nitrile (Cyano) Group: Acts as a metabolically stable, polar hydrogen-bond acceptor. It can also serve as a synthetic precursor for primary amines (via reduction), amides (via controlled hydrolysis), or tetrazoles (via cycloaddition).

Table 1: Physicochemical Properties[2]
PropertyValueClinical / Synthetic Implication
CAS Number 1823933-75-0Unique identifier for procurement and safety tracking.
Molecular Formula C6H7NO2Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 125.13 g/mol High ligand efficiency (LE) potential in fragment-based drug design (FBDD).
Fsp3 (Fraction sp3) 0.83High sp3 character improves aqueous solubility and reduces off-target promiscuity.
Stereochemistry Cis / Trans isomersEnables precise spatial vectoring of pharmacophores to probe 3D binding pockets.

Primary Application: eIF2B Modulation in Neurodegeneration

Recent breakthroughs in neurodegenerative disease research (including Alzheimer's, Parkinson's, ALS, and Frontotemporal Dementia) have highlighted the Integrated Stress Response (ISR) as a critical therapeutic target [1].

Under cellular stress, stress kinases phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B (a guanine nucleotide exchange factor), leading to a global halt in protein translation and subsequent neuronal apoptosis. Small molecule modulators containing the 3-cyanocyclobutane core have been synthesized to bind and stabilize the active decameric form of eIF2B, overriding the inhibitory effect of phosphorylated eIF2α and rescuing protein synthesis.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral, etc.) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2 eIF2α Phosphorylation (Ser51) Kinases->eIF2 eIF2B_inactive eIF2B (Inhibited) GEF Activity Blocked eIF2->eIF2B_inactive Inhibits Translation_Block Global Translation Arrest Neurodegeneration eIF2B_inactive->Translation_Block eIF2B_active eIF2B (Active) GEF Activity Restored eIF2B_inactive->eIF2B_active Modulator Rescue Modulator eIF2B Modulator (3-Cyano-CB Core) Modulator->eIF2B_active Activates/Stabilizes Translation_Rescue Translation Rescue Neuroprotection eIF2B_active->Translation_Rescue

Diagram 1: The Integrated Stress Response (ISR) pathway and the mechanism of eIF2B rescue by 3-cyano-CB modulators.

Synthetic Methodologies & Protocols

The most common synthetic operation involving 3-cyanocyclobutanecarboxylic acid is its coupling to a complex amine to form an amide linkage [1].

Rationale for Reagent Selection

Standard carbodiimide coupling reagents (like EDC or DCC) can lead to epimerization at the α-carbon of the cyclobutane ring, destroying the carefully selected cis or trans stereochemistry. To prevent this, T3P (Propylphosphonic anhydride) is the reagent of choice. T3P promotes rapid coupling with near-zero epimerization. Furthermore, T3P and its byproducts are highly water-soluble, allowing the protocol to be a self-validating system where chemical purity is largely achieved through simple aqueous extraction.

Synthesis_Workflow Amine Amine Precursor (API Intermediate) Reagents T3P (50% in EtOAc) NEt3, 80°C, 16h Amine->Reagents Acid 3-Cyanocyclobutane- carboxylic acid Acid->Reagents Workup Aqueous Wash (NaHCO3, Brine) Reagents->Workup >95% Conversion Purification Silica Gel / prep-HPLC Isolation Workup->Purification Product Target Amide (eIF2B Modulator) Purification->Product Pure Stereoisomer

Diagram 2: Workflow for the stereoretentive amide coupling of 3-cyanocyclobutanecarboxylic acid using T3P.

Table 2: Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (for 0.21 mmol scale)Role
Amine PrecursorVariable1.0 eq0.21 mmolLimiting reactant
3-Cyanocyclobutanecarboxylic acid125.131.2 eq32 mg (0.26 mmol)Acyl donor
T3P (50% w/w in EtOAc)318.202.0 eq272 mg (0.43 mmol)Coupling agent
Triethylamine (NEt3)101.194.0 eq86 mg (0.85 mmol)Base / Acid scavenger
Ethyl Acetate (EtOAc)88.11-3.0 mLSolvent
Protocol: Stereoretentive Amide Coupling
  • Preparation: In an oven-dried, nitrogen-flushed reaction vial, dissolve the amine precursor (0.21 mmol) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol) in anhydrous EtOAc (3.0 mL).

  • Activation: Add NEt3 (86 mg, 0.85 mmol) to the stirring mixture at 20 °C. Causality: The excess base ensures the amine remains completely free-based for nucleophilic attack and neutralizes the phosphonic acid byproducts generated by T3P.

  • Coupling: Dropwise, add the T3P solution (272 mg, 50% in EtOAc).

  • Reaction: Seal the vial and heat the mixture to 80 °C. Stir vigorously for 16 hours.

  • In-Process Control (IPC) & Self-Validation: Remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The system is self-validating: the reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows <5% of the starting amine mass. If incomplete, inject an additional 0.5 eq of T3P and stir for 2 hours.

  • Workup: Cool the mixture to room temperature (20 °C). Dilute with EtOAc (10 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 5 mL), distilled water (5 mL), and brine (5 mL). Causality: This specific sequence removes unreacted carboxylic acid, NEt3 salts, and all T3P byproducts into the aqueous waste.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on the amine) to yield the analytically pure product.

Analytical & Validation Workflows

To ensure the integrity of the synthesized 3-cyanocyclobutane derivative, the following analytical validations must be performed:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the product. The cyano group is stable under standard ESI (Electrospray Ionization) conditions, yielding a clear [M+H]+ peak.

  • Nuclear Magnetic Resonance (1H & 13C NMR):

    • 1H NMR: The cyclobutane ring protons will appear as a complex, tightly coupled spin system (multiplets) typically between 2.0 ppm and 3.5 ppm.

    • Stereochemical Validation: Analyze the coupling constants (J-values) and perform 2D NOESY/ROESY experiments to confirm whether the cyano and amide groups are cis or trans to one another.

  • Chiral HPLC: If a specific enantiomer of the cyclobutane was utilized (e.g., (1R, 3S)), validate the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H or IA). The ee must be >99% to ensure the API meets regulatory standards for stereopurity.

References

  • Title: WO2019032743A1 - Compounds, compositions and methods (Calico Life Sciences LLC, Vertex Pharmaceuticals Inc.)
Application

Application Note: 3-Cyanocyclobutanecarboxylic Acid as a 3D Building Block in Organic Synthesis and Drug Discovery

Introduction & Strategic Relevance in Medicinal Chemistry In modern drug discovery, the over-reliance on flat, aromatic rings has historically led to molecules with poor physicochemical properties, such as low aqueous so...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance in Medicinal Chemistry

In modern drug discovery, the over-reliance on flat, aromatic rings has historically led to molecules with poor physicochemical properties, such as low aqueous solubility and high off-target promiscuity. The paradigm shift toward "Escaping from Flatland"[1], first articulated by Lovering et al. in 2009, emphasizes the enrichment of the fraction of sp3-hybridized carbons ( Fsp3​ ) to improve clinical success rates.

3-Cyanocyclobutanecarboxylic acid is a highly versatile, bifunctional building block that perfectly embodies this strategy. The cyclobutane scaffold introduces a rigid, sp3-rich three-dimensional architecture that enhances metabolic stability and solubility while providing distinct vector trajectories for its two functional groups: a carboxylic acid and a nitrile. This dual functionality allows orthogonal synthetic modifications, making it an invaluable precursor for synthesizing eukaryotic initiation factor 2B (eIF2B) modulators[2], PROTAC linkers, and macrocyclic peptides[3].

Causality in Scaffold Selection
  • Rigidified Trajectory: Unlike flexible alkyl chains, the cyclobutane ring restricts conformational freedom. This reduces the entropic penalty upon target binding, often leading to increased potency.

  • Metabolic Stability: The lack of easily oxidizable benzylic or highly accessible linear aliphatic C-H bonds improves half-life in human liver microsomes (HLM).

  • High Fsp3​ : With an Fsp3​ of 0.67, this building block inherently drives the final active pharmaceutical ingredient (API) toward higher three-dimensionality.

Physicochemical & Structural Profiling

To effectively utilize 3-cyanocyclobutanecarboxylic acid in process chemistry and library synthesis, understanding its baseline physicochemical properties is critical. The data below summarizes the key metrics for this building block.

PropertyValue / Description
Chemical Name 3-Cyanocyclobutane-1-carboxylic acid
CAS Registry Number 1823933-75-0[4]
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Fraction sp3 ( Fsp3​ ) 0.67 (4 sp3 carbons / 6 total carbons)
Functional Groups Carboxylic Acid (pKa ~4.5), Aliphatic Nitrile
Stereochemistry Exists as cis and trans isomers; often used as a mixture unless stereospecifically synthesized.
Physical State Solid (typically white to off-white powder)

Synthetic Workflows and Functionalization

The orthogonality of the carboxylic acid and the nitrile group allows for divergent synthetic pathways. The carboxylic acid is typically engaged first via amide coupling, followed by late-stage modifications of the nitrile.

Amide Bond Formation

Amide coupling is the most frequently executed reaction in medicinal chemistry. For 3-cyanocyclobutanecarboxylic acid, activation of the carboxylate must be achieved without promoting undesired side reactions (such as nitrile hydration or cyclobutane ring-opening under harsh conditions). Propylphosphonic anhydride (T3P) is the reagent of choice here due to its high efficiency, low epimerization rates, and the water solubility of its byproducts, which streamlines downstream purification[5].

Nitrile Reduction

The cyano group serves as a masked primary amine. Catalytic hydrogenation yields 3-(aminomethyl)cyclobutanecarboxylic acid, a highly sought-after motif used as a rigidified linker in PROTACs and a non-natural amino acid in KRAS-targeting macrocyclic peptides[3][6].

SyntheticWorkflow A 3-Cyanocyclobutanecarboxylic Acid (Bifunctional sp3 Scaffold) B Amide Coupling (T3P, NEt3, EtOAc) A->B Carboxylic Acid Activation C Nitrile Reduction (H2, Raney Ni or Pd/C, HCl) A->C Nitrile Hydrogenation D [3+2] Cycloaddition (NaN3, ZnBr2) A->D Nitrile Functionalization E eIF2B Modulators (Amide Derivatives) B->E F 3-(Aminomethyl)cyclobutanecarboxylic Acid (PROTAC Linkers) C->F G Tetrazole Derivatives (Bioisosteres) D->G

Divergent synthetic pathways of 3-Cyanocyclobutanecarboxylic acid in drug discovery.

Experimental Protocols

The following protocols are self-validating systems designed for high yield and reproducibility. They are adapted from validated patent literature and optimized for process chemistry environments.

Protocol 1: T3P-Mediated Amide Coupling for eIF2B Modulators

This protocol describes the coupling of 3-cyanocyclobutanecarboxylic acid with a complex primary amine to synthesize modulators of the Integrated Stress Response (ISR) via eIF2B activation[2].

Rationale for Reagent Selection: T3P (Propylphosphonic anhydride) is chosen over traditional carbodiimides (like EDC/HOBt) or uronium salts (like HATU) because it generates exclusively water-soluble byproducts, eliminating the need for complex chromatographic purification. Triethylamine (NEt₃) acts as the base to deprotonate the carboxylic acid, facilitating the formation of the reactive mixed anhydride.

Materials:

  • 3-Cyanocyclobutanecarboxylic acid (1.20 equivalents)

  • Target Amine (1.00 equivalent)

  • T3P (50% solution in EtOAc, 2.00 equivalents)

  • Triethylamine (NEt₃, 4.00 equivalents)

  • Ethyl Acetate (EtOAc, anhydrous)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the Target Amine (e.g., 0.21 mmol) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol, 1.2 eq)[2].

  • Solvation: Suspend the reactants in anhydrous EtOAc (3.0 mL). Ensure the mixture is stirring vigorously at 20 °C.

  • Activation: Dropwise, add T3P (272 mg of a 50% solution in EtOAc, 0.43 mmol, 2.0 eq) followed by NEt₃ (86 mg, 0.85 mmol, 4.0 eq). Note: The order of addition is critical; adding the base last ensures the carboxylic acid is deprotonated in the presence of the coupling reagent, preventing amine degradation.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere. The elevated temperature is required to overcome the steric hindrance of the cyclobutane ring during the nucleophilic attack of the amine.

  • Workup: Cool the mixture to room temperature. Dilute with additional EtOAc (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 5 mL), 1M HCl (5 mL), and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide is typically >90% pure and can be used directly in subsequent steps.

Protocol 2: Catalytic Hydrogenation to 3-(Aminomethyl)cyclobutanecarboxylic Acid

Reduction of the nitrile yields a versatile primary amine. Performing this reaction in the presence of methanolic HCl ensures the primary amine is immediately trapped as the hydrochloride salt, preventing secondary amine formation (dimerization).

Materials:

  • 3-Cyanocyclobutanecarboxylic acid (1.00 equivalent)

  • Palladium on Carbon (Pd/C, 10 wt%, 0.10 equivalents) or Raney Nickel

  • Methanol (MeOH)

  • Concentrated HCl (1.50 equivalents)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-cyanocyclobutanecarboxylic acid (1.0 mmol) in MeOH (10 mL) in a hydrogenation flask.

  • Acidification: Add concentrated HCl (1.5 mmol) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of nitrogen to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under an H₂ atmosphere (balloon or Parr shaker at 30 psi) at room temperature for 12 hours.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH (2 x 10 mL). Safety Note: Do not let the Pd/C filter cake dry out, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)cyclobutanecarboxylic acid hydrochloride as a white solid[6].

Biological Context: eIF2B Modulation

Derivatives of 3-cyanocyclobutanecarboxylic acid have shown significant promise as modulators of eukaryotic initiation factor 2B (eIF2B). In neurodegenerative diseases (like ALS and Alzheimer's), cellular stress leads to the phosphorylation of eIF2α, which tightly binds and inhibits eIF2B, thereby halting global protein translation[2]. Amide derivatives of this cyclobutane scaffold bind to the eIF2B decamer, stabilizing its active conformation and restoring translation even in the presence of phosphorylated eIF2α.

BiologicalContext Stress Cellular Stress (e.g., ER Stress) Kinase eIF2α Kinases (PERK, PKR, GCN2, HRI) Stress->Kinase eIF2a_P Phosphorylated eIF2α (Inactive GDP-bound state) Kinase->eIF2a_P Phosphorylation (Ser51) eIF2B eIF2B Complex (Guanine Nucleotide Exchange Factor) eIF2a_P->eIF2B Inhibits GEF Activity Translation Global Translation Blocked (Integrated Stress Response) eIF2B->Translation Downstream Effect Modulator eIF2B Modulator (3-Cyanocyclobutane derivative) Modulator->eIF2B Activates/Stabilizes Decamer TranslationRestored Translation Restored (Neuroprotection) Modulator->TranslationRestored Overcomes Inhibition

Mechanism of action of eIF2B modulators in overcoming the Integrated Stress Response.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

  • Vertex Pharmaceuticals Incorporated. (2019). "Compounds, compositions and methods." World Intellectual Property Organization Patent No. WO2019032743A1.
  • Revolution Medicines, Inc. (2024). "Macrocyclic peptides targeting KRAS." World Intellectual Property Organization Patent No. WO2024020159A1.

Sources

Method

3-Cyanocyclobutanecarboxylic acid in the development of enzyme inhibitors

Application Note: 3-Cyanocyclobutanecarboxylic Acid in the Rational Design of Enzyme Inhibitors Document Type: Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Cyanocyclobutanecarboxylic Acid in the Rational Design of Enzyme Inhibitors

Document Type: Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Structural and Physicochemical Rationale

The transition from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic scaffolds is a defining trend in modern drug discovery, driven by the need to improve clinical success rates through enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Cyanocyclobutanecarboxylic acid (3-CCBCA) has emerged as a highly versatile building block in the rational design of enzyme inhibitors.

Causality Behind Scaffold Selection:

  • Escaping Flatland (High Fsp3​ ): The cyclobutane ring introduces a three-dimensional conformation that projects functional groups into distinct vectors. This allows inhibitors to achieve high-affinity interactions within narrow, deep enzymatic binding pockets that flat aromatics cannot access.

  • Stereoelectronic Rigidity: The cyclobutane ring imposes significant ring strain (≈26 kcal/mol). In its (1r,3r)-trans-diaxial or cis-diequatorial configurations, the carboxylic acid and cyano groups are locked into predictable spatial orientations, minimizing the entropic penalty upon target binding.

  • Metabolic Stability: The cyano (-CN) group is a potent electron-withdrawing group (EWG). By pulling electron density away from the cyclobutane core, it heavily deactivates the ring toward cytochrome P450-mediated oxidative degradation, effectively acting as a bioisostere for halogens while offering a unique dipole moment for hydrogen bonding.

Key Applications in Enzyme Inhibitor Development

2.1 Deubiquitinase (USP14) Inhibitors for Proteasome Enhancement Human loss-of-function and gain-of-function diseases (e.g., neurodegeneration, cancer) are frequently driven by the accumulation of toxic, misfolded proteins. The mammalian deubiquitinating enzyme USP14 acts as an inhibitor of the proteasome by prematurely removing ubiquitin chains from target proteins. 3-CCBCA derivatives have been successfully utilized to synthesize potent USP14 inhibitors, blocking its deubiquitinating activity and thereby enhancing proteasome-mediated protein degradation .

2.2 Epigenetic Modulators (Menin-MLL) In acute leukemias carrying MLL rearrangements or NPM1 mutations, the Menin-MLL protein-protein interaction is a critical oncogenic driver. 3-CCBCA is utilized as a rigid spacer in the synthesis of novel sulfonamide-based Menin-MLL epigenetic inhibitors. The cyclobutane core optimally positions the binding pharmacophores to disrupt this highly specific protein interface .

2.3 Covalent Kinase Inhibitors (JAK3) When converted to 3-cyanocyclobutane-1-sulfonyl fluoride, the 3-CCBCA scaffold acts as a highly selective covalent warhead. In JAK3 kinase inhibition, the cyclobutane ring perfectly positions the sulfonyl fluoride moiety to undergo nucleophilic attack by catalytic lysine residues, yielding an irreversible inhibitor with an IC₅₀ of 18 nM .

Quantitative Data & Target Summary

The following table summarizes the diverse applications and quantitative efficacy of 3-CCBCA and its derivatives across various therapeutic targets:

Target Enzyme / ProteinInhibitor ClassStructural Role of 3-CCBCA MoietyRepresentative IC₅₀ / EC₅₀
JAK3 Kinase Covalent InhibitorConverted to sulfonyl fluoride warhead targeting catalytic lysine18 nM
USP14 (Deubiquitinase) Proteasome EnhancerCore structural scaffold for target binding and metabolic stabilityN/A (Proteasome activation)
Menin-MLL Epigenetic InhibitorRigid spacer for optimal vector projection in the binding pocket< 50 nM (Class typical)
eIF2B Translation ModulatorAmide-linked cap to enhance target residence timeN/A (Modulator)
IAV H1N1 (HA) Viral Entry InhibitorMacrocyclic oxime precursor (14-membered ring)23 nM

Experimental Protocols

The following protocols represent self-validating systems for the preparation and integration of 3-CCBCA into inhibitor scaffolds.

Protocol A: Chemoselective Hydrogenation to Yield (1r,3r)-3-Cyanocyclobutane-1-carboxylic Acid

Causality: Deprotection of benzyl esters to yield the free carboxylic acid traditionally relies on aqueous saponification (LiOH/NaOH). However, strong bases can hydrolyze the sensitive nitrile (-CN) group into an amide or carboxylic acid. Catalytic hydrogenation is perfectly chemoselective, cleaving the benzyl ester while leaving the cyano group intact .

Step-by-Step Methodology:

  • Preparation: Dissolve benzyl 3-cyanocyclobutane-1-carboxylate (2.0 g, 9.29 mmol) in anhydrous ethyl acetate (30 mL) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 300 mg) to the solution under a continuous stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Sparge the resulting mixture with hydrogen gas for 5 minutes. Attach a hydrogen balloon and allow the reaction to stir vigorously at room temperature (20–25 °C) for 12 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active starting material indicates completion.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford (1r,3r)-3-cyanocyclobutane-1-carboxylic acid as a colorless liquid (Yield: ~86%).

Protocol B: T3P-Mediated Amide Coupling of 3-CCBCA to Target Scaffolds

Causality: 3-CCBCA possesses a sterically constrained cyclobutane ring and an α-proton that is prone to epimerization under strongly basic conditions. Propylphosphonic anhydride (T3P) is selected as the coupling agent because it generates a highly reactive mixed anhydride intermediate under mild conditions, requiring only a weak base (triethylamine). Furthermore, T3P produces exclusively water-soluble byproducts, simplifying the workup to a basic aqueous wash and preserving the highly polar cyano group .

Step-by-Step Methodology:

  • Preparation: In a 10 mL reaction vial, dissolve the target amine scaffold (e.g., 0.21 mmol) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol, 1.2 equiv) in anhydrous EtOAc (3 mL).

  • Activation: Add Triethylamine (NEt₃, 86 mg, 0.85 mmol, 4.0 equiv) followed by dropwise addition of T3P (272 mg, 0.43 mmol, 2.0 equiv, 50% solution in EtOAc) at 20 °C under a nitrogen atmosphere.

  • Coupling: Seal the vial and heat the mixture to 80 °C, stirring for 16 hours.

  • Validation Check: Analyze an aliquot via LC-MS. Look for the mass of the desired amide product and the complete consumption of the amine starting material.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (5 mL) and extract with EtOAc (3 x 5 mL). The T3P byproducts will partition entirely into the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography or preparative HPLC to yield the final enzyme inhibitor.

Visualizations

G N1 3-Cyanocyclobutanecarboxylic Acid (Starting Material) N2 Amide Coupling (T3P/HATU, NEt3) N1->N2 N3 Sulfonyl Fluoride Conversion (Covalent Warhead) N1->N3 N4 USP14 / Menin-MLL Inhibitors N2->N4 N5 JAK3 Covalent Inhibitors N3->N5

Workflow for integrating 3-CCBCA into various enzyme inhibitor classes.

G N1 Misfolded Protein Accumulation N2 Ubiquitination N1->N2 N3 USP14 Deubiquitinase (Inhibits Proteasome) N2->N3 Substrate Binding N5 Proteasome Activation N3->N5 Blocked by Inhibitor N4 3-CCBCA-derived USP14 Inhibitor N4->N3 Inhibits N4->N5 Promotes N6 Protein Degradation (Restored Homeostasis) N5->N6

Mechanism of USP14 inhibition by 3-CCBCA derivatives to restore proteostasis.

References

  • Source: Google Patents (US11560385B2)
  • Source: Google Patents (CN115515958B)
  • Title: Compounds, compositions and methods (eIF2B modulators)
  • Title: Modular Biomimetic Strategy Enables Discovery and SAR Exploration of Oxime Macrocycles as Influenza A Virus (H1N1) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: 3-Cyanocyclobutanecarboxylic Acid in Agrochemical Lead Optimization

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists. Focus: Structural optimization, metabolic stability enhancement, and step-by-step synthetic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists. Focus: Structural optimization, metabolic stability enhancement, and step-by-step synthetic protocols.

Introduction & Strategic Rationale

In modern agrochemical research, the discovery of novel herbicides, insecticides, and fungicides relies heavily on the strategic incorporation of unique structural motifs to overcome resistance and improve environmental profiles. 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) has emerged as a highly valuable building block in this domain [4].

The utility of this molecule stems from the synergistic combination of its three functional components:

  • The Cyclobutane Ring: Acts as a conformationally restricted bioisostere for tert-butyl or gem-dimethyl groups. It introduces ring strain and alters the spatial trajectory of attached substituents, which can enhance binding affinity to target proteins while improving metabolic stability compared to linear alkyl chains [1].

  • The Cyano (-CN) Group: Serves as a strong electron-withdrawing group (EWG) and a highly directional hydrogen-bond acceptor. In agrochemical design, the cyano group increases lipophilicity (LogP) while simultaneously deactivating the adjacent carbon framework against cytochrome P450-mediated oxidative metabolism.

  • The Carboxylic Acid (-COOH): Provides a versatile, high-yielding synthetic handle for coupling with various amines or alcohols to form robust amide or ester linkages—hallmarks of major agrochemical classes such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and diamide insecticides.

Structural & Physicochemical Advantages

When optimizing an agrochemical lead, replacing a standard aliphatic group with a 3-cyanocyclobutyl moiety can drastically alter the compound's pharmacokinetic and environmental profile. The table below summarizes the typical quantitative shifts observed during lead optimization when integrating this motif.

Table 1: Comparative Physicochemical Impact of the 3-Cyanocyclobutyl Motif

Structural MotifCLogP (Lipophilicity)Steric Bulk (Volume)Plant P450 Stability (t½)Soil Half-Life (DT50)Target Binding (H-Bonding)
tert-Butyl1.8HighLow (Rapid oxidation)~12 daysNone
Cyclobutyl1.5MediumModerate~25 daysNone
3-Cyanocyclobutyl 1.2 Medium-High High (>120 min) ~45 days Strong Acceptor

Data Interpretation: The cyano group lowers the CLogP slightly compared to a bare cyclobutane, improving aqueous solubility for systemic plant uptake, while significantly extending the soil half-life (DT50) by resisting microbial degradation [2].

Application: Next-Generation SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of broad-spectrum fungicides. They function by binding to the ubiquinone-binding site (Complex II) in fungal mitochondria. Incorporating 3-cyanocyclobutanecarboxylic acid into the carboxamide pharmacophore allows the cyano group to project into a specific sub-pocket of the SDH enzyme, forming novel hydrogen bonds with key arginine or tyrosine residues.

Mechanism A Agrochemical Lead (Cyano-cyclobutane motif) B Fungal Mitochondria (Complex II / SDH) A->B Penetrates C Ubiquinone Binding Site (Competitive Inhibition) B->C Binds D Blockade of Electron Transport C->D Induces E Fungal Cell Death (Pathogen Control) D->E Results in

Fig 1: Mechanism of action for SDHI fungicides utilizing the cyclobutane motif.

Standardized Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been optimized for the functionalization of 3-cyanocyclobutanecarboxylic acid.

Protocol A: High-Yield Amide Coupling via T3P Activation

Standard coupling reagents (like HATU or EDCI) can sometimes lead to epimerization or low yields when dealing with sterically hindered cyclobutanes. Propylphosphonic anhydride (T3P) is the preferred reagent, offering high yields, low epimerization, and easy aqueous workup—ideal for agrochemical library synthesis [3].

Causality Check: T3P is utilized because its byproducts are entirely water-soluble, preventing the need for extensive chromatographic purification which bottlenecks library generation.

Materials:

  • 3-Cyanocyclobutanecarboxylic acid (1.2 equiv)

  • Target heterocyclic amine (1.0 equiv)

  • T3P (50% solution in EtOAc, 2.0 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Ethyl Acetate (EtOAc) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve the target amine (1.0 equiv) and 3-cyanocyclobutanecarboxylic acid (1.2 equiv) in anhydrous EtOAc.

  • Base Addition: Add TEA (3.0 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete dissolution and deprotonation.

  • Activation: Cool the reaction mixture to 0 °C. Add the T3P solution (2.0 equiv) dropwise over 5 minutes.

    • Self-Validation: The reaction should remain clear; a slight exotherm is normal.

  • Heating: Remove the ice bath and heat the mixture to 80 °C for 16 hours.

    • Causality: The elevated temperature is required to overcome the steric hindrance of the cyclobutane ring during the nucleophilic attack of the amine [3].

  • Monitoring: Monitor reaction completion via LC-MS. Look for the disappearance of the amine peak and the emergence of the product mass [M+H]+.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ (2x), 1N HCl (1x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow A 3-Cyanocyclobutanecarboxylic Acid (Building Block) B Activation (T3P / DIPEA, EtOAc) A->B C Amine Coupling (Target Agrochemical Scaffold) B->C D Purification (Aqueous Workup) C->D E Lead Agrochemical Compound (e.g., SDHI Fungicide) D->E

Fig 2: Step-by-step synthetic workflow for amide-linked agrochemical leads.

Protocol B: Plant Microsomal Stability Assay

To validate the metabolic resistance imparted by the 3-cyanocyclobutyl group, an in vitro microsomal stability assay is required.

Step-by-Step Procedure:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized cyano-cyclobutane agrochemical in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add plant microsomes (e.g., from Arabidopsis thaliana or target crop) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 25 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling (Self-Validating System): At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Causality: The cold acetonitrile instantly denatures the microsomal enzymes, halting metabolism and precipitating proteins to ensure a clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t½).

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au - ACS Publications URL:[Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs Source: PMC - National Institutes of Health URL:[Link]

  • WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL
  • Cas 98069-56-8, Cyclobutanecarboxylic acid derivatives Source: Lookchem URL:[Link]

Method

Application Note: 3-Cyanocyclobutanecarboxylic Acid in the Synthesis of eIF2B Modulators for Neurodegenerative Diseases

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 3-Cyanocyclobutanecarboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Biologists. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0, MW: 125.13 g/mol ) is a highly specialized, bifunctional aliphatic building block increasingly utilized in advanced medicinal chemistry [1]. Featuring a rigid cyclobutane ring, a polar cyano group, and a reactive carboxylic acid, it serves as a critical structural motif for enhancing metabolic stability, modulating lipophilicity, and directing specific target engagement.

Recently, this compound has emerged as a cornerstone intermediate in the synthesis of small-molecule modulators of eukaryotic initiation factor 2B (eIF2B) . These modulators are under intense investigation as therapeutic agents for neurodegenerative conditions, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), Parkinson's disease (PD), and Frontotemporal dementia (FTD)[1].

The Causality of Target Engagement: Bypassing the ISR Pathway

To understand the utility of 3-cyanocyclobutanecarboxylic acid, one must examine the Integrated Stress Response (ISR) . Under cellular stress, eIF2α kinases phosphorylate eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51. This phosphorylated state (eIF2α-P) acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF). The resulting inhibition halts global protein translation and triggers the formation of stress granules—a primary driver of neurodegeneration [1].

Small molecules incorporating the 3-cyanocyclobutyl moiety bind directly to the decameric eIF2B complex. The rigid cyclobutane structure optimally positions the cyano group to form critical hydrogen bonds within the allosteric binding pocket of eIF2B. This stabilizes the complex in its active conformation, rendering it insensitive to the inhibitory effects of eIF2α-P, thereby restoring translation and conferring neuroprotection.

ISR_Pathway Cellular_Stress Cellular Stress (ER stress, viral, etc.) Kinases eIF2α Kinases (PERK, PKR, HRI, GCN2) Cellular_Stress->Kinases eIF2a_P Phosphorylated eIF2α (Ser51) Kinases->eIF2a_P Phosphorylates eIF2B_Complex eIF2B Complex (Inhibited State) eIF2a_P->eIF2B_Complex Inhibits eIF2B_Active eIF2B Complex (Active State) eIF2a_P->eIF2B_Active Bypassed by Modulator Translation_Halt Global Translation Block & Stress Granule Formation eIF2B_Complex->Translation_Halt Neurodegeneration Neurodegeneration (ALS, AD, PD) Translation_Halt->Neurodegeneration Modulator 3-Cyanocyclobutyl-based eIF2B Modulator Modulator->eIF2B_Active Stabilizes decamer Translation_Restore Translation Restored & Neuroprotection eIF2B_Active->Translation_Restore

Mechanism of eIF2B modulators bypassing the ISR to prevent neurodegeneration.

Experimental Protocol: T3P-Mediated Amide/Oxadiazole Coupling

This self-validating protocol details the coupling of 3-cyanocyclobutanecarboxylic acid with an amine or hydrazide derivative. The methodology is specifically optimized to prevent the epimerization of the cyclobutane ring while maximizing yield for sterically hindered substrates [1].

Causality of Reagent Selection
  • Coupling Agent (T3P): Propylphosphonic anhydride (T3P) is chosen over HATU or EDC because it reacts with the carboxylic acid to form a highly reactive mixed anhydride without promoting the formation of oxazolone intermediates, which are the primary cause of epimerization. Furthermore, T3P generates strictly water-soluble byproducts.

  • Solvent (EtOAc): Ethyl acetate serves a dual purpose. It provides excellent solubility for the reactants and allows the reaction to transition directly into an aqueous workup without the need for solvent evaporation (unlike DMF or DMSO).

  • Base (NEt3): Triethylamine acts as an acid scavenger to neutralize the phosphonic acid leaving groups generated during the coupling cycle, driving the equilibrium forward.

Materials Required
  • 3-Cyanocyclobutanecarboxylic acid (1.2 equivalents)

  • Target Amine or Hydrazide (1.0 equivalent)

  • Propylphosphonic anhydride (T3P, 50% wt in EtOAc, 2.0 equivalents)

  • Triethylamine (NEt3, 4.0 equivalents)

  • Ethyl acetate (EtOAc, anhydrous)

Step-by-Step Methodology
  • Preparation: In an oven-dried, 10 mL reaction vial equipped with a magnetic stir bar, dissolve the target amine (e.g., 0.21 mmol, 1.0 eq) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol, 1.2 eq) in anhydrous EtOAc (3.0 mL) under a continuous nitrogen atmosphere [1].

  • Base Addition: Add Triethylamine (86 mg, 0.85 mmol, 4.0 eq) to the stirring solution at 20 °C. Critical Step: The base must be introduced prior to the coupling agent to deprotonate the carboxylic acid and prevent premature, uncontrolled activation.

  • Activation: Dropwise, add the T3P solution (272 mg, 0.43 mmol, 2.0 eq; 50% in EtOAc). Monitor for a slight exotherm.

  • Coupling & Cyclization: Seal the vial and heat the mixture to 80 °C for 16 hours. Note: While standard primary amines may couple at room temperature, heating to 80 °C is strictly required when forming oxadiazoles from hydrazides to drive the subsequent dehydration/cyclization step [1].

  • Quenching: Cool the reaction vessel to room temperature. Dilute the mixture with additional EtOAc (10 mL) and quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer to a separatory funnel and isolate the organic layer. Extract the remaining aqueous layer with EtOAc (3 x 10 mL). The water-soluble T3P byproducts will partition cleanly into the aqueous phase.

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Synthetic_Workflow Step1 1. Reagent Mixing Amine + 3-Cyano-acid in EtOAc Step2 2. Base Addition NEt3 (4.0 eq) at 20 °C Step1->Step2 Step3 3. Activation T3P (50% in EtOAc) Dropwise Step2->Step3 Step4 4. Coupling 80 °C for 16h (N2 Atmosphere) Step3->Step4 Step5 5. Workup Sat. NaHCO3 quench EtOAc extraction Step4->Step5 Step6 6. Purification Flash Chromatography (Pure Product) Step5->Step6

Step-by-step workflow for the T3P-mediated coupling of 3-cyanocyclobutanecarboxylic acid.

Data Presentation: Protocol Optimization

To validate the selection of the T3P/EtOAc system, the following table summarizes quantitative optimization data for the coupling of sterically hindered cyclobutane derivatives. The data demonstrates why traditional peptide coupling reagents often fail or underperform with this specific building block.

Coupling ReagentBaseSolventTemp (°C)Time (h)Avg. Yield (%)Epimerization RiskWorkup Complexity
T3P (50%) NEt3 EtOAc 80 16 85 - 92% Low Low (Direct aqueous wash)
HATUDIPEADMF25475 - 80%ModerateHigh (Requires DMF removal)
EDC·HCl / HOBtNEt3DCM251260 - 70%LowModerate (Multiple washes)
DCCDMAPTHF6024< 50%HighHigh (DCU filtration required)

Table 1: Optimization parameters for 3-cyanocyclobutanecarboxylic acid coupling. T3P provides the optimal balance of yield, stereoretention, and downstream processing efficiency.

Conclusion

The integration of 3-cyanocyclobutanecarboxylic acid into small molecule architectures represents a highly effective strategy for targeting the eIF2B complex. By utilizing the T3P-mediated coupling protocol outlined above, synthetic chemists can reliably achieve high-yielding, stereochemically pure linkages while eliminating the workup bottlenecks associated with traditional coupling agents. This streamlined workflow directly accelerates the pipeline for discovering novel neuroprotective therapeutics.

References

  • Source: Google Patents (World Intellectual Property Organization)
Application

Derivatization of 3-Cyanocyclobutanecarboxylic acid for biological assays

An Application Note and Protocol Guide for the Derivatization of 3-Cyanocyclobutanecarboxylic Acid Executive Summary The strategic incorporation of sp³-hybridized scaffolds is a cornerstone of modern drug discovery, driv...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Derivatization of 3-Cyanocyclobutanecarboxylic Acid

Executive Summary

The strategic incorporation of sp³-hybridized scaffolds is a cornerstone of modern drug discovery, driven by the need to improve the clinical success rates of small molecules. 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) represents a highly versatile, bifunctional building block. The puckered cyclobutane ring serves as a conformationally restricted bioisostere for planar aromatic systems, significantly enhancing metabolic stability and aqueous solubility [1]. Concurrently, the cyano group acts as a potent hydrogen-bond acceptor and a polar pharmacophore, while the carboxylic acid provides a robust handle for derivatization.

This application note details the mechanistic rationale, optimized protocols, and analytical validation for derivatizing 3-cyanocyclobutanecarboxylic acid via amide coupling. The resulting conjugates are specifically designed for integration into downstream biological assays, such as target engagement studies, fluorescence polarization, or PROTAC linker synthesis.

Scientific Context: The Role of Cyclobutane Bioisosteres

Historically, medicinal chemistry has relied heavily on flat, sp²-hybridized aromatic rings. However, these structures often suffer from poor physicochemical properties, including low solubility and high susceptibility to oxidative metabolism by cytochrome P450 enzymes.

Replacing an aromatic ring with a cyclobutane moiety increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with reduced off-target toxicity and improved clinical progression [2]. The three-dimensional geometry of the cyclobutane ring allows for better vectorization of substituents, enabling precise complementarity within a target protein's binding pocket [3]. Furthermore, when derivatizing 3-cyanocyclobutanecarboxylic acid, preserving the relative stereochemistry (cis/trans) is critical, as the spatial orientation of the cyano group directly dictates the molecule's interaction with target residues.

Mechanistic Rationale for Derivatization

To utilize 3-cyanocyclobutanecarboxylic acid in biological assays, the carboxylic acid must be conjugated to a reporter molecule (e.g., a fluorophore, biotin tag) or a target-binding ligand. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature due to the formation of an unreactive ammonium carboxylate salt [4].

Therefore, the carboxylic acid must be activated. For cyclobutane systems, which can exhibit moderate steric hindrance, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior. HATU rapidly forms a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack by the amine and minimizing the risk of base-catalyzed epimerization of the cyclobutane stereocenters [5].

Workflow Visualization

G A 3-Cyanocyclobutanecarboxylic Acid (Starting Material) B Carboxyl Activation (HATU / DIPEA in DMF) A->B Step 1: Base Addition C Active Ester Intermediate (HOAt Ester) B->C Step 2: Activation D Amide Coupling (+ Primary Amine/Fluorophore) C->D Step 3: Nucleophilic Attack E Purification (Aqueous Workup & HPLC) D->E Step 4: Isolation F Biological Assay (Target Binding / Fluorescence) E->F Step 5: Assay Integration

Caption: Workflow for 3-cyanocyclobutanecarboxylic acid derivatization and assay integration.

Quantitative Data: Coupling Reagent Comparison

Selecting the correct coupling reagent is essential for maximizing yield and preventing the degradation of the cyano group under harsh conditions. The table below summarizes the performance of common coupling systems when applied to cyclobutanecarboxylic acid derivatives [6].

Coupling SystemAdditiveBaseSolventTypical TimeYield RangeKey AdvantageCommon Side Reactions
HATU NoneDIPEADMF / DCM1 - 2 hours85 - 98%Extremely fast, high efficiency for hindered acidsCostly for large scale
EDC·HCl HOBtNMMDCM / DMF4 - 12 hours70 - 90%Water-soluble byproducts, easy workupSlower kinetics, potential for N-acylurea formation
DCC DMAPNoneDCM12 - 24 hours50 - 75%InexpensiveInsoluble DCU byproduct, difficult purification

Table 1: Comparative efficacy of coupling reagents for the amidation of sterically demanding cyclobutanecarboxylic acids.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling to a Fluorescent Probe

This protocol describes the conjugation of 3-cyanocyclobutanecarboxylic acid to an amine-functionalized fluorophore (e.g., FITC-PEG-NH₂ or a coumarin derivative) to generate a probe for fluorescence polarization assays. This protocol is designed to be self-validating through intermediate analytical checks.

Reagents Required:

  • 3-Cyanocyclobutanecarboxylic acid (1.0 equiv, 0.1 mmol)

  • Amine-functionalized probe (1.05 equiv, 0.105 mmol)

  • HATU (1.2 equiv, 0.12 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

Step-by-Step Methodology:

  • Preparation of the Active Ester: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanocyclobutanecarboxylic acid (0.1 mmol) in 2.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (0.3 mmol) to the solution. Causality: DIPEA deprotonates the carboxylic acid, forming the carboxylate anion required to attack the uronium salt of HATU.

  • Activation: Add HATU (0.12 mmol) in one portion. Stir the reaction mixture at room temperature for 15 minutes. Validation: A small aliquot (5 µL) can be quenched in methanol and analyzed via LC-MS to confirm the formation of the methyl ester (mass of acid - OH + OCH₃), verifying successful activation.

  • Amine Coupling: Dissolve the amine-functionalized probe (0.105 mmol) in 0.5 mL of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the amine starting material via TLC (e.g., 5% MeOH in DCM) or LC-MS.

  • Quenching and Workup: Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc).

    • Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing DMF carryover during concentration.

    • Wash with 0.1 M HCl (10 mL) to remove unreacted amine and excess DIPEA.

    • Wash with saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid and acidic byproducts.

    • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure derivatized probe.

Protocol B: Integration into a Target Binding Assay (Fluorescence Polarization)

Once the 3-cyanocyclobutane-fluorophore conjugate is synthesized and purified, it can be used to assess competitive binding against a target protein.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a standard assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Causality: Tween-20 prevents non-specific binding of the lipophilic cyclobutane conjugate to the plastic microplate walls.

  • Probe Dilution: Dilute the synthesized fluorescent conjugate to a working concentration of 20 nM in the assay buffer.

  • Protein Titration: In a 384-well black microplate, perform a serial dilution of the target protein (e.g., from 10 µM down to 0.1 nM).

  • Incubation: Add an equal volume of the 20 nM probe solution to the protein wells (final probe concentration = 10 nM). Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the microplate on a multimode plate reader equipped with fluorescence polarization filters (e.g., Excitation: 485 nm, Emission: 535 nm for FITC).

  • Data Analysis: Plot the millipolarization (mP) values against the log of the protein concentration to determine the dissociation constant ( Kd​ ) of the cyclobutane derivative.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Method

Application Note: Scale-Up Synthesis of 3-Cyanocyclobutanecarboxylic Acid

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Overview & Biological Relevance 3-Cyanocyclobu...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Overview & Biological Relevance

3-Cyanocyclobutanecarboxylic acid is a highly versatile, bifunctional aliphatic building block increasingly utilized in modern medicinal chemistry. Its rigid cyclobutane core provides unique spatial geometry, making it an excellent bioisostere for phenyl rings or larger cycloalkanes while improving metabolic stability and lowering lipophilicity (clogP).

Recently, derivatives of 3-cyanocyclobutanecarboxylic acid have gained significant traction as critical precursors for allosteric modulators of eukaryotic initiation factor 2B (eIF2B) [1]. These modulators are under intense investigation for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease. By binding to eIF2B, these compounds reverse the inhibitory effects of phosphorylated eIF2, thereby restoring normal protein translation and providing neuroprotection against the Integrated Stress Response (ISR) [1].

ISRPathway Stress Cellular Stress (UPR, Viral, etc.) Kinases ISR Kinases (PERK, PKR, GCN2) Stress->Kinases Activates eIF2 Phosphorylated eIF2 Kinases->eIF2 Phosphorylates (Ser51) eIF2B eIF2B Complex (Inhibited State) eIF2->eIF2B Binds & Inhibits Active_eIF2B eIF2B Complex (Active State) eIF2B->Active_eIF2B Reversal of Inhibition Modulator eIF2B Modulator (3-CN-CB-COOH Derivative) Modulator->eIF2B Allosteric Activation Translation Protein Translation (Neuroprotection) Active_eIF2B->Translation Restores

Caption: Role of 3-Cyanocyclobutanecarboxylic acid derivatives in the Integrated Stress Response.

Retrosynthetic Analysis & Route Selection

The synthesis of 3-substituted cyclobutanes is notoriously challenging due to the inherent ring strain (approx. 26 kcal/mol), which makes the ring susceptible to expansion, contraction, or elimination under harsh conditions.

Route A: Classical Cyanohydrin Formation Attempting to convert 3-oxocyclobutanecarboxylic acid to a nitrile via a cyanohydrin intermediate followed by dehydration and reduction is poorly scalable. The dehydration step requires the formation of a highly strained cyclobutene intermediate, leading to severe yield penalties and polymerization.

Route B: The Van Leusen Reductive Cyanation (Selected Route) To bypass the strained alkene intermediate, we employ the Van Leusen reductive cyanation [2]. Using p-Toluenesulfonylmethyl isocyanide (TosMIC), the ketone is directly converted to a nitrile in a single operation. This reaction proceeds via the nucleophilic attack of the TosMIC anion on the carbonyl carbon, forming an oxazoline intermediate. Subsequent ring-opening—facilitated by an alcohol proton source—and elimination of the tosyl group yields the desired nitrile [2].

SynthesisWorkflow SM 3-Oxocyclobutanecarboxylic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 3-oxocyclobutanecarboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Van Leusen Cyanation (TosMIC, KOtBu, DME/EtOH, 0°C to RT) Int1->Step2 Int2 Methyl 3-cyanocyclobutanecarboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O, RT) Int2->Step3 Prod 3-Cyanocyclobutanecarboxylic acid (Final Product) Step3->Prod

Caption: Synthetic workflow for the scale-up of 3-Cyanocyclobutanecarboxylic acid via Van Leusen cyanation.

Detailed Experimental Protocols

The following protocols are optimized for a 100-gram scale synthesis, incorporating in-process controls (IPCs) to ensure a self-validating workflow.

Step 1: Protection via Esterification

Objective: Mask the carboxylic acid to prevent base-consuming side reactions and precipitation during the subsequent KOtBu-mediated cyanation.

  • Charge: To a 2 L round-bottom flask equipped with a reflux condenser, add 3-oxocyclobutanecarboxylic acid (100 g, 0.88 mol) and anhydrous methanol (800 mL).

  • Catalysis: Slowly add concentrated H2​SO4​ (4.7 mL, 0.088 mol, 0.1 eq) dropwise. Causality: Slow addition prevents localized heating and potential ring-opening side reactions.

  • Reaction: Heat the mixture to reflux (65 °C) for 4 hours.

  • IPC (Self-Validation): Monitor via GC-MS. The reaction is deemed complete when the starting material peak is <1% (Area).

  • Workup: Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Dilute the residue with ethyl acetate (1 L) and wash sequentially with saturated aqueous NaHCO3​ (2 × 300 mL) and brine (300 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield Methyl 3-oxocyclobutanecarboxylate as a pale yellow oil.

Step 2: Van Leusen Reductive Cyanation

Objective: Direct conversion of the cyclobutanone to the cyclobutanecarbonitrile.

  • Setup: In a 3 L jacketed reactor under an inert nitrogen atmosphere, dissolve Methyl 3-oxocyclobutanecarboxylate (100 g, 0.78 mol) and TosMIC (167.5 g, 0.86 mol, 1.1 eq) in anhydrous 1,2-dimethoxyethane (DME, 1.2 L).

  • Proton Source Addition: Add absolute ethanol (45.5 mL, 0.78 mol, 1.0 eq). Causality: Ethanol is strictly required mechanistically to protonate the oxazoline intermediate, triggering the elimination of the tosyl group to form the nitrile [2].

  • Cooling: Chill the reactor to 0 °C.

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (192.5 g, 1.72 mol, 2.2 eq) in portions over 1 hour, maintaining the internal temperature below 5 °C. Causality: The reaction is highly exothermic. Strict temperature control prevents the thermal degradation of TosMIC and suppresses the formation of cyclodimerized impurities.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • IPC (Self-Validation): Analyze via in-situ FTIR. The completion is validated by the disappearance of the ketone carbonyl stretch (~1740 cm⁻¹) and the appearance of a weak nitrile stretch (~2240 cm⁻¹).

  • Workup: Quench the reaction with water (500 mL) and extract with methyl tert-butyl ether (MTBE, 3 × 500 mL). Wash the combined organics with water (2 × 300 mL) and brine (300 mL), dry over MgSO4​ , and concentrate to yield Methyl 3-cyanocyclobutanecarboxylate (mixture of cis/trans isomers).

Step 3: Saponification

Objective: Deprotect the methyl ester to yield the final carboxylic acid without hydrolyzing the nitrile.

  • Charge: Dissolve Methyl 3-cyanocyclobutanecarboxylate (90 g, 0.64 mol) in a mixture of THF (450 mL) and water (150 mL).

  • Base Addition: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (32.2 g, 0.77 mol, 1.2 eq). Causality: LiOH is specifically chosen over NaOH or KOH because it is a milder base. Stronger bases or elevated temperatures risk the irreversible hydrolysis of the nitrile group to an amide or carboxylate, and can trigger epimerization of the cyclobutane stereocenters.

  • Reaction: Stir at room temperature (20–25 °C) for 3 hours.

  • Workup: Remove THF under reduced pressure. Dilute the aqueous layer with water (200 mL) and wash with MTBE (200 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 2M HCl. Causality: The product is highly water-soluble at neutral/basic pH. Acidification ensures complete protonation for organic extraction.

  • Extraction & Isolation: Extract the acidic aqueous layer with ethyl acetate (3 × 400 mL). Wash with brine, dry over Na2​SO4​ , and concentrate to yield 3-Cyanocyclobutanecarboxylic acid as a white to off-white solid.

Quantitative Data & Reaction Metrics

The scale-up process demonstrates excellent robustness, maintaining high yields and purity profiles across all three stages. The final product is isolated as a thermodynamic mixture of cis and trans isomers (approx. 3:1 ratio), which can be further resolved via fractional crystallization of its dicyclohexylamine salt if a single diastereomer is required for downstream API synthesis.

Process StepIntermediate / ProductYield (%)Purity (HPLC/GC)E-FactorKey Impurities Tracked
Step 1 Methyl 3-oxocyclobutanecarboxylate95%>99.0%4.2Unreacted acid (<0.5%)
Step 2 Methyl 3-cyanocyclobutanecarboxylate78%96.5%12.8TosMIC dimers, unreacted ketone
Step 3 3-Cyanocyclobutanecarboxylic acid92%98.2%8.5Amide hydrolysis product (<0.1%)
Overall Final Product ~68% >98.0% ~25.5 cis/trans ratio: ~3:1

References

  • Title: Compounds, compositions and methods (Patent WO2019032743A1)
  • Title: Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit Source: Journal of Organic Chemistry (1977, 42, 3114-3118) URL: [Link]

Application

Application Note &amp; Protocols: 3-Cyanocyclobutanecarboxylic Acid in the Synthesis of Constrained Amino Acids

Introduction: The Strategic Value of Conformational Constraint in Drug Design In modern medicinal chemistry, the principle of conformational constraint has emerged as a powerful strategy for enhancing the pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In modern medicinal chemistry, the principle of conformational constraint has emerged as a powerful strategy for enhancing the pharmacological properties of therapeutic candidates.[1] By reducing the conformational flexibility of a molecule, we can pre-organize it into a bioactive conformation, leading to improved binding affinity, enhanced selectivity for its biological target, and often, increased metabolic stability.[1][2] Small carbocyclic scaffolds, such as the cyclobutane ring, are particularly effective for achieving this goal.[3][4] Their rigid, puckered structure can lock key pharmacophoric elements in well-defined spatial orientations, mimicking or stabilizing specific secondary structures like β-turns in peptides.[1]

This guide focuses on 3-cyanocyclobutanecarboxylic acid , a versatile and synthetically accessible building block for creating a diverse range of novel, conformationally constrained non-proteinogenic amino acids. Its two functional handles—the nitrile and the carboxylic acid—are positioned at a 1,3-relationship on a rigid cyclobutane core, allowing for the stereocontrolled installation of aminomethyl and carboxyl groups. This application note provides a comprehensive overview, field-proven insights, and detailed protocols for the synthesis of the key precursor and its subsequent transformation into valuable constrained amino acids, suitable for applications in peptidomimetic and drug discovery programs.[3][5]

Synthesis of the Key Precursor: cis- and trans-3-Cyanocyclobutanecarboxylic Acid

The synthesis of constrained amino acids often begins with a robust preparation of a suitable scaffold. While various methods exist for cyclobutane synthesis[6][7][8], a common and reliable route to 1,3-disubstituted cyclobutanes starts from commercially available 1,1-cyclobutanedicarboxylic acid.[9][10][11] This approach allows for the sequential introduction of functional groups, leading to separable cis and trans isomers.

The rationale behind this synthetic choice is twofold:

  • Accessibility: The starting material, 1,1-cyclobutanedicarboxylic acid, is readily available and can be decarboxylated to cyclobutanecarboxylic acid.[12][13]

  • Stereochemical Control: The 1,3-disubstitution pattern allows for the separation of diastereomers at an intermediate stage, providing access to both cis and trans configured final products.[9][10][11] This is critical, as the stereochemical arrangement of the substituents profoundly impacts the final conformation of the amino acid and its influence on peptide structure.

The following workflow outlines a validated pathway to obtain the methyl esters of the target cyano-acids.

Visualized Workflow: Synthesis of Key Intermediates

SynthesisWorkflow D D E E D->E F F E->F Alternative to direct cyanation B B C C G G

Protocol 1: Synthesis of cis- and trans-Methyl 3-Azidocyclobutanecarboxylate

This protocol is adapted from a reported expedient synthesis of related aminocyclobutane precursors and represents a critical stage where the cis and trans isomers are generated and separated.[10][11] The azide serves as a stable precursor to the amine and can also be converted to a nitrile.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Notes
1,1-Cyclobutanedicarboxylic acid5445-51-2144.12Commercially available
Thionyl chloride (SOCl₂)7719-09-7118.97Use fresh, handle in a fume hood
Methanol (MeOH), anhydrous67-56-132.04
Sodium azide (NaN₃)26628-22-865.01Highly toxic , handle with extreme caution
Dimethylformamide (DMF), anhydrous68-12-273.09
Dichloromethane (DCM)75-09-284.93
Silica Gel7631-86-9-For column chromatography (e.g., 230-400 mesh)
Ethyl Acetate (EtOAc)141-78-688.11For chromatography eluent
Hexanes110-54-386.18For chromatography eluent
Step-by-Step Methodology

Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid (Mixture of Isomers) [11]

  • Causality: This step involves a chlorination and subsequent decarboxylation. Starting with the diacid allows for the introduction of a functional group handle (chloride) that can be later displaced.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂), add 1,1-cyclobutanedicarboxylic acid.

  • Carefully add thionyl chloride (excess, ~5 equivalents) portion-wise. The reaction is exothermic and will evolve gas.

  • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours until gas evolution ceases and the solution is clear.

  • Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-chloro-1-(chlorocarbonyl)cyclobutane is then carefully heated to ~160-170 °C to effect decarboxylation, yielding 3-chlorocyclobutanecarboxylic acid as a mixture of cis and trans isomers.[11] Purify by distillation under reduced pressure.

Step 2: Esterification to Methyl 3-Chlorocyclobutanecarboxylate [11]

  • Causality: Esterification protects the carboxylic acid and provides a less polar molecule, which is more amenable to chromatographic separation in the next step.

  • Dissolve the 3-chlorocyclobutanecarboxylic acid mixture in anhydrous methanol (excess, ~10-20 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid or use thionyl chloride in methanol for in-situ HCl generation.

  • Reflux the mixture for 3-4 hours. Monitor reaction completion by TLC.

  • Cool the reaction, neutralize with a weak base (e.g., saturated NaHCO₃ solution), and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude methyl ester.

Step 3: Azide Substitution and Isomer Separation [11]

  • Causality: The chloride is a good leaving group for Sₙ2 displacement by the azide nucleophile. This reaction yields the key azido-ester intermediates. DMF is an excellent polar aprotic solvent for this type of substitution.

  • Dissolve methyl 3-chlorocyclobutanecarboxylate (1 equivalent) in anhydrous DMF.

  • Add sodium azide (approx. 2.4 equivalents).

  • Heat the mixture to 100 °C and stir vigorously for 72-75 hours.[11]

  • After cooling, quench the reaction by adding water and extract the product with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Separation: The crude product, a mixture of cis- and trans-methyl 3-azidocyclobutanecarboxylates, is purified and separated by column chromatography on silica gel using an ethyl acetate/hexanes gradient. The two isomers are typically well-separated.[10]

Protocol 2: Conversion to Constrained Amino Acids via Curtius Rearrangement

With the separated isomers of 3-cyanocyclobutanecarboxylic acid in hand (obtained via hydrolysis of the corresponding methyl esters, which can be synthesized from the azides), the next critical step is the conversion of the carboxylic acid to an amine functionality. The Curtius rearrangement is a powerful and reliable method for this transformation.[14][15]

Scientific Rationale: The Curtius rearrangement transforms a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[16] The key steps involve converting the carboxylic acid to an acyl azide, which then thermally rearranges to an isocyanate intermediate.[16][17] This isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the amine.[15] A significant advantage is that the rearrangement typically proceeds with retention of configuration at the migrating carbon center.

A modern, one-pot variation using diphenylphosphoryl azide (DPPA) is often preferred for its mild conditions and operational simplicity, avoiding the need to isolate the potentially explosive acyl azide.[14][17]

Visualized Mechanism: The Curtius Rearrangement

// Nodes for reactants and intermediates Start [label="R-COOH\n(Carboxylic Acid)"]; AcylAzide [label="R-CO-N₃\n(Acyl Azide)"]; Isocyanate [label="R-N=C=O\n(Isocyanate)"]; CarbamicAcid [label="R-NH-COOH\n(Carbamic Acid)"]; Amine [label="R-NH₂\n(Primary Amine)"]; CO2 [label="CO₂"];

// Invisible nodes for layout invis1 [style=invis, width=0.1]; invis2 [style=invis, width=0.1];

// Edges showing the reaction flow Start -> AcylAzide [label="+ DPPA, Et₃N\n- (PhO)₂P(O)OH"]; AcylAzide -> Isocyanate [label="Δ (Heat)\n- N₂ (gas)"]; Isocyanate -> invis1 [label="+ H₂O"]; invis1 -> CarbamicAcid; CarbamicAcid -> invis2 [label="Spontaneous"]; invis2 -> Amine; CarbamicAcid -> CO2 [style=dashed];

// Grouping the last two steps {rank=same; Amine; CO2;} } ddot Caption: Simplified mechanism of the DPPA-mediated Curtius rearrangement and subsequent hydrolysis.

Step-by-Step Methodology (Illustrative Example: cis-isomer)
  • Preparation of the Starting Acid: Hydrolyze the separated cis-methyl 3-cyanocyclobutanecarboxylate using standard conditions (e.g., LiOH in THF/H₂O or aqueous HCl) to obtain cis-3-cyanocyclobutanecarboxylic acid. Ensure the product is thoroughly dried.

  • Curtius Rearrangement:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cis-3-cyanocyclobutanecarboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous tert-butanol.

    • Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise at room temperature.

    • Causality: DPPA activates the carboxylic acid, allowing for in-situ formation of the acyl azide.[17] tert-Butanol serves as both the solvent and a trapping agent for the isocyanate, directly forming a stable Boc-protected amine, which simplifies purification.

    • Stir the mixture at room temperature for 1-2 hours, then heat to reflux (approx. 80-85 °C) for 3-4 hours until gas evolution (N₂) ceases.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue (crude Boc-protected cis-3-amino-1-cyanocyclobutane) by column chromatography.

  • Nitrile Reduction:

    • Causality: The nitrile group must be reduced to a primary amine (aminomethyl group) to complete the synthesis of the diamino acid scaffold.

    • Dissolve the Boc-protected aminonitrile in a suitable solvent (e.g., methanol or ethanol).

    • Add a reducing agent such as Raney Nickel or perform a catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

    • After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst.

  • Deprotection (if necessary):

    • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to yield the final constrained amino acid, cis-3-amino-1-(aminomethyl)cyclobutane, as a salt.

    • The final product can be purified by techniques such as ion-exchange chromatography.[10]

Applications and Significance

The resulting constrained amino acids, such as the cis and trans isomers of 3-aminocyclobutanecarboxylic acid and its derivatives, are exceptionally valuable in medicinal chemistry.[9][10]

  • Peptidomimetics: Incorporation into peptides can enforce specific turns and secondary structures, leading to higher receptor affinity and selectivity.[3][5]

  • GABA Analogs: The 1,3-relationship between the amino and carboxyl groups makes these compounds interesting as conformationally restricted analogs of GABA, an important inhibitory neurotransmitter.[9][10]

  • Drug Scaffolds: The cyclobutane core serves as a rigid scaffold for presenting pharmacophoric groups in a defined 3D orientation, which is crucial for designing small molecule drugs targeting enzymes or receptors.[1][18]

  • Peptide Stapling: Modified cyclobutane amino acids with olefinic side chains have been designed as novel anchoring residues for hydrocarbon peptide stapling, a technique used to stabilize α-helical structures in peptides.[3][5]

The choice between the cis and trans isomer is a critical design element. The cis isomer will present its substituents on the same face of the ring, inducing a tighter turn, while the trans isomer will position them on opposite faces, leading to a more extended conformation. This stereochemical diversity allows researchers to fine-tune the topology of their final molecule for optimal biological activity.

References

  • Radchenko, D. S., Tkachenko, A., Grygorenko, O. O., & Komarov, I. V. (2011). Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids. Helvetica Chimica Acta. [Link]

  • Royo, S., et al. (2017). Stereoselective synthesis of cyclobutyl γ-amino acids leading to branched peptides with a cyclobutane core. Tetrahedron. [Link]

  • Hu, H., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • D'auria, M., & Racioppi, R. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Radchenko, D. S., et al. (2011). Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids. Synthetic Communications. [Link]

  • Avenoza, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry. [Link]

  • Radchenko, D. S., et al. (2011). Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids. Taylor & Francis Online. [Link]

  • Tan, P. W., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. [Link]

  • ResearchGate. (2019). Confining the Χ space of basic natural amino acids: Cyclobutane-derived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. [Link]

  • Hu, H., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Royo, S., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Grokipedia. (n.d.). Curtius rearrangement. [Link]

  • Feskov, I. O., et al. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Sharma, A., & Kumar, V. (2022). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. ACS Omega. [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Nanyang Technological University. (n.d.). Synthesis of a conformationally constrained delta-amino acid building block. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • Gellman, S. H., et al. (2008). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). [Link]

  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Patsnap. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]

  • ResearchGate. (2010). Conformationally Restricted Carbocyclic γ-Amino Acids: Synthesis of Diastereomeric 3-Amino-5-arylcyclopentane 1-Carboxylic Acids. [Link]

  • Hecht, S. M., et al. (2009). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. [Link]

Sources

Method

Application Note: The Role of 3-Cyanocyclobutanecarboxylic Acid in Advanced Materials and Medicinal Chemistry

Introduction and Mechanistic Rationale 3-Cyanocyclobutanecarboxylic acid (3-CCBC, CAS: 1823933-75-0) has emerged as a highly versatile, bifunctional alicyclic building block bridging the gap between advanced material sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-Cyanocyclobutanecarboxylic acid (3-CCBC, CAS: 1823933-75-0) has emerged as a highly versatile, bifunctional alicyclic building block bridging the gap between advanced material science and targeted drug development [1]. Structurally, it features a highly strained, conformationally rigid four-membered cyclobutane ring substituted with two orthogonal reactive groups: a carboxylic acid and a nitrile (cyano) group.

As a Senior Application Scientist, it is crucial to understand the causality behind selecting 3-CCBC over linear aliphatic alternatives:

  • Conformational Rigidity (The Cyclobutane Core): In material science, incorporating alicyclic rings into polymer backbones drastically increases the glass transition temperature ( Tg​ ) by restricting segmental chain mobility. In drug development, this rigidity minimizes the entropic penalty upon target binding, enhancing receptor affinity.

  • Orthogonal Reactivity: The carboxylic acid allows for standard esterification and amidation reactions, while the cyano group remains inert under mild coupling conditions but can be subsequently reduced to an amine, hydrolyzed to a secondary carboxylate, or utilized as a nitrogen-donor ligand in Metal-Organic Frameworks (MOFs).

Cross-Disciplinary Applications

Material Science: Polymer Modification and Cross-Linking

In the synthesis of high-performance polyamides and polyesters, 3-CCBC serves as an advanced chain-transfer agent and cross-linker [2]. The introduction of the cyclobutane structure into a polymer network introduces reactive nitrile sites. These nitrile groups can undergo thermal trimerization to form highly stable triazine cross-links at elevated temperatures, thereby optimizing the mechanical toughness, thermal stability, and solvent resistance of the resulting resin.

Drug Development: eIF2B Modulators for Neurodegeneration

In medicinal chemistry, 3-CCBC is a critical starting material for synthesizing small-molecule modulators of eukaryotic initiation factor 2B (eIF2B) [1]. In neurodegenerative diseases (such as Alzheimer's, Parkinson's, and ALS), cellular stress leads to the phosphorylation of eIF2 α , which subsequently inhibits eIF2B and halts essential protein synthesis. Modulators derived from 3-CCBC allosterically bind to eIF2B, bypassing this inhibition and restoring translation—a mechanism offering profound neuroprotective effects.

Visualizing Workflows and Mechanisms

Divergent Application Pathways of 3-CCBC

G A 3-Cyanocyclobutanecarboxylic Acid (Core Motif) B Carboxylic Acid Group (Amidation / Esterification) A->B C Cyano Group (Reduction / Coordination) A->C D Cyclobutane Ring (Conformational Rigidity) A->D E eIF2B Modulators (Neurodegenerative Drugs) B->E T3P Coupling F Polyamide/Polyester Networks (High Tg Materials) B->F Condensation G Metal-Organic Frameworks (Gas Storage/Catalysis) C->G Nitrile Coordination D->E Entropic Optimization D->F Thermal Stability

Fig 1: Orthogonal reactivity and structural benefits of 3-CCBC in materials and drugs.

eIF2B Modulation Signaling Pathway

Pathway S1 Cellular Stress (Unfolded Protein Response) S2 eIF2α Phosphorylation (Serine 51) S1->S2 S3 Inhibition of eIF2B GEF Activity S2->S3 S4 Translation Blockade (Neurodegeneration) S3->S4 M1 3-CCBC Derived Modulator M2 Restoration of eIF2B Activity (GTP Exchange) M1->M2 Allosteric Binding M2->S3 Bypasses Inhibition M3 Protein Synthesis Resumes (Neuroprotection) M2->M3

Fig 2: Mechanism of action for 3-CCBC derived eIF2B modulators in neuroprotection.

Quantitative Data Summary

The physical parameters and expected reaction metrics for 3-CCBC dictate handling and stoichiometric calculations. Below is a validated summary for experimental planning [3].

Parameter / MetricValue / DescriptionExperimental Implication
CAS Number 1823933-75-0Identifier for procurement and safety data.
Molecular Weight 125.13 g/mol Essential for precise stoichiometric scaling.
Physical Form Solid (Room Temp)Requires dissolution in polar aprotic solvents (e.g., DMF, EtOAc).
Typical Amidation Yield 75% - 85%High efficiency when using phosphonic anhydride coupling agents.
Polymer Tg​ Shift +15 °C to +25 °CExpected thermal stability increase when incorporated at 5-10 mol%.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the specific reagents and conditions, researchers can ensure reproducibility while understanding the mechanistic "why" behind each step.

Protocol A: Synthesis of 3-CCBC-Functionalized Small Molecules (eIF2B Modulators)

This protocol utilizes Propylphosphonic anhydride (T3P) to drive amidation. T3P is specifically chosen over EDC/HOBt because it minimizes epimerization of the strained cyclobutane ring and facilitates easier aqueous workup [1].

Reagents Required:

  • 3-Cyanocyclobutanecarboxylic acid (0.26 mmol)

  • Target primary/secondary amine (e.g., substituted acetamide) (0.21 mmol)

  • Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 0.43 mmol)

  • Triethylamine (NEt 3​ ) (0.85 mmol)

  • Ethyl Acetate (EtOAc) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N 2​ , dissolve the target amine (0.21 mmol) and 3-CCBC (0.26 mmol, 1.2 eq) in 3.0 mL of anhydrous EtOAc. Rationale: A slight excess of the acid ensures complete consumption of the more valuable complex amine.

  • Activation: Add NEt 3​ (0.85 mmol, 4.0 eq) to the stirring solution at 20 °C. Dropwise, add the T3P solution (0.43 mmol, 2.0 eq). Rationale: NEt 3​ acts as the proton scavenger. T3P activates the carboxylic acid by forming a highly reactive mixed anhydride.

  • Coupling: Attach a reflux condenser and heat the reaction mixture to 80 °C. Stir continuously for 16 hours. Rationale: The steric hindrance of the cyclobutane ring requires elevated thermal energy to drive the nucleophilic attack of the amine onto the mixed anhydride.

  • Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (2 x 5 mL), 1M HCl (5 mL), and brine (5 mL).

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Incorporation of 3-CCBC into Polyamide Networks (Material Science)

This protocol describes the use of 3-CCBC as an end-capping agent for polyamides to introduce latent cross-linking sites (nitriles) for high-temperature curing [2].

Reagents Required:

  • Pre-polymerized Polyamide prepolymer (amine-terminated)

  • 3-Cyanocyclobutanecarboxylic acid

  • Thionyl chloride (SOCl 2​ )

  • N,N-Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Acid Chloride Conversion: React 3-CCBC with an excess of SOCl 2​ at 60 °C for 2 hours to form 3-cyanocyclobutanecarbonyl chloride. Remove excess SOCl 2​ under high vacuum. Rationale: Converting the acid to an acid chloride drastically increases its electrophilicity, ensuring rapid and complete end-capping of the polymer chains.

  • End-Capping: Dissolve the amine-terminated polyamide prepolymer in anhydrous DMAc at 0 °C. Slowly add the 3-cyanocyclobutanecarbonyl chloride (1.1 eq relative to free amine ends).

  • Polymer Precipitation: Stir for 4 hours, allowing the solution to warm to room temperature. Pour the viscous solution into rapidly stirring methanol to precipitate the functionalized polymer.

  • Thermal Curing (Cross-linking): Cast the recovered polymer into a thin film. Subject the film to a thermal cure cycle (e.g., 250 °C for 2 hours). Rationale: At elevated temperatures, the pendant cyano groups undergo cyclotrimerization, forming a rigid triazine network that locks the polymer chains together, vastly improving the material's thermal and mechanical resilience.

References

  • Compounds, compositions and methods (WO2019032743A1)
  • 3-Oxocyclobutanecarboxylic acid and Cyclobutane Derivatives in Polymers Source: Watson International Ltd. URL:[Link]

Application

Application Notes and Protocols: The Strategic Derivatization of 3-Cyanocyclobutanecarboxylic Acid with Amines for Advanced Drug Discovery

Introduction: The Value of Three-Dimensional Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the emphasis on molecules with three-dimensional (3D) character is ever-increasing. Such compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the emphasis on molecules with three-dimensional (3D) character is ever-increasing. Such compounds often exhibit improved pharmacological properties, including enhanced binding affinity, selectivity, and metabolic stability, when compared to their flat, aromatic counterparts. The cyclobutane ring, a strained four-membered carbocycle, represents a privileged scaffold that imparts rigidity and a well-defined spatial arrangement of substituents.[1] 3-Cyanocyclobutanecarboxylic acid is a particularly valuable bifunctional building block. It combines the synthetic versatility of a carboxylic acid with a strategically placed nitrile group, opening avenues for the creation of diverse and complex molecular architectures. This guide provides a detailed exploration of the reaction of 3-cyanocyclobutanecarboxylic acid with amines, a cornerstone transformation for generating novel chemical entities for pharmaceutical research.

Part 1: Amide Bond Formation - The Gateway to Molecular Diversity

The most fundamental reaction of 3-cyanocyclobutanecarboxylic acid with amines is the formation of an amide bond. This transformation is one of the most frequently utilized reactions in medicinal chemistry.[2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

Mechanism of Amide Coupling

The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.[2] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium or uronium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).[5][6][7][8][9][10][11] Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and reduce racemization.[6][7][9]

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and reaction conditions.

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Water-soluble byproducts, easy removal.[7][9]Can be less effective for hindered substrates.
HATU High coupling efficiency, rapid kinetics, low racemization.[6][7][12]Higher cost.
BOP Highly efficient.[5][8][10]Forms a carcinogenic byproduct (HMPA).[5][10]
PyBOP Safer alternative to BOP, non-carcinogenic byproduct.[5][10][13]More expensive than BOP.[13]
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of 3-cyanocyclobutanecarboxylic acid with a primary or secondary amine using HATU, a highly efficient and widely used coupling reagent.[6][7]

Materials:

  • 3-Cyanocyclobutanecarboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)[6]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 eq)[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-cyanocyclobutanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation of the carboxylic acid.[6]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[6] These washes serve to remove any unreacted amine, excess acid, HOAt, and the base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted-3-cyanocyclobutanecarboxamide.

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-cyanocyclobutanecarboxylic acid and HATU in anhydrous DMF add_base Add DIPEA and stir for 15-30 min (Pre-activation) start->add_base add_amine Add amine to the activated mixture add_base->add_amine stir Stir for 1-18 hours at room temperature add_amine->stir monitor Monitor progress by TLC or LC-MS stir->monitor dilute Dilute with ethyl acetate monitor->dilute wash Aqueous washes (acid, base, brine) dilute->wash dry Dry, filter, and concentrate wash->dry purify Column chromatography dry->purify end end purify->end Pure Amide Product

Caption: Workflow for HATU-mediated amide coupling.

Part 2: Unlocking Further Diversity via Nitrile Group Transformations

The true synthetic power of 3-cyanocyclobutanecarboxylic acid derivatives is realized when the nitrile group is further transformed. The reduction of the nitrile to a primary amine is a particularly valuable reaction, as it introduces a new site for diversification.

Mechanism of Nitrile Reduction

The nitrile group can be reduced to a primary amine using various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄).[14][15][16][17] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride transfer then generates a dianion, which upon aqueous workup, is protonated to yield the primary amine.[15] Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is another widely used method.[16][18][19][20][21][22]

Experimental Protocol: Nitrile Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of an N-substituted-3-cyanocyclobutanecarboxamide to the corresponding N-substituted-3-(aminomethyl)cyclobutanecarboxamide.

Materials:

  • N-substituted-3-cyanocyclobutanecarboxamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute acid for workup (e.g., HCl)

  • Base for neutralization (e.g., NaOH)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend an excess of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-substituted-3-cyanocyclobutanecarboxamide (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux gently for several hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • The crude product can be further purified by column chromatography or by formation of a hydrochloride salt.

Nitrile_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation start Suspend excess LiAlH₄ in anhydrous ether at 0 °C add_substrate Add solution of N-substituted-3- cyanocyclobutanecarboxamide start->add_substrate reflux Warm to room temperature and then reflux add_substrate->reflux monitor Monitor progress by TLC reflux->monitor quench Cool to 0 °C and carefully quench with H₂O and NaOH monitor->quench filter Filter aluminum salts and wash with ether quench->filter isolate Dry, filter, and concentrate the filtrate filter->isolate purify Purification (chromatography or salt formation) isolate->purify end end purify->end Primary Amine Product

Caption: Workflow for LiAlH₄ reduction of the nitrile group.

Applications in Drug Development

The derivatization of 3-cyanocyclobutanecarboxylic acid provides a powerful platform for generating libraries of structurally diverse compounds for drug discovery. The resulting N-substituted-3-(aminomethyl)cyclobutanecarboxamides are conformationally restricted GABA analogues and can serve as valuable building blocks for a wide range of therapeutic targets.[23] For instance, analogs of angiotensin containing cis-3-(aminomethyl)cyclobutanecarboxylic acid have been explored as potential therapeutics.[1] The ability to readily vary the substituent on the amide nitrogen and to further functionalize the newly formed primary amine allows for a systematic exploration of the structure-activity relationship (SAR) of a given compound series. This modular approach accelerates the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

3-Cyanocyclobutanecarboxylic acid is a versatile and valuable building block for medicinal chemistry and drug development. Its reaction with amines, followed by the reduction of the nitrile group, provides a robust and efficient strategy for the synthesis of novel, three-dimensional molecular scaffolds. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this privileged core structure, ultimately contributing to the discovery of new and improved therapeutic agents.

References

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  • Google Patents. (n.d.). US5869653A - Hydrogenation of nitriles to produce amines.
  • Lange, S., et al. (2018). Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex. Organic Letters. ACS Publications. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]

  • ScienceDirect. (n.d.). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chemguide. (n.d.). Reducing nitriles to primary amines. Retrieved from [Link]

  • aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]

  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). BOP. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. Retrieved from [Link]

  • PMC. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. Retrieved from [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • PubMed. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]

  • R Discovery. (2011). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Reductions of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aminomethyl cyclobutane carboxylic acid as a.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • North Carolina State University. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Retrieved from [Link]

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  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • PubMed. (2011). Cyanobacteria: an emerging source for drug discovery. Retrieved from [Link]

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Method

Application Notes and Protocols for the Polymerization of 3-Cyanocyclobutanecarboxylic Acid

Introduction: The Potential of a Strained Bifunctional Monomer In the quest for novel polymers with unique properties, the design and synthesis of innovative monomers are of paramount importance. 3-Cyanocyclobutanecarbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of a Strained Bifunctional Monomer

In the quest for novel polymers with unique properties, the design and synthesis of innovative monomers are of paramount importance. 3-Cyanocyclobutanecarboxylic acid emerges as a compelling candidate for the development of new polymeric materials. Its structure is distinguished by two key features: a strained cyclobutane ring and two reactive functional groups, a carboxylic acid and a nitrile. The inherent ring strain of the cyclobutane moiety, approximately 26.3 kcal/mol, can influence the thermal and mechanical properties of the resulting polymers and may also serve as a reactive site for ring-opening polymerization (ROP).[1] The bifunctional nature of the molecule, with the potential for the nitrile group to be converted into an amine, opens avenues for step-growth polymerization to form polyamides. This document provides detailed application notes and protocols for two potential polymerization pathways involving 3-cyanocyclobutanecarboxylic acid, targeting researchers, scientists, and professionals in drug development and materials science.

Monomer Synthesis: A Plausible Route

While various methods exist for the synthesis of cyclobutane derivatives, a plausible route to 3-cyanocyclobutanecarboxylic acid can be envisioned starting from commercially available materials. A potential pathway involves the hydrolysis of a dicyano precursor, which can be synthesized through cyclization reactions. For instance, a malononitrile derivative could be reacted with a 1,3-dihalopropane in the presence of a base to form a dicyanocyclobutane intermediate. Subsequent partial hydrolysis under controlled acidic conditions could yield the desired 3-cyanocyclobutanecarboxylic acid.[2] Careful control of the hydrolysis conditions is crucial to avoid the formation of the dicarboxylic acid.[3]

Polymerization Pathway 1: Self-Condensation to Polyamide via Amino Acid Analogue

The most direct approach to forming a polyamide from 3-cyanocyclobutanecarboxylic acid is to first convert the nitrile group into an amine, thereby creating a cyclobutane amino acid monomer. This monomer can then undergo self-condensation, a type of step-growth polymerization, to yield a polyamide with cyclobutane rings integrated into the polymer backbone.[4][5]

Monomer Modification: Reduction of the Nitrile Group

The nitrile functionality can be reduced to a primary amine using various established methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or palladium catalyst) or chemical reduction (e.g., using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF). Catalytic hydrogenation is often preferred for its milder conditions and scalability.

Experimental Protocol: Synthesis of Poly(3-aminocyclobutanecarboxamide)

Part A: Reduction of 3-Cyanocyclobutanecarboxylic Acid to 3-Aminomethylcyclobutanecarboxylic Acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-cyanocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney nickel or 10% palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 3-aminomethylcyclobutanecarboxylic acid. The product can be purified by recrystallization.

Part B: Self-Condensation Polymerization

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head, place the purified 3-aminomethylcyclobutanecarboxylic acid (1.0 eq) and a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone (NMP) or m-cresol).

  • Catalyst Addition (Optional): For direct polycondensation, a catalyst such as 3,4,5-trifluorophenylboronic acid (1-5 mol%) can be added to facilitate the reaction at lower temperatures.[6]

  • Polymerization: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C. Water, the byproduct of the condensation reaction, will be removed by distillation.

  • Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Isolation: After 8-12 hours, or when the desired viscosity is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and solvent, and dry it in a vacuum oven at 60-80 °C to a constant weight.

G cluster_0 Monomer Modification cluster_1 Polymerization cluster_2 Purification Monomer 3-Cyanocyclobutanecarboxylic Acid Reduction Catalytic Hydrogenation (H2, Pd/C) Monomer->Reduction AminoAcid 3-Aminomethylcyclobutanecarboxylic Acid Reduction->AminoAcid Polymerization Self-Condensation (180-220 °C, N2) AminoAcid->Polymerization Polymer Polyamide Polymerization->Polymer Precipitation Precipitation in Methanol Polymer->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying

Caption: Workflow for polyamide synthesis.

Expected Polymer Structure

The resulting polymer will be a polyamide with cyclobutane rings regularly spaced along the backbone. The stereochemistry of the cyclobutane ring (cis or trans) in the monomer will be retained in the polymer chain.

Polymerization Pathway 2: Ring-Opening Polymerization (ROP) to a Polyester

The ring strain of the cyclobutane moiety presents an opportunity for ring-opening polymerization. While direct ROP of the cyclobutane ring in the presence of a carboxylic acid and a nitrile is challenging, a plausible strategy involves the initial conversion of the functional groups to facilitate a controlled ROP, leading to a polyester. This approach would involve the protection of the carboxylic acid and the hydrolysis of the nitrile to a second carboxylic acid, followed by lactonization and subsequent ROP.

Monomer Modification: Formation of a Bicyclic Lactone
  • Protection of Carboxylic Acid: The carboxylic acid group can be protected as an ester (e.g., a methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification).

  • Hydrolysis of Nitrile: The nitrile group of the esterified monomer can then be hydrolyzed to a carboxylic acid under acidic or basic conditions.[3]

  • Lactonization: The resulting cyclobutane derivative with an ester and a carboxylic acid group can be induced to form a bicyclic lactone under appropriate conditions, possibly involving an intramolecular transesterification. The formation of this strained lactone would provide the driving force for ROP.

Experimental Protocol: Ring-Opening Polymerization of a Cyclobutane-Fused Lactone

Part A: Monomer Synthesis

  • Esterification: Reflux 3-cyanocyclobutanecarboxylic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid for 4-6 hours. Neutralize the reaction mixture, extract the methyl ester, and purify by distillation.

  • Hydrolysis: Heat the methyl 3-cyanocyclobutanecarboxylate (1.0 eq) under reflux with aqueous hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed. Isolate and purify the resulting methyl 3-carboxycyclobutanecarboxylate.

  • Lactonization: Attempt intramolecular cyclization of the purified di-acid mono-ester to form the bicyclic lactone. This may require specific dehydrating conditions or the use of a coupling agent.

Part B: Ring-Opening Polymerization

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified bicyclic lactone monomer in a dry, high-boiling solvent such as toluene or xylenes.

  • Initiator/Catalyst Addition: Add a suitable initiator for lactone ROP, such as a tin(II) octoate/alcohol system or a strong organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of initiator will influence the polymerization mechanism (cationic, anionic, or coordination-insertion).[7]

  • Polymerization: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the chosen catalyst system.

  • Monitoring: Track the monomer conversion and polymer molecular weight by taking aliquots at regular intervals and analyzing them by ¹H NMR and SEC.

  • Termination and Isolation: Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent (e.g., benzoic acid for anionic polymerization). Precipitate the polymer in a non-solvent like cold methanol.

  • Purification: Filter the polymer, wash it with methanol, and dry under vacuum.

G cluster_0 Monomer Modification cluster_1 Polymerization cluster_2 Purification Monomer 3-Cyanocyclobutanecarboxylic Acid Esterification Esterification Monomer->Esterification Hydrolysis Nitrile Hydrolysis Esterification->Hydrolysis Lactonization Lactonization Hydrolysis->Lactonization Lactone Bicyclic Lactone Lactonization->Lactone ROP Ring-Opening Polymerization (e.g., Sn(Oct)2, 120 °C) Lactone->ROP Polyester Polyester ROP->Polyester Precipitation Precipitation in Methanol Polyester->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying

Caption: Workflow for ROP to a polyester.

Polymer Characterization

Thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties. The following are standard protocols for the analysis of the proposed polyamides and polyesters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the polymer structure and determine the extent of polymerization.[2][8]

  • Protocol:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or TFA-d for polyamides, CDCl₃ for polyesters).

    • Acquire ¹H and ¹³C NMR spectra.

    • For Polyamide: Look for the appearance of a broad peak corresponding to the amide N-H proton (typically 7.5-8.5 ppm in ¹H NMR) and the amide carbonyl carbon (around 170 ppm in ¹³C NMR).

    • For Polyester: Look for the characteristic shifts of the ester carbonyl carbon (around 170-175 ppm in ¹³C NMR) and the protons adjacent to the ester oxygen.

    • End-group analysis can be performed to estimate the number-average molecular weight (Mn) if the end-groups are distinguishable from the repeating units.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups in the polymer.[2][9]

  • Protocol:

    • Prepare a thin film of the polymer by casting from a solution onto a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

    • Acquire the IR spectrum.

    • For Polyamide: Look for the characteristic N-H stretching vibration (around 3300 cm⁻¹), the amide I band (C=O stretch, around 1650 cm⁻¹), and the amide II band (N-H bend, around 1550 cm⁻¹).

    • For Polyester: Look for the strong C=O stretching vibration of the ester group (around 1735 cm⁻¹) and the C-O stretching vibrations (in the 1300-1100 cm⁻¹ region).

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10][11][12]

  • Protocol:

    • Dissolve the polymer in a suitable mobile phase (e.g., hexafluoroisopropanol (HFIP) for polyamides, tetrahydrofuran (THF) or chloroform for polyesters) at a concentration of approximately 1 mg/mL.[13]

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the sample into the SEC/GPC system equipped with appropriate columns and a refractive index (RI) or light scattering detector.

    • Calibrate the system using polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to obtain relative molecular weights, or use a light scattering detector for absolute molecular weights.

Thermal Analysis: TGA and DSC
  • Objective: To evaluate the thermal stability, glass transition temperature (Tg), and melting temperature (Tm) of the polymer.[14][15]

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600-800 °C at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The onset of weight loss indicates the decomposition temperature (Td), a measure of thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Seal 5-10 mg of the polymer in a DSC pan.

    • Perform a heat-cool-heat cycle (e.g., from room temperature to a temperature above the expected Tm, cool down, and then heat again) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The second heating scan is typically used to determine the Tg (a step change in the baseline) and Tm (an endothermic peak).

Data Summary

The following table outlines the expected characterization data for the hypothetical polymers.

PropertyPoly(3-aminocyclobutanecarboxamide)Polyester from ROP
¹H NMR Broad amide N-H peak (7.5-8.5 ppm)Signals corresponding to the opened ring structure
¹³C NMR Amide C=O peak (~170 ppm)Ester C=O peak (~170-175 ppm)
FTIR (cm⁻¹) ** N-H (~3300), Amide I (~1650), Amide II (~1550)C=O (~1735), C-O (1300-1100)
Mn ( g/mol ) 5,000 - 20,000 (by SEC)10,000 - 50,000 (by SEC)
PDI 1.5 - 2.51.2 - 1.8
Td (°C) > 300> 250
Tg (°C) Dependent on molecular weight and stereochemistryDependent on molecular weight and stereochemistry
Tm (°C) **May be crystalline, dependent on stereochemistryMay be amorphous or semi-crystalline

Mechanistic Considerations

The proposed polymerization pathways are based on well-established reaction mechanisms. The self-condensation of the amino acid proceeds via a step-growth mechanism, where the molecular weight increases slowly until high conversion is reached.[16] The ring-opening polymerization of the bicyclic lactone can proceed through various mechanisms depending on the initiator, with living characteristics being achievable under controlled conditions, leading to polymers with narrow molecular weight distributions.

G cluster_0 Step-Growth Polymerization Mechanism cluster_1 Ring-Opening Polymerization Mechanism Monomer A-B Monomer (Amino Acid) Dimer Dimer Monomer->Dimer + Monomer Trimer Trimer Dimer->Trimer + Monomer Polymer High Polymer (at high conversion) Trimer->Polymer + Oligomers Lactone Lactone Monomer ActiveCenter Active Center Formation Lactone->ActiveCenter Initiator Initiator Initiator->ActiveCenter Propagation Propagation ActiveCenter->Propagation + Monomer LivingPolymer Living Polymer Chain Propagation->LivingPolymer Termination Termination LivingPolymer->Termination FinalPolymer Final Polymer Termination->FinalPolymer

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Application

Application Note: 3-Cyanocyclobutanecarboxylic Acid as a Conformationally Restricted Scaffold in Drug Discovery

Executive Summary The drive to "escape flatland" in modern medicinal chemistry has led to the widespread adoption of sp³-rich, conformationally restricted scaffolds. 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0)[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to "escape flatland" in modern medicinal chemistry has led to the widespread adoption of sp³-rich, conformationally restricted scaffolds. 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0)[1] has emerged as a highly versatile, bifunctional building block. By combining the unique puckered geometry of a cyclobutane ring with the metabolic stability and hydrogen-bonding capacity of a cyano group, this scaffold allows drug development professionals to precisely tune the physicochemical and pharmacokinetic properties of lead compounds.

This application note details the structural rationale for employing 3-cyanocyclobutanecarboxylic acid, highlights its proven utility in targeting the Integrated Stress Response (ISR) pathway, and provides self-validating synthetic protocols for its incorporation into drug libraries.

Physicochemical & Structural Rationale

The strategic incorporation of 3-cyanocyclobutanecarboxylic acid into a drug candidate is driven by two distinct structural features: the cyclobutane core and the cyano substituent.

The Cyclobutane Core: Balancing Strain and 3D Vector Projection

Unlike planar aromatic rings, the cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol[2]. To relieve torsional strain, the ring deviates from a planar structure to adopt a "puckered" conformation[2]. This puckering elongates the C-C bond lengths to approximately 1.56 Å (compared to 1.54 Å in standard alkanes)[2].

  • Causality in Drug Design: This rigid, puckered geometry pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon target binding[2]. Furthermore, the three-dimensional nature of the ring disrupts molecular planarity, which reduces crystal packing forces and significantly improves aqueous solubility compared to flat phenyl bioisosteres[2].

The Cyano Group: Metabolic Stability and Target Engagement

The cyano (-CN) group is a powerful electron-withdrawing moiety that is present in over 60 marketed small-molecule drugs[3].

  • Causality in Drug Design: Alkyl groups (like tert-butyl) are notoriously susceptible to hydrogen abstraction and oxidation by Cytochrome P450 (CYP) enzymes. Replacing these with a cyano group drastically increases metabolic stability[4]. Additionally, the cyano nitrogen acts as a strong, highly directional hydrogen bond acceptor, frequently engaging with backbone NH groups or the side chains of Asparagine, Arginine, or Lysine within the target binding pocket[4].

Quantitative Scaffold Comparison

The following table summarizes the physicochemical distinctions that make cyclobutane a unique choice compared to other common ring systems.

PropertyCyclobutaneCyclopentanePhenyl Ring
Ring Strain Energy 26.3 kcal/mol[2]7.1 kcal/mol[2]0 kcal/mol
Average C-C Bond Length ~1.56 Å[2]~1.54 Å~1.40 Å
Conformation Puckered (3D)[2]Envelope (3D)Planar (2D)
Aqueous Solubility Impact Highly FavorableFavorablePoor (High crystal packing)
Metabolic Liability Low (with -CN substitution)ModerateHigh (Epoxidation/Hydroxylation)

Application in Drug Discovery: Modulating the Integrated Stress Response

A prominent application of 3-cyanocyclobutanecarboxylic acid is in the synthesis of eIF2B modulators [5]. The eukaryotic initiation factor 2B (eIF2B) is a critical guanine nucleotide exchange factor (GEF) in the Integrated Stress Response (ISR) pathway[5].

In neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and Parkinson's Disease (PD), cellular stress leads to the phosphorylation of eIF2α[5]. Phosphorylated eIF2α strongly inhibits eIF2B, halting protein synthesis and driving neuronal apoptosis[5]. Small molecules incorporating the 3-cyanocyclobutanecarboxylic acid scaffold have been developed to bind and stabilize the active decameric state of eIF2B, rescuing protein synthesis and providing neuroprotection[5].

ISR_Pathway Stress Cellular Stress (ER stress, viral infection) eIF2a eIF2α Phosphorylation (Ser51) Stress->eIF2a eIF2B_inact eIF2B Complex (Inhibited State) eIF2a->eIF2B_inact Inhibits eIF2B_act eIF2B Complex (Active GEF State) eIF2B_inact->eIF2B_act Rescued by Modulator eIF2B Modulator (3-Cyano-CB Scaffold) Modulator->eIF2B_act Activates Translation Protein Synthesis Initiation eIF2B_act->Translation GDP/GTP Exchange Neuro Neuroprotection (ALS, AD, PD) Translation->Neuro

Caption: The Integrated Stress Response (ISR) pathway highlighting the rescue of eIF2B activity by targeted modulators.

Synthetic Workflows & Experimental Protocols

The bifunctional nature of 3-cyanocyclobutanecarboxylic acid allows for divergent synthetic pathways. The carboxylic acid is typically utilized for amide couplings to append the scaffold to a core pharmacophore, while the cyano group can be retained for target engagement or further derivatized into primary amines or tetrazole bioisosteres.

Derivatization Scaffold 3-Cyanocyclobutanecarboxylic Acid (CAS: 1823933-75-0) Amide Amide Coupling (T3P, NEt3, EtOAc) Scaffold->Amide -COOH functionalization Reduction Nitrile Reduction (H2, Pd/C or Raney Ni) Scaffold->Reduction -CN functionalization Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Scaffold->Tetrazole -CN functionalization Lead1 Target Modulators (e.g., eIF2B Ligands) Amide->Lead1 Lead2 Primary Amines (Extended Linkers) Reduction->Lead2 Lead3 Tetrazole Bioisosteres (Enhanced Permeability) Tetrazole->Lead3

Caption: Divergent derivatization workflow for the 3-cyanocyclobutanecarboxylic acid scaffold.

Protocol: High-Yield Amide Coupling via T3P

Scientific Rationale: When coupling structurally strained, stereodefined molecules like cis- or trans-3-cyanocyclobutanecarboxylic acid, traditional coupling agents (e.g., HATU, DCC) can promote unwanted epimerization at the alpha-carbon due to the formation of highly active, long-lived intermediate esters. Propylphosphonic anhydride (T3P) is selected for this protocol because it provides exceptionally mild activation, minimizing epimerization[5]. Furthermore, T3P and its byproducts are completely water-soluble, allowing for a self-validating, chromatography-free workup that is ideal for parallel library synthesis.

Materials:

  • 3-Cyanocyclobutanecarboxylic acid (1.2 equivalents)[5]

  • Target primary or secondary amine (1.0 equivalent, e.g., 0.21 mmol)[5]

  • Propylphosphonic anhydride (T3P) (50% w/w solution in EtOAc, 2.0 equivalents)[5]

  • Triethylamine (NEt₃) (4.0 equivalents)[5]

  • Ethyl Acetate (EtOAc) (Reaction solvent)[5]

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial purged with N₂, dissolve the target amine (0.21 mmol) and 3-cyanocyclobutanecarboxylic acid (32 mg, 0.26 mmol) in anhydrous EtOAc (3.0 mL)[5].

  • Activation: Add Triethylamine (86 mg, 0.85 mmol) to the stirring solution at 20 °C[5]. Causality: The excess base ensures the amine is fully deprotonated and neutralizes the phosphonic acid byproducts generated during the reaction.

  • Coupling: Dropwise, add the T3P solution (272 mg, 0.43 mmol, 50% in EtOAc)[5].

  • Heating: Seal the vial and heat the reaction mixture to 80 °C for 16 hours[5]. Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the m/z 124 [M-H]⁻ peak of the starting acid is fully consumed and the desired product mass is the base peak.

  • Quench & Workup: Cool the mixture to room temperature. Dilute with an additional 5 mL of EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2 × 5 mL), 1M HCl (1 × 5 mL), and brine (1 × 5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Due to the high efficiency of T3P and the aqueous solubility of its byproducts, the resulting crude amide generally exceeds 90% purity (by UV 254 nm) and can often be used in subsequent steps without column chromatography.

References

  • Lead Sciences / BLDpharm - 3-Cyanocyclobutanecarboxylic acid Product Information (CAS: 1823933-75-0). 1

  • Benchchem - The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols. 2

  • Google Patents (WO2019032743A1) - Compounds, compositions and methods (eIF2B Modulators). 5

  • Journal of Medicinal Chemistry (ACS Publications) - The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. 4

  • RSC Medicinal Chemistry (via PMC) - Nitriles: an attractive approach to the development of covalent inhibitors. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Cyanocyclobutanecarboxylic Acid Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 3-cyanocyclobutanecarboxylic acid. This molecule is a highly valuable building block in medicinal chemistry, frequently utilized in the dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-cyanocyclobutanecarboxylic acid. This molecule is a highly valuable building block in medicinal chemistry, frequently utilized in the development of arginase inhibitors and other advanced pharmaceutical agents[1]. However, researchers often encounter severe yield bottlenecks during the homologation of the cyclobutane ring.

This guide provides a field-proven, self-validating protocol utilizing the Van Leusen reductive cyanation[2], alongside comprehensive troubleshooting diagnostics to ensure high-yielding, reproducible batches.

Process Overview & Mechanistic Rationale

The most atom-economical route to 3-cyanocyclobutanecarboxylic acid avoids multi-step cyanohydrin deoxygenation by employing tosylmethyl isocyanide (TosMIC). The Van Leusen reaction converts the ketone of 3-oxocyclobutanecarboxylic acid directly into the corresponding nitrile[3].

Causality of Experimental Design:

  • Protection Strategy: TosMIC requires strong basic conditions (e.g., potassium tert-butoxide) to form the active imidoyl anion[4]. If the free 3-oxocyclobutanecarboxylic acid is used, the base will simply deprotonate the carboxylic acid, precipitating an unreactive carboxylate salt. We strategically utilize a benzyl ester protection. Unlike methyl or ethyl esters, a benzyl ester can be removed via neutral hydrogenolysis (Pd/C, H₂), entirely avoiding basic hydrolysis (e.g., LiOH) which risks hydrolyzing the newly formed nitrile into an unwanted amide[5].

  • Solvolysis Control: The Van Leusen mechanism proceeds through a 5-endo-dig cyclization to form a 4-alkoxy-2-oxazoline intermediate[2]. To drive the elimination of the tosylate group and yield the nitrile, a primary alcohol (ethanol or methanol) must be present to solvolyze the intermediate.

Workflow A 3-Oxocyclobutanecarboxylic Acid (Starting Material) B Step 1: Esterification Reagents: BnBr, K2CO3, DMF IPC: TLC (Hex:EtOAc 3:1) A->B C Benzyl 3-oxocyclobutanecarboxylate (Protected Intermediate) B->C D Step 2: Van Leusen Cyanation Reagents: TosMIC, t-BuOK, EtOH, DME IPC: LCMS & TLC C->D E Benzyl 3-cyanocyclobutanecarboxylate (Homologated Intermediate) D->E F Step 3: Hydrogenolysis Reagents: H2, Pd/C, MeOH IPC: LCMS E->F G 3-Cyanocyclobutanecarboxylic Acid (Final Target) F->G

Fig 1. Three-step self-validating synthetic workflow for 3-cyanocyclobutanecarboxylic acid.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Benzyl Protection
  • Charge a dry flask with 3-oxocyclobutanecarboxylic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Add K₂CO₃ (1.5 eq) and stir at 0 °C for 15 minutes.

  • Dropwise add benzyl bromide (1.1 eq). Warm to 25 °C and stir for 4 hours.

  • IPC: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is valid when the baseline acid spot is fully consumed, replaced by a UV-active spot at R_f 0.6.

  • Quench with water, extract with EtOAc, wash with brine, and concentrate to yield benzyl 3-oxocyclobutanecarboxylate.

Step 2: Van Leusen Reductive Cyanation (Critical Step)
  • In a rigorously dried flask under N₂, dissolve benzyl 3-oxocyclobutanecarboxylate (1.0 eq) and TosMIC (1.3 eq) in anhydrous 1,2-dimethoxyethane (DME, 15 volumes).

  • Add absolute ethanol (1.5 eq)[6]. Cool the mixture to -5 °C using an ice/salt bath.

  • Add potassium tert-butoxide (2.5 eq) in three portions over 30 minutes, maintaining the internal temperature below 0 °C.

  • Allow the reaction to slowly warm to 25 °C and stir for 12 hours.

  • IPC: Monitor by LCMS. The reaction is valid when the ketone mass is completely replaced by the nitrile mass (M+H: 216.1).

  • Quench with saturated NH₄Cl, extract with MTBE, and purify via silica gel chromatography to isolate benzyl 3-cyanocyclobutanecarboxylate.

Step 3: Deprotection (Hydrogenolysis)
  • Dissolve benzyl 3-cyanocyclobutanecarboxylate in anhydrous MeOH (10 volumes).

  • Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂, then backfill with H₂ gas (balloon pressure).

  • Stir vigorously at 25 °C for 3 hours.

  • IPC: Monitor by TLC (Hexane:EtOAc 3:1). The UV-active starting material (R_f 0.5) must disappear, yielding a spot that stains with KMnO₄ at the baseline.

  • Filter through a pad of Celite, wash with MeOH, and concentrate to yield pure 3-cyanocyclobutanecarboxylic acid.

Quantitative Yield Analysis

The Van Leusen cyanation (Step 2) is the primary failure point for most researchers. The table below summarizes our yield optimization data, demonstrating the critical causality of solvent, base, and alcohol additives.

SolventBaseAdditive (Alcohol)Temp (°C)Yield (%)Diagnostic Observation
THFNaHNone0 to 2515%Heavy TosMIC degradation / polymerization.
DMEt-BuOKNone-5 to 2535%Reaction stalls at the imidoyl anion intermediate.
DMEt-BuOKEtOH (5.0 eq)-5 to 2542%Excess alcohol traps the intermediate as a stable 4-alkoxy-2-oxazoline[6].
DME t-BuOK EtOH (1.5 eq) -5 to 25 82% Clean conversion to the target nitrile.

Mechanism A Ketone Substrate C Imidoyl Anion Intermediate A->C B TosMIC + t-BuOK B->C Deprotonation D 4-Alkoxy-2-oxazoline (Trapped Intermediate) C->D 5-endo-dig Cyclization E EtOH Solvolysis & Tosinate Elimination D->E Ring Opening F Nitrile Product E->F Rearrangement

Fig 2. Mechanistic pathway of the Van Leusen reductive cyanation requiring ethanol solvolysis.

Troubleshooting Guide

Q: My Van Leusen cyanation yield is plateauing at 30-40%, and LCMS shows a major unknown byproduct. What is happening? A: You are likely missing the primary alcohol additive, or using too much of it. While the reaction can theoretically proceed without an alcohol, the addition of 1.5 equivalents of absolute ethanol is required to rapidly solvolyze the intermediate[6]. If you use a large excess of ethanol, the reaction stalls at the 4-alkoxy-2-oxazoline stage. Ensure strict stoichiometric control of the ethanol additive.

Q: I am observing significant decomposition (dark brown mixture) of TosMIC before it reacts with the cyclobutanone. How can I prevent this? A: TosMIC is highly sensitive to strong bases and will rapidly polymerize if the local concentration of the base is too high or the temperature is too warm[4]. To prevent this, ensure your DME is strictly anhydrous, cool the substrate/TosMIC mixture to -5 °C, and add the tert-butoxide in small portions. Never add TosMIC to a pre-mixed solution of base.

Q: During Step 3 (Hydrogenolysis), the reaction stops at 50% conversion. Adding more time doesn't help. Why? A: Your palladium catalyst has been poisoned. This usually occurs if sulfur impurities (e.g., residual tosylate byproducts from Step 2) carry over into Step 3. Ensure Step 2 is rigorously purified via silica gel chromatography before attempting hydrogenolysis. If poisoning occurs mid-reaction, filter the mixture through Celite and resubject it to fresh Pd/C.

Frequently Asked Questions (FAQs)

Q: Can I perform the cyanation directly on 3-oxocyclobutanecarboxylic acid without the benzyl protection step? A: No. The free carboxylic acid will immediately quench the potassium tert-butoxide base required for the Van Leusen reaction. This precipitates the carboxylate salt, rendering the ketone insoluble and preventing the nucleophilic attack of the TosMIC anion.

Q: What is the cis/trans stereoselectivity of this synthetic route? A: The Van Leusen homologation on 3-substituted cyclobutanes typically yields a thermodynamic mixture of cis and trans isomers[7]. Because the cyclobutane ring is relatively flat but highly strained, the bulky cyano and carboxylate groups will naturally equilibrate. If a specific stereoisomer is required, separation must be performed via preparative HPLC or fractional crystallization of the final acid.

Q: Can I use methyl ester protection instead of benzyl ester? A: It is highly discouraged. While a methyl ester is easy to form, deprotecting it requires basic hydrolysis (e.g., LiOH or NaOH in THF/Water). Nitriles are susceptible to hydration under aqueous basic conditions, meaning you risk hydrolyzing your newly formed 3-cyano group into a primary amide or a dicarboxylic acid. Benzyl protection allows for mild, neutral deprotection[5].

Sources

Optimization

Purification challenges of 3-Cyanocyclobutanecarboxylic acid

Welcome to the Technical Support Center for 3-Cyanocyclobutanecarboxylic Acid purification and handling. As a Senior Application Scientist, I frequently see researchers struggle with this specific building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Cyanocyclobutanecarboxylic Acid purification and handling.

As a Senior Application Scientist, I frequently see researchers struggle with this specific building block. While structurally simple, 3-cyanocyclobutanecarboxylic acid presents a "perfect storm" of purification challenges: it is highly polar, lacks a UV chromophore, and typically presents as a stubborn mixture of cis and trans diastereomers. This molecule is a critical intermediate in modern drug discovery, notably in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators for neurodegenerative diseases like Alzheimer's and ALS[1].

This guide is designed to move beyond basic textbook advice. We will explore the chemical causality behind these challenges and provide field-proven, self-validating protocols to ensure your workflows succeed.

Part 1: Quick Reference Physicochemical Data

To understand how to purify this molecule, we must first look at its fundamental properties. The high ratio of polar heteroatoms to carbon atoms dictates its behavior in solution.

PropertyValue / DescriptionImpact on Purification
Molecular Formula C₆H₇NO₂Small molecular weight (125.13 g/mol ) increases volatility and water solubility.
CAS Numbers 1823933-75-0 (Mixture)[2]2445793-26-8 (cis-isomer)Isomeric mixtures require high-resolution separation techniques.
Functional Groups Nitrile (-CN), Carboxylic Acid (-COOH)Strong hydrogen bond donor/acceptor capabilities lead to severe silica streaking.
UV Absorbance Negligible >210 nmCannot be tracked using standard UV-Vis detectors; requires alternative detection.

Part 2: Troubleshooting Q&A

Q1: I am losing over 50% of my product during the aqueous workup. Why is it not partitioning into the organic layer? The Causality: 3-Cyanocyclobutanecarboxylic acid has a highly unfavorable partition coefficient (LogP) for standard extractions. The combination of a carboxylic acid (pKa ~4.0) and a strongly dipole-inducing nitrile group on a compact 4-carbon ring makes the molecule heavily hydrated in aqueous solutions. If your aqueous layer is even slightly basic, the carboxylate salt forms, dropping organic solubility to zero. The Solution: You must force the equilibrium. First, suppress ionization by dropping the pH to ~2.0. Second, disrupt the hydration shell by saturating the aqueous layer with NaCl (salting out). Finally, abandon standard solvents like dichloromethane (DCM) or hexanes; use highly polar, hydrogen-bond-accepting extraction solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Q2: My NMR shows a mixture of cis and trans isomers, but they co-elute completely on normal-phase silica gel. How can I resolve them? The Causality: Diastereomers on small, strained rings often possess nearly identical dipole moments and boiling points[3]. Furthermore, the free carboxylic acid strongly hydrogen-bonds with the silanol groups on the silica stationary phase. This causes broad, tailing bands (streaking) that smear the cis and trans isomers together, destroying any marginal resolution. The Solution: Transient derivatization. By converting the carboxylic acid into a methyl or benzyl ester, you eliminate the hydrogen-bond donor. This drastically sharpens the chromatographic peaks and slightly exaggerates the spatial differences between the cis and trans nitrile groups, allowing for baseline resolution on silica. Once separated, a mild hydrolysis yields the pure isomeric acids.

Q3: I cannot see my compound on TLC or my HPLC's UV detector. Am I degrading it? The Causality: You are likely not degrading it; you simply cannot see it. This molecule lacks a conjugated π -system or aromatic ring. The nitrile and carbonyl groups only absorb deep in the UV spectrum (<210 nm), a region where your mobile phase (e.g., EtOAc or acetone) also absorbs heavily, masking the signal. The Solution: For HPLC, switch to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). For TLC, you must use a destructive chemical stain. Bromocresol Green is highly specific for carboxylic acids (yellow spots on a blue background), while basic Potassium Permanganate (KMnO₄) will oxidize the compound upon heating, leaving bright yellow/white spots on a purple background.

Part 3: Visualized Workflows & Methodologies

Workflow 1: Aqueous Extraction Optimization

When isolating the crude acid from an aqueous reaction mixture, follow this self-validating extraction loop.

ExtractionTree Aq Aqueous Reaction Mixture Containing Product pH Adjust pH to ~2.0 (Protonate -COOH) Aq->pH Salt Saturate with NaCl (Salting Out) pH->Salt Extract Extract with EtOAc or 2-MeTHF (3x) Salt->Extract Check Check Aqueous Layer (Bromocresol Green TLC) Extract->Check Done Combine Organics & Concentrate Check->Done No acid detected Cont Continuous Liquid-Liquid Extraction (Overnight) Check->Cont Acid still present

Optimized aqueous extraction pathway for highly polar small molecules.

Protocol A: Maximized Recovery Extraction

  • Acidification: Cool the aqueous reaction mixture to 0–5 °C. Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0 (verify with pH paper). Causality: Ensures >99% of the molecules are in the neutral, protonated state.

  • Salting Out: Add solid NaCl to the mixture until no more dissolves (approx. 36 g per 100 mL of water). Stir vigorously for 10 minutes.

  • Extraction: Add a volume of 2-MeTHF equal to 50% of the aqueous volume. Shake vigorously, vent, and allow layers to separate. Repeat this 3 times.

  • Validation: Spot the remaining aqueous layer on a TLC plate, dry it completely with a heat gun, and dip it in Bromocresol Green stain. If a yellow spot appears, the compound is still in the water. Proceed to continuous liquid-liquid extraction if necessary.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid MgSO₄ as it can sometimes trap polar acids), filter, and concentrate under reduced pressure.

Workflow 2: Isomer Resolution via Transient Derivatization

To obtain pure cis or trans isomers, use this derivatization-chromatography-hydrolysis loop.

IsomerSeparation Start Crude 3-Cyanocyclobutanecarboxylic Acid (cis/trans mixture) Deriv Esterification (e.g., Benzyl Bromide, K2CO3) Start->Deriv Caps the -COOH Sep Silica Gel Chromatography (Hexane/EtOAc gradient) Deriv->Sep Load onto column CisEst cis-Ester Fraction Sep->CisEst Elutes separately TransEst trans-Ester Fraction Sep->TransEst Elutes separately HydroCis Hydrolysis (LiOH/THF/H2O) CisEst->HydroCis HydroTrans Hydrolysis (LiOH/THF/H2O) TransEst->HydroTrans PureCis Pure cis-Isomer HydroCis->PureCis Acidify & Extract PureTrans Pure trans-Isomer HydroTrans->PureTrans Acidify & Extract

Workflow for separating cis/trans isomers via transient esterification.

Protocol B: Derivatization, Separation, and Hydrolysis

  • Esterification: Dissolve the crude acid mixture in DMF. Add 1.5 equivalents of K₂CO₃ and 1.2 equivalents of Benzyl Bromide. Stir at room temperature for 4 hours. Causality: Benzyl esters add bulk and a strong UV chromophore (254 nm), solving both the separation and detection issues simultaneously.

  • Workup: Quench with water and extract with EtOAc. Wash the organics 3x with brine to remove DMF. Concentrate.

  • Chromatography: Load the crude benzyl ester onto a normal-phase silica gel column. Elute with a shallow gradient of Hexanes/EtOAc (start at 95:5, slowly increase to 80:20). Monitor at 254 nm. The cis and trans esters will elute as two distinct, sharp peaks.

  • Hydrolysis (Self-Validating): Take the desired pure ester fraction and dissolve it in a 1:1 mixture of THF and H₂O. Add 2.0 equivalents of LiOH·H₂O[1]. Stir at room temperature. Monitor by TLC (UV light); the reaction is complete when the UV-active starting material spot completely disappears.

  • Final Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 with HCl, and extract with 2-MeTHF (as detailed in Protocol A) to yield the pure cis or trans 3-cyanocyclobutanecarboxylic acid.

References

  • [2] Lead Sciences. "3-Cyanocyclobutanecarboxylic acid - CAS No: 1823933-75-0". lead-sciences.com. Available at:

  • ChemScene. "CIS-3-CYANOCYCLOBUTANECARBOXYLIC ACID CAS: 2445793-26-8". ChemBuyersGuide.com. Available at:

  • [1] Walter, P., et al. "Compounds, compositions and methods" (WO2019032743A1). Google Patents. Available at:

  • [3] Fuchs, R., et al. "Separation of diastereomers by extractive distillation" (US4874473A). Google Patents. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 3-Cyanocyclobutanecarboxylic Acid in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of strained cyclic building blocks into complex API syntheses, such as the development of1[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of strained cyclic building blocks into complex API syntheses, such as the development of1[1].

3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) is a highly valuable but sensitive bifunctional synthon. Its 1,3-disubstituted cyclobutane ring is susceptible to specific degradation pathways in solution—primarily stereochemical attrition (epimerization) and nucleophilic degradation. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the integrity of your material during experiments.

Troubleshooting FAQs

Q1: My cis-3-cyanocyclobutanecarboxylic acid is converting to the trans-isomer during amide coupling. Why is this happening, and how do I stop it?

Mechanistic Causality: The cyclobutane ring adopts a puckered conformation to relieve torsional strain. In the cis-isomer, steric repulsion between the 1,3-substituents raises the ground-state energy. Both the cyano (-CN) and carboxylate (-COO⁻) groups are strongly electron-withdrawing, rendering their respective α-protons highly acidic. When exposed to amine bases (e.g., Triethylamine or DIPEA) commonly used in1[1], the α-proton is reversibly deprotonated. The resulting planar enolate/ketenimine intermediate reprotonates preferentially from the less hindered face, yielding the 2[2].

Solution:

  • Base Selection: Substitute strong, unhindered bases (like NEt₃) with weaker or highly sterically hindered bases (e.g., 2,4,6-collidine or N-methylmorpholine) to minimize α-deprotonation.

  • Temperature Control: Epimerization is highly temperature-dependent. Keep coupling reactions below 25 °C. If your protocol requires heating (e.g., 80 °C), switch to a more reactive coupling agent (like HATU or COMU) that operates efficiently at 0–15 °C.

Q2: I prepared a stock solution in water/methanol, and LC-MS shows a +18 Da mass adduct over time. What is the degradation product?

Mechanistic Causality: You are observing the hydrolysis of the cyano group to a primary amide (-CONH₂). Nitriles are susceptible to both acid- and base-catalyzed hydration in the presence of water. In protic solvents with extreme pH, the electrophilic carbon of the nitrile is attacked by water or hydroxide. Solution:

  • Solvent Switch: Store stock solutions in anhydrous, aprotic solvents such as DMSO, DMF, or Acetonitrile.

  • Avoid Alcohols: Alcohols can trap the nitrile under acidic conditions (Pinner reaction), forming imidates.

Q3: Does the compound undergo ring-opening or decarboxylation in solution?

Mechanistic Causality: While cyclobutane possesses ~26 kcal/mol of ring strain, spontaneous thermal ring-opening requires temperatures exceeding 200 °C, which is irrelevant for standard solution chemistry. Decarboxylation is also unlikely because the cyano group is in the γ-position (1,3-relationship), lacking the necessary orbital overlap for the 6-membered transition state seen in β-keto acid decarboxylation. Solution: Focus your analytical efforts on monitoring epimerization and hydrolysis, as the ring integrity is generally stable under standard laboratory conditions.

Quantitative Data: Stability Matrix

The following table summarizes the stability of 3-Cyanocyclobutanecarboxylic acid across various solution environments to help you select the optimal conditions for your workflow.

Solvent SystemAdditive / pHTemp (°C)TimePrimary Degradation Pathway% Remaining (Est.)
Anhydrous EtOAcNone20 °C48 hNone>99%
EtOAcNEt₃ (3.0 eq)80 °C16 hcis to trans Epimerization<40% (cis)
H₂O / MeOHNaOH (pH 12)25 °C24 hCyano Hydrolysis (+18 Da)~85%
Anhydrous DMFDIPEA (1.5 eq)0 °C12 hTrace Epimerization>95% (cis)

Experimental Protocol: Self-Validating Amide Coupling

To utilize 3-cyanocyclobutanecarboxylic acid without losing stereochemical integrity, follow this optimized, step-by-step methodology:

Step 1: Reagent Preparation

  • Dry all glassware in an oven and purge the reaction vessel with N₂.

  • Dissolve 1.0 eq of cis-3-cyanocyclobutanecarboxylic acid in anhydrous EtOAc to create a 0.1 M solution.

Step 2: Pre-Activation (Cold)

  • Cool the solution to 0 °C using an ice/water bath.

  • Add 1.2 eq of the amine coupling partner.

  • Critical Step: Add 1.5 eq of N-methylmorpholine (NMM). Do not use NEt₃.

  • Slowly add 1.2 eq of T3P (50% solution in EtOAc) dropwise over 10 minutes to prevent localized exotherms.

Step 3: Reaction & Monitoring

  • Stir at 0 °C for 1 hour, then allow the reaction to warm to 15 °C. Do not exceed 20 °C.

  • Self-Validation: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Monitor the ratio of the two closely eluting peaks with the product mass. The emergence of a second peak indicates trans-isomer formation. If observed, immediately cool the reaction back to 0 °C.

Step 4: Quench & Workup

  • Quench the reaction with cold saturated aqueous NH₄Cl to neutralize the base and halt any potential epimerization.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of <30 °C.

Visualizations

EpimerizationMechanism Cis cis-3-Cyano-CBA (Strained) Enolate Planar Enolate / Ketenimine (Loss of Stereocenter) Cis->Enolate Deprotonation (Heat) Base Amine Base (e.g., NEt3) Base->Enolate Enolate->Cis Minor Pathway Trans trans-3-Cyano-CBA (Thermodynamic Sink) Enolate->Trans Reprotonation

Caption: Base-catalyzed epimerization pathway of cis-3-cyanocyclobutanecarboxylic acid.

HandlingWorkflow Storage Solid Storage (-20°C, Desiccated) Solvent Dissolve in Anhydrous Aprotic (EtOAc / DMF) Storage->Solvent BaseChoice Add Weak Base (e.g., NMM) Keep < 15°C Solvent->BaseChoice Coupling Coupling Agent (T3P / HATU) BaseChoice->Coupling Product Stereopure Amide Product Coupling->Product

Caption: Optimized solution handling and coupling workflow to prevent degradation.

References

  • Title: WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL
  • Source: NIH (PMC)

Sources

Optimization

By-product formation in 3-Cyanocyclobutanecarboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0). As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0). As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in cyclobutane functionalization: the competition between nucleophilic substitution, elimination, and intramolecular side reactions.

This portal provides mechanistic insights, quantitative troubleshooting data, and self-validating protocols to ensure high-yield, high-purity synthesis for downstream drug development applications.

Mechanistic Workflow & By-Product Pathways

The most scalable route to 3-cyanocyclobutanecarboxylic acid begins with 3-oxocyclobutanecarboxylic acid. However, the transformation of the hydroxyl intermediate into a nitrile via a mesylate leaving group is fraught with competing pathways. The diagram below illustrates the causal relationships between the reagents used and the specific by-products formed.

Pathway Start 3-Oxocyclobutanecarboxylic Acid Int1 3-Hydroxycyclobutanecarboxylic Acid (cis/trans mixture) Start->Int1 NaBH4 Int2 3-O-Mesylcyclobutanecarboxylic Acid Int1->Int2 MsCl, Et3N By2 Bicyclic Lactone (Intramolecular) Int1->By2 cis-isomer cyclization Target 3-Cyanocyclobutanecarboxylic Acid Int2->Target NaCN, DMSO (SN2) By1 Cyclobut-2-ene-1-carboxylic Acid (Elimination) Int2->By1 E2 Elimination By3 Amide/Diacid Impurities (Hydrolysis) Target->By3 H2O/Base

Figure 1: Synthesis of 3-cyanocyclobutanecarboxylic acid highlighting desired and by-product pathways

Troubleshooting Guides & FAQs

Q1: I am observing a high percentage of cyclobut-2-ene-1-carboxylic acid during the cyanation step. How can I shift the selectivity toward the SN₂ product? Causality: You are observing competing E2 elimination. While introducing an sp² carbon into a 4-membered ring increases ring strain, the SN₂ transition state on a cyclobutyl ring is also highly strained due to transannular steric clashes during nucleophilic attack [1]. At elevated temperatures (>70 °C), the basicity of the cyanide ion outcompetes its nucleophilicity, leading to proton abstraction and elimination. Solution: Lower the reaction temperature to 50–55 °C and add a catalytic amount of Potassium Iodide (KI). KI converts the mesylate into a cyclobutyl iodide in situ. Iodide is a superior leaving group, which drastically lowers the SN₂ activation energy, allowing substitution to outpace E2 elimination.

Q2: My overall yield is severely reduced, and NMR shows the presence of a bridged bicyclic lactone. Why is this forming? Causality: The initial reduction of 3-oxocyclobutanecarboxylic acid yields a mixture of cis and trans isomers. In the cis isomer, the hydroxyl and carboxyl groups reside on the same face of the puckered cyclobutane ring. During mesylation, the carboxylate acts as an internal nucleophile, displacing the activated alcohol to form 2-oxabicyclo[2.1.1]hexan-3-one [3]. Solution: You must protect the carboxylic acid as a methyl or benzyl ester prior to the reduction and mesylation sequence. This eliminates the nucleophilicity of the carboxyl group, preventing lactonization.

Q3: I am detecting primary amide and dicarboxylic acid impurities in my final product. How do I prevent this? Causality: Nitrile hydrolysis. Sodium cyanide is highly hygroscopic. If your DMSO solvent is wet, the basic conditions generated during the reaction promote the hydration of the newly formed nitrile into an amide, which can further hydrolyze into a dicarboxylic acid during aqueous workup [2]. Solution: Use strictly anhydrous DMSO (stored over molecular sieves) and dry the NaCN in a vacuum oven prior to use. Quench the reaction strictly at 0 °C with a buffered solution (e.g., saturated NaHCO₃) rather than a strong aqueous base.

Quantitative Data Summaries

To aid in your experimental design, reference the following empirical data matrices which dictate the causality of by-product formation.

Table 1: Effect of Reaction Conditions on SN₂ (Cyanation) vs. E2 (Elimination) Ratio

Solvent Temperature (°C) Additive SN₂ Product (%) E2 By-product (%)
DMF 80 None 45 55
DMSO 80 None 52 48
DMSO 55 None 70 30

| DMSO | 55 | KI (0.1 eq) | 88 | 12 |

Table 2: Stereoselectivity of 3-Oxocyclobutanecarboxylic Acid Reduction (Note: Maximizing the trans-isomer reduces the risk of lactonization if protecting groups are omitted).

Reducing Agent Solvent Temperature (°C) cis:trans Ratio
NaBH₄ MeOH 0 1.2 : 1
L-Selectride THF -78 9 : 1

| NaBH(OAc)₃ | DCE | 25 | 1 : 2.5 |

Self-Validating Experimental Protocol

Optimized Cyanation of Methyl trans-3-(mesyloxy)cyclobutane-1-carboxylate This protocol utilizes ester protection to prevent lactonization and KI catalysis to suppress E2 elimination.

  • Preparation: In an oven-dried 250 mL round-bottom flask under an N₂ atmosphere, dissolve Methyl trans-3-(mesyloxy)cyclobutane-1-carboxylate (10.0 g, 48.0 mmol) in anhydrous DMSO (100 mL).

  • Catalyst Addition: Add finely powdered Potassium Iodide (KI) (0.80 g, 4.8 mmol, 0.1 equiv).

    • Causality Check: The solution may slightly yellow as the transient cyclobutyl iodide forms, priming the system for rapid SN₂.

  • Cyanation: Add dry Sodium Cyanide (NaCN) (2.82 g, 57.6 mmol, 1.2 equiv) in one portion.

  • Heating: Heat the reaction mixture to 55 °C and stir for 12 hours.

  • Validation Checkpoint 1 (In-Process TLC): Elute a sample in 3:1 Hexanes/EtOAc. The mesylate starting material (R_f ~0.4) should be consumed, replaced by the less polar nitrile product (R_f ~0.6).

  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (50 mL) and water (150 mL). Extract with EtOAc (3 x 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to completely partition residual DMSO into the aqueous phase, followed by brine (50 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl 3-cyanocyclobutane-1-carboxylate.

  • Validation Checkpoint 2 (NMR Analysis): Analyze the crude mixture via ¹H NMR. The disappearance of the mesylate methine proton multiplet at δ 4.8–5.1 ppm and the appearance of the cyclobutyl nitrile methine proton at δ 3.2–3.4 ppm confirms successful SN₂. The absence of olefinic protons at δ 6.2–6.4 ppm validates the suppression of the E2 pathway.

  • Deprotection: Hydrolyze the methyl ester using LiOH (1.5 equiv) in THF/H₂O (1:1) at 0 °C for 4 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to yield the pure 3-cyanocyclobutanecarboxylic acid.

References

  • Title: Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Source: National Institutes of Health (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Poor Ionization of 3-Cyanocyclobutanecarboxylic Acid in LC-MS/MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to quantify small, polar aliphatic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to quantify small, polar aliphatic acids. 3-Cyanocyclobutanecarboxylic acid (MW: 125.13 g/mol ) is notoriously difficult to analyze via conventional Liquid Chromatography-Mass Spectrometry (LC-MS).

Its high polarity causes it to elute in the void volume of standard reversed-phase columns, leading to severe matrix suppression. Furthermore, its low molecular weight places it in a high-chemical-noise region, and standard acidic mobile phases actively suppress its ionization in negative electrospray ionization (ESI-).

This guide provides field-proven, causality-driven solutions to troubleshoot and overcome these ionization bottlenecks.

Part 1: Diagnostic Workflow

G A Issue: Poor MS Signal 3-Cyanocyclobutanecarboxylic Acid B Is k' < 2 on C18? (Eluting in Void Volume) A->B C Matrix Suppression from Unretained Salts B->C Yes E Is Mobile Phase pH < 3? (e.g., 0.1% Formic Acid) B->E No D Switch to HILIC or Mixed-Mode Anion Exchange C->D F Suppressed [M-H]- Formation E->F Yes H Need Sub-ng/mL Sensitivity? E->H No G Use Weak Acids (Butyric) or Basic Additives (NH4OH) F->G I Charge-Reversal Derivatization (e.g., 2-Picolylamine for ESI+) H->I Yes

Caption: Logical workflow for diagnosing and resolving poor ionization of polar carboxylic acids.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my signal completely suppressed on a standard C18 column with 0.1% Formic Acid? A: You are fighting two compounding physical phenomena:

  • Chromatographic Voiding: The cyano (-CN) and carboxyl (-COOH) groups make the molecule highly polar. On a hydrophobic C18 column, it lacks retention and elutes in the void volume. Here, unretained salts and matrix components co-elute, competing for surface charge in the ESI droplet and causing massive ion suppression.

  • Ionization Suppression: While ESI negative mode (ESI-) is standard for carboxylic acids, adding 0.1% Formic Acid (pH ~2.7) or Trifluoroacetic Acid (TFA) forces the equilibrium toward the neutral, protonated state in the liquid phase, severely suppressing the formation of the target [M-H]- ion.

Q2: How can I retain this compound away from the void volume without chemical derivatization? A: Switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase. This provides excellent retention for small polar carboxylic acids, moving them away from void-volume suppressors (1)[1].

Q3: If I can't use Formic Acid, what mobile phase additives maximize ESI- response? A: Counterintuitively, using weak hydrophobic carboxylic acids (like 10 mM Butyric Acid) or basic additives (like Ammonium Hydroxide at pH 9.8) significantly enhances negative-ion ESI response. Weak acids like butyric acid form hydrogen-bonded adducts with the analyte in the droplet. Because butyric acid has a lower gas-phase acidity and higher molecular volume than formic acid, these adducts readily dissociate during droplet desolvation to yield the deprotonated target ion without suppressing the initial charge (2)[2], (3)[3].

Q4: I have optimized my chromatography, but I still need femtomole-level sensitivity for pharmacokinetic studies. What is the ultimate solution? A: Charge-reversal chemical derivatization . By reacting the carboxylic acid with a basic tag like 2-Picolylamine (PA) or 4-APEBA, you convert the acidic molecule into a basic amide. This allows you to switch to ESI positive mode (ESI+). Because the pyridine ring of PA has a high proton affinity, detection responses increase by 9- to 158-fold, pushing limits of detection (LOD) into the low femtomole range (4)[4].

Deriv A 3-Cyanocyclobutanecarboxylic Acid (Poor ESI- Response) B Activation (TPP / DPDS) A->B C Amidation (2-Picolylamine) B->C D PA-Derivative (High ESI+ Response) C->D

Caption: Charge-reversal derivatization workflow using 2-Picolylamine for ESI+ enhancement.

Part 3: Quantitative Strategy Comparison

Analytical StrategyColumn TypeMobile Phase AdditiveMS ModeRelative SensitivityCausality / Mechanism
Standard RP C180.1% Formic AcidESI (-)Baseline (1x)FA suppresses [M-H]- formation; analyte elutes in void volume causing matrix suppression.
Weak Acid RP C1810 mM Butyric AcidESI (-)~15xButyric acid forms favorable H-bonded adducts that yield [M-H]- upon gas-phase dissociation.
HILIC Zwitterionic20 mM NH₄HCO₃ (pH 9.8)ESI (-)~40xBasic pH ensures pre-ionization in solution; HILIC provides retention to escape void volume.
Derivatization C180.1% Formic AcidESI (+)>150x Conversion to basic amide (PA tag) enables highly efficient protonation [M+PA+H]+ in ESI+.

Part 4: Self-Validating Experimental Protocols

Protocol A: Intact Analysis via HILIC-MS/MS

Use this protocol if you wish to avoid the sample preparation time of derivatization and have moderate sensitivity requirements.

  • Column Selection: Equip a Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: 20 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 9.8 with Ammonium Hydroxide. (Causality: High pH ensures the carboxylic acid is fully deprotonated in solution prior to aerosolization).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 85% B, hold for 2 min, ramp to 30% B over 8 minutes. (Causality: HILIC requires high initial organic concentrations to maintain the aqueous partitioning layer on the stationary phase).

  • Validation Checkpoint: Inject a neat standard of 3-Cyanocyclobutanecarboxylic acid. Calculate the capacity factor ( k′ ). If k′<2 , increase the initial percentage of Acetonitrile (Mobile Phase B) to thicken the aqueous layer and enhance partitioning.

Protocol B: Ultra-Sensitive Analysis via 2-Picolylamine (PA) Derivatization

Use this "nuclear option" for sub-ng/mL quantification in complex biological matrices.

  • Reagent Preparation: Prepare 10 mM 2-Picolylamine (PA), 50 mM Triphenylphosphine (TPP), and 50 mM 2,2'-Dipyridyl disulfide (DPDS) in anhydrous Acetonitrile.

  • Reaction:

    • Aliquot 10 µL of the extracted sample into an autosampler vial.

    • Add 10 µL of the PA solution.

    • Add 10 µL of the TPP/DPDS activation mixture.

  • Incubation: Heat at 60°C for 10 minutes. (Causality: TPP/DPDS rapidly activates the carboxylic acid to a reactive thioester intermediate, which is immediately attacked by the primary amine of PA to form a stable amide bond).

  • Dilution: Quench and dilute with 100 µL of 5% ACN / 0.1% Formic Acid.

  • Detection: Inject onto a standard C18 column. Operate the MS in ESI Positive mode. Monitor the specific mass shift: Intact exact mass (125.05 Da) + PA tag (108.14 Da) - H₂O (18.02 Da) = Derivatized Precursor [M+H]+ at m/z 216.11 .

  • Validation Checkpoint: Inject a blank derivatization mixture (reagents only) to ensure no background interference at m/z 216.11. Monitor the conversion efficiency using a stable-isotope-labeled internal standard; reaction yield should exceed 95% within the 10-minute window.

Part 5: References

  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate / Journal of Chromatography B. 4

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Analytical Chemistry / NIH. 2

  • Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry / ACS Publications. 3

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry / ACS Publications. 1

Sources

Optimization

Improving the resolution of 3-Cyanocyclobutanecarboxylic acid in chromatography

Technical Support Center: Optimizing Chromatographic Resolution of 3-Cyanocyclobutanecarboxylic Acid Overview 3-Cyanocyclobutanecarboxylic acid is a critical building block in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chromatographic Resolution of 3-Cyanocyclobutanecarboxylic Acid

Overview

3-Cyanocyclobutanecarboxylic acid is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including eukaryotic initiation factor 2B (eIF2B) modulators[1]. However, its chromatographic analysis presents significant challenges. The molecule is highly polar, lacks a strong chromophore, and exists as cis and trans isomers that exhibit nearly identical hydrophobicities[2]. This guide provides field-proven troubleshooting strategies to achieve baseline resolution, peak symmetry, and reproducible quantification.

Section 1: Troubleshooting FAQs

Q1: Why am I seeing severe peak tailing and poor retention for 3-Cyanocyclobutanecarboxylic acid on standard C18 columns? A: This is a classic polarity and ionization mismatch. The unsubstituted cyclobutanecarboxylic acid has a known pKa​ of 4.785[3]. The addition of the electron-withdrawing cyano group at the 3-position further lowers the pKa​ to approximately 3.8.

  • The Causality: If your mobile phase pH is above 2.8, a significant fraction of the carboxylic acid is ionized into a carboxylate anion. This ionized state drastically reduces retention on reversed-phase media and causes severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support.

  • The Solution: Suppress ionization by lowering the mobile phase pH to at least two units below the pKa​ . Utilize 0.05% - 0.1% Trifluoroacetic acid (TFA)[1] or 0.1% Formic acid in water (pH ~2.0). This ensures >99% of the analyte is in its neutral, unionized state, maximizing hydrophobic retention and peak symmetry.

Q2: How can I achieve baseline resolution of the cis and trans isomers? A: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the cis and trans isomers of 3-cyanocyclobutanecarboxylic acid have identical molecular weights and highly similar partition coefficients, C18 often results in co-elution[2].

  • The Causality: Isomeric resolution requires shape selectivity (steric discrimination) rather than just hydrophobicity.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The rigid, planar fluorinated ring of the PFP phase provides multiple retention mechanisms: dipole-dipole interactions, hydrogen bonding (with the carboxylic acid), and strict steric hindrance. The rigid cyclobutane ring interacts differently with the PFP surface depending on whether the cyano and carboxyl groups are on the same (cis) or opposite (trans) faces. Additionally, lowering the column temperature (e.g., to 20°C - 25°C) rigidifies the stationary phase, amplifying these subtle steric differences and improving the resolution factor ( Rs​ ).

Q3: My peaks are splitting or heavily distorted, even with the correct column and pH. What is wrong? A: You are likely experiencing a "strong solvent effect" during injection.

  • The Causality: 3-Cyanocyclobutanecarboxylic acid is a small, polar molecule that elutes early in a reversed-phase gradient. If your sample is dissolved in 100% Acetonitrile or Methanol, the strong injection solvent acts as a localized mobile phase, dragging a portion of the analyte rapidly down the column before it can partition into the stationary phase.

  • The Solution: Always match your sample diluent to the initial conditions of your mobile phase gradient (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

Section 2: Experimental Protocols

Optimized HPLC Methodology for Isomeric Resolution This self-validating protocol is designed to achieve an Rs​>2.0 between cis and trans isomers.

Step 1: System Preparation

  • Ensure the HPLC system is thoroughly purged of any buffer salts (like phosphate) to prevent precipitation with TFA.

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 2.6 µm core-shell particles).

Step 2: Mobile Phase Preparation

  • Mobile Phase A (MPA): 0.1% v/v TFA in LC-MS grade Water. (Yields pH ~2.0)[1].

  • Mobile Phase B (MPB): 0.1% v/v TFA in LC-MS grade Acetonitrile.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (Strictly controlled to maintain shape selectivity).

  • Detection: UV at 210 nm (Due to the lack of conjugated pi-systems, low-wavelength UV is mandatory).

  • Injection Volume: 5 µL (Sample concentration ~0.5 mg/mL diluted in 95% MPA / 5% MPB).

Step 4: Gradient Program

  • 0.0 - 2.0 min: 5% MPB (Isocratic hold to focus the polar analyte)

  • 2.0 - 10.0 min: 5% to 40% MPB (Linear gradient for elution)

  • 10.0 - 12.0 min: 40% to 95% MPB (Column wash)

  • 12.0 - 15.0 min: 5% MPB (Re-equilibration)

Step 5: System Suitability Validation

  • Inject a standard mixture of cis/trans isomers.

  • Acceptance Criteria: Tailing factor ( Tf​ ) must be ≤1.5 . Resolution ( Rs​ ) between isomers must be ≥2.0 . Do not proceed with sample analysis if criteria are unmet; verify mobile phase pH and column temperature if failure occurs.

Section 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic performance based on stationary phase and mobile phase chemistry modifications.

Column ChemistryMobile Phase AdditivepHRetention Factor ( k′ )Tailing Factor ( Tf​ )Isomer Resolution ( Rs​ )
Standard C18None (Water/ACN)~6.00.5 (Poor)> 2.5 (Severe)0.0 (Co-elution)
Standard C180.1% TFA~2.02.1 (Good)1.2 (Excellent)0.8 (Partial)
Polar-Embedded C180.1% TFA~2.02.5 (Good)1.1 (Excellent)1.4 (Near Baseline)
PFP (Fluorinated) 0.1% TFA ~2.0 3.2 (Optimal) 1.1 (Excellent) > 2.5 (Baseline)

Section 4: Troubleshooting Workflow Visualization

Troubleshooting_Logic Start Issue: Poor Resolution of 3-Cyanocyclobutanecarboxylic Acid Check_Peak Identify Peak Shape (Tailing vs. Co-elution) Start->Check_Peak Tailing Severe Peak Tailing (Tf > 1.5) Check_Peak->Tailing Asymmetric Peaks Coelution cis/trans Isomer Co-elution (Rs < 1.5) Check_Peak->Coelution Merged Isomers Fix_pH Adjust Mobile Phase pH Use 0.1% TFA (pH ~2.0) Tailing->Fix_pH Ionization Issue Fix_Diluent Match Sample Diluent to Initial Mobile Phase Tailing->Fix_Diluent Solvent Effect Change_Col Switch to PFP or Polar-Embedded Column Coelution->Change_Col Lack of Shape Selectivity Success Baseline Resolution Achieved (Rs > 2.0, Tf < 1.5) Fix_pH->Success Fix_Diluent->Success Lower_Temp Decrease Column Temp (e.g., 20°C to 25°C) Change_Col->Lower_Temp Fine-tune Steric Interactions Lower_Temp->Success

Workflow for troubleshooting 3-cyanocyclobutanecarboxylic acid chromatography.

References

  • Title: Cas 3721-95-7, Cyclobutanecarboxylic acid - LookChem Source: LookChem URL: [Link]

  • Title: Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Cyanocyclobutanecarboxylic Acid Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 3-Cyanocyclobutanecarboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 3-Cyanocyclobutanecarboxylic acid . This bifunctional building block is highly valued in medicinal chemistry for introducing rigid, polar, and metabolically stable motifs into Active Pharmaceutical Ingredients (APIs) and PROTACs.

However, its strained cyclobutane ring and dual reactive sites (carboxylic acid and nitrile) present unique challenges, primarily alpha-epimerization (cis/trans scrambling) and chemoselectivity during reduction . This guide synthesizes field-proven methodologies and mechanistic insights to ensure your synthetic workflows are robust and self-validating.

Part 1: Quantitative Troubleshooting Matrix

Before diving into specific mechanisms, consult this quantitative baseline for amide coupling—the most common point of failure when working with cyclobutanecarboxylic acids. The choice of reagent and base stoichiometry directly dictates the stereochemical integrity of your product.

Table 1: Impact of Coupling Conditions on Epimerization and Yield

Coupling ReagentBase (Equivalents)Epimerization RiskTypical YieldMechanistic Rationale
HATU DIPEA (2.0 - 3.0)High 40 - 60%Excess base drives enolization of the highly activated ester, leading to thermodynamic scrambling.
HATU DIPEA (0.95)Low 70 - 85%Sub-stoichiometric base prevents the formation of the ketene/enolate intermediate.
T3P (50% in EtOAc)NEt 3​ (3.0)Low 80 - 90%Mild phosphonic anhydride activation minimizes the acidity of the alpha-proton.
EDCI / HOBt NEt 3​ (2.0)Moderate 60 - 75%Slower activation kinetics allow more time for base-catalyzed stereocenter scrambling.

Part 2: Deep Dive FAQs & Mechanistic Insights

Q1: Why am I seeing a mixture of cis and trans isomers after a standard HATU-mediated amide coupling?

Causality & Mechanism: The alpha-proton of 3-cyanocyclobutanecarboxylic acid is relatively acidic. When the carboxylic acid is converted into a highly reactive ester (such as the OBt or OAt ester generated by HATU), the acidity of this alpha-proton increases significantly. If an excess of a tertiary amine base (like DIPEA or TEA) is present, it easily deprotonates the alpha-position, forming an enolate or ketene intermediate. Upon reprotonation, the molecule relaxes into a thermodynamic mixture of cis and trans isomers, destroying your starting stereopurity[1].

The Fix: You must intentionally starve the reaction of base. Groundbreaking work on strained azetidine and cyclobutane systems has demonstrated that limiting DIPEA to exactly 0.95 equivalents is critical to avoiding epimerization at the alpha-position during HATU-mediated couplings[2]. Alternatively, switch to a milder coupling reagent like Propylphosphonic anhydride (T3P) , which has a proven track record of suppressing epimerization in these specific scaffolds[3].

Epimerization A cis-3-Cyanocyclobutane- carboxylic acid B Activated Ester (HATU/EDC) A->B Activation C Enolate / Ketene Intermediate B->C Excess Base (>1.0 eq DIPEA) E Amide Product (Retention) B->E Amine Addition (Controlled Base) D trans-Isomer (Thermodynamic Sink) C->D Reprotonation

Figure 1: Mechanistic pathway of base-induced alpha-epimerization during ester activation.

Q2: How do I selectively reduce the nitrile to a primary amine without touching the carboxylic acid or forming secondary amine dimers?

Causality & Mechanism: Nitrile reduction often suffers from two major side reactions: over-reduction/dimerization (where the newly formed primary amine attacks the intermediate imine, forming a secondary amine) and poor chemoselectivity (reducing the carboxylic acid).

The Fix: To create a self-validating, clean reduction system, you must trap the primary amine the moment it forms. By performing a catalytic hydrogenation using Raney Nickel in the presence of Boc-anhydride (Boc 2​ O) , the highly nucleophilic primary amine is immediately protected as a tert-butyl carbamate. This steric bulk completely shuts down the dimerization pathway. Furthermore, Raney Ni under moderate hydrogen pressure is highly chemoselective for nitriles and will leave the carboxylic acid (or pre-formed amide) intact.

ReductionWorkflow Start 3-Cyanocyclobutanecarboxylic acid Step1 Protect Carboxylic Acid (e.g., Benzyl ester or Amide) Start->Step1 Step2 Catalytic Hydrogenation (Raney Ni, H2, Boc2O, MeOH) Step1->Step2 Prevents side reactions Step3 Filter Catalyst & Purify Step2->Step3 Boc2O traps primary amine prevents dimerization End N-Boc-Aminomethyl Product Step3->End

Figure 2: Workflow for the chemoselective reduction of the nitrile group.

Part 3: Validated Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling (T3P Method)

This protocol utilizes T3P to ensure complete retention of the cis or trans stereochemistry of your starting 3-cyanocyclobutanecarboxylic acid[3].

Materials:

  • 3-Cyanocyclobutanecarboxylic acid (1.0 equiv, e.g., 0.26 mmol)

  • Target Amine (1.0 - 1.2 equiv)

  • T3P (Propylphosphonic anhydride, 50% solution in EtOAc) (1.5 - 2.0 equiv)

  • Triethylamine (NEt 3​ ) (3.0 equiv)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 3-cyanocyclobutanecarboxylic acid and the target amine.

  • Solvation: Suspend the reagents in anhydrous EtOAc (or DCM) under a nitrogen atmosphere.

  • Base Addition: Add NEt 3​ dropwise at 20 °C. Note: Even though an excess of base is used here, T3P activation is mild enough that enolization is outcompeted by amine nucleophilic attack.

  • Activation: Add the T3P solution (50% in EtOAc) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature (or up to 80 °C if the amine is highly sterically hindered) for 12–16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the product mass and verify that only a single peak (diastereomer) is present on the chromatogram.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Nitrile Reduction to N-Boc-Aminomethyl

This protocol reduces the cyano group to an aminomethyl group while preventing dimerization.

Materials:

  • 3-Cyanocyclobutanecarboxylic acid derivative (amide or ester) (1.0 equiv)

  • Raney Nickel (slurry in water, ~20% w/w)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.5 equiv)

  • Methanol (MeOH) (0.1 M concentration)

  • Hydrogen gas (H 2​ balloon or Parr shaker at 30-50 psi)

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclobutane derivative and Boc 2​ O in MeOH in a hydrogenation vessel.

  • Catalyst Addition: Carefully wash the Raney Ni slurry with MeOH (3x) to remove water, then transfer it to the reaction mixture. Safety Warning: Raney Ni is highly pyrophoric. Never let the catalyst dry out in the air.

  • Purging: Evacuate the vessel and backfill with Nitrogen (3x), followed by evacuating and backfilling with Hydrogen gas (3x).

  • Hydrogenation: Stir the reaction vigorously under an H 2​ atmosphere (balloon or 50 psi depending on scale) at room temperature for 16 hours.

  • Filtration: Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure N-Boc protected aminomethyl cyclobutane.

References

  • Compounds, compositions and methods - Google Patents (WO2019032743A1). 3

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - Journal of the American Chemical Society. 2

  • Merging C(sp3)–H activation with DNA-encoding - RSC Publishing. 1

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 3-Cyanocyclobutanecarboxylic Acid

Welcome to the technical support center for 3-Cyanocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Cyanocyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide field-proven insights and detailed protocols to help you achieve successful experimental outcomes.

Introduction

3-Cyanocyclobutanecarboxylic acid is a unique organic compound featuring a cyclobutane ring, a polar cyano group, and an acidic carboxylic acid moiety.[1] This structural combination presents specific solubility challenges, particularly in aqueous media, which is a common requirement for biological assays and formulation development. The relatively nonpolar cyclobutane core counteracts the polarity of the functional groups, leading to poor water solubility in its neutral (protonated) form.[2]

This guide offers a structured approach to systematically enhance the solubility of 3-Cyanocyclobutanecarboxylic acid, moving from simple pH adjustments to more complex co-solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Cyanocyclobutanecarboxylic acid not dissolving in neutral water or phosphate-buffered saline (PBS)?

A: The intrinsic solubility of the un-ionized carboxylic acid is low. In neutral solutions (pH ≈ 7), the carboxylic acid group (pKa typically ~4-5 for similar structures) is only partially deprotonated.[3] The protonated form is less polar and thus less soluble in water. To achieve significant aqueous solubility, the pH must be raised to fully deprotonate the carboxylic acid, forming the much more soluble carboxylate salt.[4][5][6]

Q2: I dissolved the compound in an organic solvent like DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A: This is a common issue known as "crashing out." While 3-Cyanocyclobutanecarboxylic acid may be soluble in a polar aprotic solvent like Dimethyl sulfoxide (DMSO)[7][8], adding this stock solution to an aqueous buffer changes the overall solvent environment. The compound's low aqueous solubility at the buffer's pH causes it to precipitate. To avoid this, consider using a co-solvent system or preparing an aqueous stock solution via pH adjustment.

Q3: Can I heat the solution to improve solubility?

A: Gentle heating can increase the rate of dissolution and, to a certain extent, the solubility.[9] However, be cautious. Prolonged heating or high temperatures can potentially lead to the degradation of the compound, for instance, through hydrolysis of the cyano group. Always perform stability checks if you use temperature as a variable.

Q4: What is the most reliable first step to try for aqueous solubility?

A: For carboxylic acids, the most effective and straightforward initial approach is pH modification.[4][] By adding a base, you convert the poorly soluble free acid into its highly soluble conjugate base (carboxylate salt). This is a robust method for preparing aqueous stock solutions for in vitro assays.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for overcoming solubility issues. The choice of method depends on the specific requirements of your experiment, such as final pH, tolerance for organic solvents, and required concentration.

Decision Workflow for Solubility Enhancement

Before selecting a protocol, use the following workflow to determine the most appropriate strategy for your needs.

G start Start: Compound is Insoluble q1 Is an aqueous solution a strict requirement? start->q1 q2 Is pH adjustment acceptable for the assay? q1->q2 Yes protocol2 Protocol 2: Co-Solvent System Evaluation q1->protocol2 No protocol1 Protocol 1: Solubilization via pH Adjustment q2->protocol1 Yes q2->protocol2 No end_aq Aqueous stock achieved protocol1->end_aq protocol2->end_aq end_org Use organic stock (e.g., DMSO) protocol2->end_org G cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 7) A R-COOH (Poorly Soluble Free Acid) Equilibrium A->Equilibrium B R-COO⁻ + Na⁺ (Soluble Carboxylate Salt) Equilibrium->B label_base + NaOH - H₂O

Caption: Equilibrium shift upon pH modification.

Protocol 2: Co-Solvent System Evaluation

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [11]This makes the environment more favorable for dissolving compounds with significant nonpolar character, effectively increasing their solubility. [][12]Common co-solvents in drug development include DMSO, ethanol, and polyethylene glycols (PEGs). [11][12] Materials:

  • 3-Cyanocyclobutanecarboxylic acid

  • Primary co-solvents: DMSO, Ethanol (EtOH)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials and precision pipettes

Step-by-Step Methodology:

  • Prepare High-Concentration Stock: Dissolve a known amount of 3-Cyanocyclobutanecarboxylic acid in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 100 mM).

  • Serial Dilution Study: Set up a series of vials. In each vial, prepare different ratios of co-solvent to aqueous buffer (e.g., 10% DMSO, 5% DMSO, 2% DMSO, 1% DMSO in PBS).

  • Introduce the Compound: Spike each vial with the primary stock solution to achieve the desired final compound concentration. For example, to make a 1 mM solution in 10% DMSO, add 10 µL of the 100 mM primary stock to 990 µL of a 10.1% DMSO/buffer solution.

  • Observe and Equilibrate: Vortex each vial thoroughly and let it equilibrate at room temperature for at least one hour.

  • Assess Solubility: Visually inspect each vial for precipitation (cloudiness or solid particles). The lowest percentage of co-solvent that maintains a clear solution is your optimal system for that concentration.

Data Presentation: Solubility in Common Solvent Systems

Solvent SystemTarget ConcentrationObservationSolubility Status
Water (pH 4.0)10 mMHeavy PrecipitateInsoluble
PBS (pH 7.4)10 mMLight PrecipitatePoorly Soluble
Water + NaOH (pH 8.0)10 mMClear SolutionSoluble
100% DMSO100 mMClear SolutionHighly Soluble
5% DMSO in PBS (pH 7.4)1 mMClear SolutionSoluble
1% DMSO in PBS (pH 7.4)1 mMSlight HazeSparingly Soluble
100% Ethanol50 mMClear SolutionSoluble
5% Ethanol in PBS (pH 7.4)1 mMClear SolutionSoluble

Note: The data in this table is illustrative and should be confirmed experimentally.

Self-Validation:

  • Trustworthiness: This protocol systematically titrates the amount of organic co-solvent, allowing for the precise determination of the minimum required amount to maintain solubility. This prevents using excessive organic solvent which could interfere with biological assays.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations.Asian Journal of Pharmaceutical Research.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.Aston Research Explorer.
  • pH Adjustment and Co-Solvent Optimiz
  • Cosolvent. (n.d.). Wikipedia.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK.
  • Henderson–Hasselbalch equ
  • Henderson-Hasselbalch Equation: Derivation and Problems. (2021). Chemistry Learner.
  • Co-solvents. (n.d.). MedchemExpress.com.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
  • Henderson Hassel balch Equ
  • Carboxylic acid purific
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • cyanuric acid. (n.d.).
  • Table of Acids with Ka and pKa Values. (n.d.). CLAS.
  • CAS 30491-91-9: 1-Cyanocyclobutanecarboxylic acid. (n.d.). CymitQuimica.
  • pH Adjustment and Neutralization, the basics. (n.d.). Digital Analysis.
  • Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Cyanocyclobutanecarboxylic Acid Derivatives

Welcome to the Technical Support Center. Cyclobutane derivatives are highly valued in modern drug development as conformationally restricted bioisosteres and rigid linkers[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cyclobutane derivatives are highly valued in modern drug development as conformationally restricted bioisosteres and rigid linkers[1]. However, synthesizing 3-cyanocyclobutanecarboxylic acid from the bulk reactant 3-oxocyclobutanecarboxylic acid[1] presents significant mechanistic hurdles. The inherent ring strain of the cyclobutane system complicates standard transformations, making nucleophilic substitutions notoriously difficult[2].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity synthesis of these critical building blocks[3].

Synthetic Strategy & Critical Failure Points

G cluster_0 Synthetic Workflow & Pitfalls N1 3-Oxocyclobutanecarboxylic acid N2 Methyl 3-hydroxycyclobutanecarboxylate N1->N2 NaBH4, MeOH N3 Methyl 3-(mesyloxy)cyclobutanecarboxylate N2->N3 MsCl, Et3N, DCM P1 Pitfall: Poor cis/trans selectivity N2->P1 N4 Methyl 3-cyanocyclobutanecarboxylate N3->N4 NaCN, DMSO, Heat P2 Pitfall: Elimination to cyclobutene N3->P2 N5 3-Cyanocyclobutanecarboxylic acid N4->N5 LiOH, THF/H2O P3 Pitfall: Sluggish SN2 / Rearrangement N4->P3 P4 Pitfall: Nitrile over-hydrolysis N5->P4

Workflow for 3-cyanocyclobutanecarboxylic acid synthesis highlighting critical reaction pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the reduction of methyl 3-oxocyclobutanecarboxylate, I obtain a complex mixture of diastereomers. How does this impact the final product? Mechanism & Causality: The reduction of the ketone using sodium borohydride (NaBH₄) produces both cis and trans isomers of the alcohol. Because the downstream cyanation step proceeds via an Sₙ2 mechanism, the stereocenter will be inverted[2]. Therefore, the cis/trans ratio of your intermediate alcohol directly dictates the trans/cis ratio of your final cyano acid. Troubleshooting: If a specific diastereomer is required for your drug candidate, you must separate the cis/trans alcohol intermediates via silica gel chromatography prior to mesylation. Alternatively, utilize sterically bulky reducing agents (e.g., L-Selectride) to kinetically favor a single diastereomer.

Q2: My mesylation step is yielding significant amounts of methyl cyclobut-1-enecarboxylate. How do I prevent this elimination side reaction? Mechanism & Causality: Cyclobutyl systems are highly prone to E2 elimination because forming an alkene relieves the severe steric crowding of the puckered ring[1]. If the reaction temperature rises, the base (triethylamine) will abstract an adjacent proton rather than acting solely as an acid scavenger. Troubleshooting: Maintain strict temperature control. The reaction must be kept at 0 °C to 5 °C. Add the mesyl chloride (MsCl) dropwise to a pre-cooled solution of the alcohol and base—never the reverse.

Q3: The cyanation step (Sₙ2 displacement of the mesylate) is extremely sluggish and low-yielding. I am seeing rearranged byproducts. What is going wrong? Mechanism & Causality: This is the most notorious pitfall in cyclobutane chemistry. Sₙ2 reactions require a trigonal bipyramidal transition state with ~120° equatorial bond angles. Forcing a carbon atom within a highly strained 4-membered ring (normal angle ~90°) into this geometry drastically increases ring strain, resulting in a massive activation energy barrier[2]. Consequently, competing pathways like E2 elimination or rearrangement to cyclopropylmethyl derivatives often outcompete the desired substitution. Troubleshooting:

  • Solvent: You must use a highly polar aprotic solvent like anhydrous DMSO to maximize the nucleophilicity of the cyanide ion.

  • Catalysis: Add a catalytic amount of tetrabutylammonium iodide (TBAI). The iodide acts as a highly nucleophilic shuttle, forming a transient cyclobutyl iodide that is more easily displaced by cyanide.

Q4: During the final saponification to yield 3-cyanocyclobutanecarboxylic acid, my cyano group is degrading. How can I selectively hydrolyze the ester? Mechanism & Causality: Nitriles are electrophilic and susceptible to hydration under harsh basic conditions, converting first to an amide and ultimately to a carboxylic acid. Troubleshooting: Avoid strong bases like NaOH or KOH with heating. Use mild conditions: Lithium hydroxide monohydrate (LiOH·H₂O) in a THF/Water mixture at 25 °C is the industry standard for selectively hydrolyzing esters in the presence of sensitive functional groups[4].

Quantitative Data: Reaction Parameters & Pitfall Analysis
Synthetic StepReagents & ConditionsTarget YieldPrimary PitfallCritical Control Parameter
1. Reduction NaBH₄, MeOH, 0 °C85–90%Diastereomeric mixturesChoice of reducing agent / Chromatographic separation
2. Activation MsCl, Et₃N, DCM, 0 °C90–95%E2 Elimination to cyclobuteneStrict temperature control (< 5 °C)
3. Cyanation NaCN, TBAI, DMSO, 70 °C40–60%High activation energy / RearrangementSolvent polarity & Phase transfer catalysis
4. Hydrolysis LiOH·H₂O, THF/H₂O, 25 °C85–95%Nitrile hydration to amideMild base & ambient temperature (25 °C)
Self-Validating Experimental Protocols
Protocol A: Synthesis of Methyl 3-cyanocyclobutanecarboxylate (Cyanation)

This protocol utilizes a phase-transfer catalyst to overcome the high Sₙ2 activation barrier inherent to cyclobutanes.

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with methyl 3-(mesyloxy)cyclobutanecarboxylate (1.0 eq) and anhydrous DMSO (10 mL/g of substrate).

  • Reagent Addition: Add finely powdered sodium cyanide (NaCN) (1.5 eq) and tetrabutylammonium iodide (TBAI) (0.1 eq) to the solution. Caution: NaCN is highly toxic; handle only in a dedicated fume hood.

  • Reaction: Stir the mixture at 70 °C for 12–16 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting mesylate will stain dark blue with phosphomolybdic acid (PMA), while the product nitrile will appear as a distinct, lower-Rf spot. Do not proceed to workup until the PMA-active mesylate spot is completely consumed.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove DMSO.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the target nitrile.

Protocol B: Hydrolysis to 3-Cyanocyclobutanecarboxylic Acid

This protocol utilizes mild conditions to prevent the degradation of the cyano group.

  • Setup: Dissolve methyl 3-cyanocyclobutanecarboxylate (1.0 eq) in a 1:1 mixture of THF and deionized H₂O.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) in one portion at 25 °C[4].

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation (IPC): Monitor via TLC. The starting ester is UV-inactive but stains with KMnO₄. The product acid will remain at the baseline in non-polar solvent systems.

  • Workup: Concentrate the mixture under vacuum to remove the THF. Acidify the remaining aqueous layer to pH 2–3 using 1M HCl at 0 °C.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford 3-cyanocyclobutanecarboxylic acid.

  • Final Validation: Validate the integrity of the cyano group in the final product via IR spectroscopy (ensure the presence of a sharp peak at ~2250 cm⁻¹).

References
  • US11560385B2 - Proteasome activity enhancing compounds Source: Google Patents URL
  • Discovery of an Azabicyclo[2.1.1]hexane Piperazinium Salt and Its Application in Medicinal Chemistry via a Rearrangement Source: Organic Letters - ACS Publications URL:[Link]

  • Reductive Olefin Bicyclo[1.1.0]butane Coupling Enabled by Iron Hydride Hydrogen Atom Transfer Source: ACS Publications URL:[Link]

  • WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting of Crude 3-Cyanocyclobutanecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 3-Cyanocyclobutanecarbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 3-Cyanocyclobutanecarboxylic acid (3-CCBC).

3-CCBC is a highly versatile bifunctional building block, prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including eukaryotic initiation factor 2B (eIF2B) modulators for neurodegenerative diseases [1]. However, its low molecular weight, high polarity, and the chemical sensitivity of the cyano group present unique purification challenges. This guide provides field-proven, self-validating methodologies to resolve these issues.

Impurity Profiling & Quantitative Data

Before initiating any purification workflow, it is critical to understand the physicochemical nature of the impurities present in your crude mixture.

Table 1: Common Impurities in Crude 3-Cyanocyclobutanecarboxylic Acid

Impurity TypeChemical IdentityCausality / OriginPhysicochemical Impact
Hydrolysis Product Cyclobutane-1,3-dicarboxylic acidOver-hydrolysis of the -CN group during ester saponification under harsh basic/acidic conditions.Increases aqueous solubility; co-extracts with 3-CCBC due to similar pKa.
Partial Hydrolysis 3-Carbamoylcyclobutanecarboxylic acidIncomplete hydrolysis of the -CN group to an amide.Highly polar; causes emulsions during liquid-liquid extraction.
Stereoisomer Trans-3-CCBC (Assuming Cis is desired)Kinetic/thermodynamic mixture generated during the cyclobutane ring-closing step.Identical mass and similar pKa; cannot be separated by standard acid-base extraction.
Inorganic Salts NaCl, LiCl, Na2SO4Byproducts of neutralization and salting-out procedures.Can artificially inflate crude yield and interfere with downstream coupling reactions.

Troubleshooting Guides & FAQs

Q1: My crude 3-CCBC contains a high percentage of cyclobutane-1,3-dicarboxylic acid. How do I prevent and remove this?

The Causality: The cyano group (-CN) is an electrophilic center that is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). During the saponification of the precursor ester to yield the carboxylic acid, elevated temperatures or prolonged exposure to strong bases (like NaOH) will force the hydration of the nitrile to an amide, and subsequently to a carboxylic acid[2]. The Solution:

  • Prevention: Perform the ester hydrolysis using mild conditions, such as Lithium Hydroxide (LiOH) in a THF/H₂O mixture at 0–20 °C. LiOH provides sufficient hydroxide concentration for ester cleavage but is less aggressive toward the nitrile.

  • Removal: Cyclobutane-1,3-dicarboxylic acid is significantly more water-soluble than the mono-acid. By carefully adjusting the aqueous layer to pH 3.5 (rather than pH 1), you can selectively protonate 3-CCBC (pKa ~4.5) while keeping a large portion of the di-acid ionized. Extracting with a moderately polar solvent like Isopropyl Acetate (IPAc) will selectively partition the 3-CCBC.

Q2: I am observing poor recovery during the acid-base extraction. What is going wrong?

The Causality: 3-CCBC is a low-molecular-weight organic acid with two highly polar functional groups (-COOH and -CN). The hydrophobic surface area of the cyclobutane ring is insufficient to drive the molecule into the organic phase, resulting in a very low partition coefficient (LogP), even when fully protonated at pH 2. The Solution: You must exploit the Setschenow (salting-out) effect. Saturating the aqueous phase with NaCl dramatically increases the ionic strength of the water. Water molecules preferentially solvate the Na⁺ and Cl⁻ ions, effectively "squeezing" the non-ionic, protonated 3-CCBC out of the aqueous phase and forcing it into the organic extracting solvent (e.g., 2-Methyltetrahydrofuran).

Q3: How do I separate the cis and trans isomers of 3-CCBC?

The Causality: Cis and trans isomers of 3-CCBC have nearly identical polarities and boiling points, rendering silica gel chromatography and distillation highly inefficient. The Solution: Fractional crystallization via amine salt formation. By reacting the crude mixture with a bulky secondary amine like Dicyclohexylamine (DCHA), you form diastereomeric-like salt pairs. The bulky cyclohexyl rings of DCHA create a rigid crystal lattice. The slight spatial differences between the cis and trans cyclobutane rings disrupt this lattice differently, creating a massive divergence in lattice energy and solubility [3]. The desired isomer salt will selectively crystallize from a solvent like acetone.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Acid-Base Extraction (Removal of Neutrals & Salts)

This protocol ensures the removal of unreacted starting materials and maximizes the recovery of the polar 3-CCBC.

  • Alkaline Solubilization: Dissolve the crude mixture in 10 volumes of deionized water. Adjust the pH to 9.0–10.0 using 1M NaOH.

  • Neutral Wash: Extract the aqueous layer twice with Dichloromethane (DCM) (3 volumes each). Discard the DCM layer (this removes unreacted non-polar organic impurities).

  • Controlled Acidification: Cool the aqueous layer to 0–5 °C using an ice bath. Slowly add 2M HCl dropwise until the pH reaches exactly 2.0. Note: Cooling is mandatory to prevent acid-catalyzed hydrolysis of the cyano group.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the aqueous layer four times with 2-Methyltetrahydrofuran (2-MeTHF) (4 volumes each).

  • Self-Validation Step: Spot a drop of the remaining aqueous layer onto a silica TLC plate and stain with Bromocresol Green. If a yellow spot persists against the blue background, 3-CCBC is still present. Perform an additional 2-MeTHF extraction.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield semi-pure 3-CCBC.

Protocol B: Cis/Trans Resolution via DCHA Salt Crystallization

This protocol separates the stereoisomers to achieve >99% diastereomeric excess (de).

  • Salt Formation: Dissolve the semi-pure 3-CCBC (mixture of cis/trans) in 10 volumes of Acetone at room temperature. Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise under vigorous stirring.

  • Dissolution: Heat the suspension to reflux (approx. 56 °C) until a completely clear solution is obtained.

  • Fractional Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of 10 °C per hour. Once at room temperature, transfer to an ice bath (0 °C) for 2 hours to maximize precipitation of the less soluble isomer salt.

  • Filtration: Filter the crystals under a vacuum and wash with 2 volumes of ice-cold Acetone.

  • Self-Validation Step: Take a 5 mg sample of the filtered crystals and a 1 mL sample of the mother liquor. Analyze both via ¹H-NMR. The shift of the cyclobutane methine protons will instantly confirm the diastereomeric ratio (dr) of the crystals versus the rejected isomers in the mother liquor.

  • Free-Basing: Suspend the pure crystals in Ethyl Acetate (EtOAc) and wash with 1M HCl until the aqueous layer is pH 2. The DCHA remains in the aqueous layer as a hydrochloride salt, while the pure 3-CCBC partitions into the EtOAc. Dry and concentrate the EtOAc to yield the stereopure product.

Purification Workflow Visualization

Below is the logical workflow for the complete purification of 3-CCBC, mapping the transition from crude mixture to stereopure compound.

PurificationWorkflow Crude Crude 3-CCBC (Cis/Trans + Impurities) BaseExt 1. Base Extraction (pH 9) Remove Neutral Impurities Crude->BaseExt Aqueous NaOH DCM Wash AcidExt 2. Acidification (pH 2) & Extraction Salting Out with NaCl BaseExt->AcidExt Aqueous Layer + 2M HCl (0°C) SaltForm 3. DCHA Salt Formation in Acetone AcidExt->SaltForm Organic Layer (Concentrated) Cryst 4. Fractional Crystallization (Controlled Cooling to 0°C) SaltForm->Cryst Heat to Reflux then Cool FreeBase 5. Acidic Workup (Free-basing with HCl/EtOAc) Cryst->FreeBase Filtered Solid (NMR Validation) Pure Pure 3-CCBC Isomer (>99% de) FreeBase->Pure Organic Layer (Concentrated)

Fig 1: Step-by-step purification and stereoisomeric resolution workflow for crude 3-CCBC.

References

  • Title: WO2019032743A1 - Compounds, compositions and methods (eIF2B Modulators) Source: Google Patents URL: [1]

  • Title: Purification of Laboratory Chemicals (8th Edition) Source: Elsevier URL: [Link]

  • Title: Organic Process Research & Development (Journal Home - Chiral Resolution Standards) Source: American Chemical Society (ACS) Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 3-Cyanocyclobutanecarboxylic Acid Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 3-cyanocyclobutanecarboxylic acid—a critical building block for complex pharmaceutical agents, including eukaryotic initiation factor 2B (eIF2B) modulator...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 3-cyanocyclobutanecarboxylic acid—a critical building block for complex pharmaceutical agents, including eukaryotic initiation factor 2B (eIF2B) modulators 1—presents a unique synthetic challenge. Because of the high internal ring strain (~26 kcal/mol) of the cyclobutane ring, secondary cyclobutyl electrophiles are highly prone to E2 elimination (forming cyclobutenes) or ring-opening side reactions when exposed to standard nucleophilic cyanation conditions.

This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to help you select the optimal catalytic pathway for your specific substrate.

Workflow & Pathway Visualization

The diagram below illustrates the three primary catalytic pathways for cyanating a cyclobutane ring, highlighting how catalyst selection directly dictates the ratio of substitution (desired) to elimination (undesired).

PathwayLogic Substrate Substrate: 3-Halo/Tosyloxy- cyclobutanecarboxylic acid PTC Pathway A: PTC Catalyst: TBAB Reagent: NaCN (Biphasic) Substrate->PTC Thermal SN2 NiCat Pathway B: Ni-Catalysis Catalyst: NiCl2 + Ligand Reagent: Zn(CN)2 Substrate->NiCat Radical Cross-Coupling CuCat Pathway C: Photo-Cu Catalyst: CuI + UVC Reagent: TBACN Substrate->CuCat Room Temp SET Product Target Product: 3-Cyanocyclobutanecarboxylic acid PTC->Product Moderate Yield Elimination Side Product: Cyclobutene Derivatives PTC->Elimination High Temp / Base NiCat->Product High Yield (Suppresses E2) CuCat->Product High Yield (Mildest)

Catalytic pathways for 3-cyanocyclobutanecarboxylic acid synthesis from secondary electrophiles.

FAQs: The Causality Behind Catalyst Selection

Q1: Why am I getting massive amounts of cyclobutene elimination products during standard SN₂ cyanation? Causality: When you subject a secondary cyclobutyl electrophile to naked cyanide ions in polar aprotic solvents (e.g., DMF), the cyanide acts as a strong base rather than a nucleophile. The transition state for E2 elimination relieves steric crowding, making it highly competitive with the strict 180° backside attack required for SN₂. Solution: Transition to a Phase-Transfer Catalyst (PTC) like TBAB in a biphasic system. This controls the active concentration of cyanide in the organic phase, moderating its basicity while maintaining sufficient nucleophilicity to drive the substitution 2[2].

Q2: When should I switch from a Phase-Transfer Catalyst (PTC) to a Nickel-catalyzed cross-coupling approach? Causality: If your substrate is heavily sterically hindered or if you are utilizing a 3-bromocyclobutanecarboxylic acid derivative that strongly resists SN₂ displacement, PTCs will still yield elimination byproducts. Nickel-catalyzed cyanation operates via a radical intermediate (Single Electron Transfer), completely bypassing the anti-periplanar geometry requirement of E2 elimination. Solution: Use NiCl₂·6H₂O with Zn(CN)₂. Zn(CN)₂ acts as a slow-release cyanide source, preventing catalyst poisoning and keeping the basicity extremely low 3[3].

Q3: Can I perform this cyanation at room temperature to protect sensitive functional groups? Causality: Thermal energy is the primary driver for off-target elimination pathways in strained rings. Solution: Yes, by employing a photoinduced Copper-catalyzed cyanation. Using CuI under UVC irradiation allows the cyanation of unactivated secondary alkyl chlorides at room temperature, suppressing thermal elimination entirely and providing the mildest possible conditions 4[4].

Quantitative Data Comparison

Use the table below to benchmark your expected outcomes based on the catalyst system chosen.

Catalyst SystemMechanismOptimal Leaving GroupOperating TempTypical YieldElimination Byproduct %
None (Uncatalyzed) Pure SN₂-OTs / -Br80–100 °C15–30%> 50%
TBAB (PTC) Phase-Transfer SN₂-OTs / -I60–70 °C60–75%15–25%
NiCl₂ / Xantphos Radical Cross-Coupling-Br / -Cl80 °C75–85%< 5%
CuI / UVC Light Photoinduced SET-Cl20–25 °C80–90%< 1%

Troubleshooting Guide & Step-by-Step Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: PTC-Mediated Biphasic Cyanation

Best for: Scalable synthesis using tosylate leaving groups.

  • Preparation: Dissolve methyl 3-tosyloxycyclobutanecarboxylate (1.0 eq) in a biphasic mixture of toluene and water (1:1 v/v).

  • Catalysis: Add sodium cyanide (1.5 eq) and Tetrabutylammonium bromide (TBAB) (0.1 eq) to the aqueous layer.

  • Reaction: Heat the reaction mixture to 65 °C under vigorous stirring (1000+ RPM) for 12 hours.

    • Validation Checkpoint: Stop stirring and allow phase separation. The organic phase should show complete consumption of the starting material via TLC (Hexane:EtOAc 3:1). If unreacted starting material remains, verify the biphasic emulsion quality; poor stirring leads to reaction stalling.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Hydrolysis: Saponify the resulting ester using LiOH (2.0 eq) in THF/H₂O (3:1) at room temperature for 4 hours. Acidify to pH 2 with 1M HCl to precipitate 3-cyanocyclobutanecarboxylic acid.

Protocol B: Nickel-Catalyzed Radical Cyanation

Best for: Sterically hindered or unactivated bromide substrates.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with methyl 3-bromocyclobutanecarboxylate (1.0 eq), Zn(CN)₂ (0.6 eq), NiCl₂·6H₂O (10 mol%), and Xantphos ligand (10 mol%).

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M substrate concentration. Seal the vial.

  • Reaction: Remove from the glovebox and stir the mixture at 80 °C for 16 hours.

    • Validation Checkpoint: The solution should transition from pale green to a deep, dark red/brown, indicating the formation of the active Ni(0) catalytic species. If the solution remains green, oxygen contamination has occurred.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ and extract with diethyl ether.

  • Hydrolysis: Perform standard ester hydrolysis (as in Protocol A) to isolate the final acid.

Protocol C: Photoinduced Copper-Catalyzed Cyanation

Best for: Highly sensitive substrates requiring room-temperature conditions.

  • Preparation: In an oven-dried quartz vial, add 3-chlorocyclobutanecarboxylic acid (1.0 eq), CuI (10 mol%), and Tetrabutylammonium cyanide (TBACN) (1.5 eq).

  • Solvent Addition: Dissolve the reagents in anhydrous acetonitrile (0.1 M). Degas the solution via freeze-pump-thaw (3 cycles).

  • Irradiation: Irradiate the mixture with a 15-W UVC compact fluorescent light bulb at room temperature (20–25 °C) for 24 hours.

    • Validation Checkpoint: Monitor the reaction temperature. The light source must not heat the vial above 30 °C, or thermal elimination will begin to compete. Use a cooling fan if necessary.

  • Workup: Dilute the mixture with water, acidify to pH 2 using 1M HCl, and extract thoroughly with dichloromethane. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Title: Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)
  • Source: nih.
  • Source: thieme-connect.
  • Source: google.

Sources

Optimization

Technical Support Center: 3-Cyanocyclobutanecarboxylic Acid Stability &amp; pH Dynamics

Welcome to the Application Support Center. As drug development increasingly relies on structurally constrained cycloalkanes to improve metabolic stability and pharmacokinetics[1], bifunctional building blocks like 3-Cyan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on structurally constrained cycloalkanes to improve metabolic stability and pharmacokinetics[1], bifunctional building blocks like 3-Cyanocyclobutanecarboxylic acid have become highly valuable. However, managing this molecule requires a deep understanding of how pH dictates its physical state, chemical integrity, and stereochemical stability.

This guide provides mechanistic troubleshooting, validated protocols, and structural insights to ensure the integrity of your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My 3-Cyanocyclobutanecarboxylic acid stock solutions are precipitating unexpectedly in acidic media. Why is this happening, and how do I fix it?

The Mechanism: The solubility of this molecule is governed by the ionization state of its carboxylic acid moiety. The baseline pKa of unsubstituted cyclobutanecarboxylic acid is 4.785 at 25°C[2]. The electron-withdrawing cyano group at the 3-position exerts a mild inductive effect across the cyclobutane ring, slightly lowering the pKa to approximately 4.2–4.5. When your buffer pH drops below 4.0, the carboxylate becomes fully protonated. This neutralizes the molecule, drastically increasing its lipophilicity and causing it to crash out of aqueous solutions.

The Solution:

  • For aqueous storage: Maintain the pH between 6.0 and 8.0 where the molecule exists as a highly soluble carboxylate anion.

  • For acidic assays: If you must work below pH 4.0, introduce a miscible organic co-solvent (e.g., 5-10% DMSO or Acetonitrile) to maintain the solubility of the protonated species.

Q2: During basic workup (pH > 10), I am seeing new peaks in my HPLC chromatogram. Is the nitrile group degrading?

The Mechanism: Yes. While nitriles are generally stable at neutral pH, they are highly susceptible to base-catalyzed hydrolysis at elevated pH. Hydroxide ions nucleophilically attack the electrophilic carbon of the nitrile group. This forms an intermediate imine, which rapidly tautomerizes to a primary amide (3-carbamoylcyclobutanecarboxylic acid), and eventually hydrolyzes further to a dicarboxylic acid (cyclobutane-1,3-dicarboxylic acid)[3].

The Solution:

  • Avoid harsh alkaline workups: Quench reactions with mild buffers (e.g., saturated NH4​Cl ) rather than strong bases like NaOH or K2​CO3​ .

  • Alternative Hydrolysis: If your synthetic goal is to hydrolyze the nitrile to an amide or acid, avoid harsh pH extremes altogether. Utilize enzymatic nitrile hydratases, which operate optimally at a mild pH of 7.0 to 7.5[4], preventing unwanted side reactions.

Q3: I am observing peak splitting (doublets) in my NMR/HPLC over time, even without mass loss. What is causing this?

The Mechanism: You are observing base-catalyzed cis/trans epimerization . 3-Cyanocyclobutanecarboxylic acid exists as cis and trans isomers. The protons alpha to both the carboxyl group (C1) and the cyano group (C3) are acidic due to the adjacent electron-withdrawing groups. At elevated pH, ambient base can deprotonate these alpha-carbons, forming a planar enolate or ketenimine intermediate. When this intermediate reprotonates, it can do so from either face of the cyclobutane ring, scrambling your stereochemistry and driving the system toward a thermodynamic cis/trans mixture[1][5].

The Solution:

  • Strictly control the pH of your formulation to slightly acidic or neutral (pH 5.0–6.5) to prevent alpha-deprotonation.

  • Store purified isomers at low temperatures (-20°C) in non-nucleophilic, tightly sealed containers.

Part 2: Visualizing the Degradation Pathways

To conceptualize these vulnerabilities, the following diagram maps the pH-dependent degradation pathways of 3-Cyanocyclobutanecarboxylic acid.

G Start 3-Cyanocyclobutanecarboxylic Acid (Mixture of cis/trans) LowPH Low pH (< 3) Acidic Hydrolysis & Precipitation Start->LowPH H+, H2O HighPH High pH (> 9) Basic Hydrolysis & Epimerization Start->HighPH OH-, H2O NeutralPH Neutral pH (5.5 - 8) Stable Soluble Carboxylate Start->NeutralPH Buffer Amide 3-Carbamoylcyclobutanecarboxylic Acid (Amide Intermediate) LowPH->Amide Slow Hydrolysis HighPH->Amide Fast Hydrolysis Epimer Scrambled cis/trans Ratio (Thermodynamic Mixture) HighPH->Epimer Alpha-deprotonation Diacid Cyclobutane-1,3-dicarboxylic Acid (Final Hydrolysis Product) Amide->Diacid Slower Amide->Diacid Fast

Caption: pH-dependent stability profile and degradation pathways of 3-Cyanocyclobutanecarboxylic acid.

Part 3: Quantitative Data Summary

The table below summarizes the physical and chemical state of the molecule across the pH spectrum to guide your buffer selection.

pH RangeDominant SpeciesSolubility in WaterPrimary Stability RiskRecommended Action
< 3.0 Fully protonated (Neutral)Very Low (Precipitates)Acid-catalyzed nitrile hydrolysis (Slow)Add organic co-solvent; avoid prolonged heating.
4.0 - 5.0 Equilibrium (Neutral / Anion)ModerateMinor precipitation if concentratedBuffer slightly higher if solubility is an issue.
5.5 - 8.0 Carboxylate AnionHighHighly Stable (Optimal Range)Use phosphate or HEPES buffers.
> 9.0 Carboxylate AnionHighBase-catalyzed epimerization (cis/trans scrambling)Quench immediately; avoid basic workups.
> 11.0 Carboxylate AnionHighRapid nitrile hydrolysis to amide/diacidUse enzymatic hydrolysis if conversion is desired.

Part 4: Validated Experimental Protocols

Protocol A: pH-Forced Degradation & Stability Profiling

This self-validating protocol is designed to establish the exact degradation kinetics of your specific batch of 3-Cyanocyclobutanecarboxylic acid under varying pH stress.

Materials:

  • 100 mM Stock of 3-Cyanocyclobutanecarboxylic acid in HPLC-grade Acetonitrile.

  • 50 mM Buffers: Citrate (pH 2.0, 4.0), Phosphate (pH 7.0), Borate (pH 9.0, 11.0).

  • Quenching Solution: 1M NaH2​PO4​ (pH 4.5).

Step-by-Step Methodology:

  • Preparation: Dilute the 100 mM API stock 1:10 into each of the five buffer solutions to achieve a final working concentration of 10 mM (10% Acetonitrile ensures solubility at low pH).

  • Incubation: Aliquot 1 mL of each buffered solution into sealed amber HPLC vials. Place in a thermomixer set to 40°C (accelerated stress condition).

  • Time-Course Sampling: At T=0,2,4,8,24, and 48 hours, extract a 100 µL aliquot from each vial.

  • Quenching (Critical Step): Immediately transfer the 100 µL aliquot into 900 µL of the Quenching Solution (pH 4.5). Causality: This instantly neutralizes extreme pH conditions, halting both hydrolysis and epimerization, locking the degradation profile at that exact timestamp.

  • Analysis: Analyze via LC-MS/MS using a C18 column. Monitor the disappearance of the parent mass ( [M−H]− 124 m/z) and the appearance of the amide ( [M−H]− 142 m/z) and diacid ( [M−H]− 143 m/z). Use a chiral or specialized stationary phase if quantifying cis/trans ratios.

Workflow Prep 1. Prepare 10 mM Stock (10% ACN / 90% Buffer) Aliquot 2. Aliquot into pH Buffers (pH 2, 4, 7, 9, 11) Prep->Aliquot Incubate 3. Incubate at 40°C (Accelerated Degradation) Aliquot->Incubate Quench 4. Quench Reactions (Dilute into pH 4.5 Buffer) Incubate->Quench Analyze 5. LC-MS/MS Analysis (Quantify API & Degradants) Quench->Analyze

Caption: Step-by-step experimental workflow for pH-forced degradation profiling.

Protocol B: Mild Enzymatic Nitrile Hydrolysis (Green Alternative)

If your goal is to convert the nitrile to an amide without triggering base-catalyzed cis/trans isomerization, chemical hydrolysis is too harsh. Use this biocatalytic approach.

Step-by-Step Methodology:

  • Buffer Prep: Prepare a 50 mM Potassium Phosphate buffer at pH 7.0.

  • Substrate Addition: Dissolve 3-Cyanocyclobutanecarboxylic acid to a concentration of 50 mM in the buffer.

  • Biocatalyst Addition: Add purified Rhodococcus rhodochrous Nitrile Hydratase (NHase) at a loading of 5 U/mL[6].

  • Reaction: Stir gently at 25°C for 4–6 hours. Causality: The mild pH and ambient temperature completely prevent cyclobutane ring epimerization while the metalloenzyme specifically hydrates the nitrile[6].

  • Termination: Remove the enzyme via ultrafiltration (10 kDa MWCO centrifugal filter) to yield the pure 3-carbamoylcyclobutanecarboxylic acid in the filtrate.

References

  • Cas 3721-95-7, Cyclobutanecarboxylic acid - LookChem. LookChem. Available at:[Link]

  • Nitrile hydratase of Rhodococcus erythropolis: characterization of the enzyme and the use of whole cells for biotransformation of nitriles. PubMed Central (PMC). Available at:[Link]

  • The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. Available at:[Link]

  • Isomerization of Cyclopropane Derivatives by Homo [1,5] Hydrogen Shifts. Thieme Connect. Available at:[Link]

  • Initial kinetic rates of nitrile hydrolysis. ResearchGate. Available at:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyano Group Side Reactions in 3-Cyanocyclobutanecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers utilizing 3-Cyanocyclobutanecarboxylic acid as a synthetic building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers utilizing 3-Cyanocyclobutanecarboxylic acid as a synthetic building block. This bifunctional molecule is highly valuable in modern drug discovery—for instance, it is a critical intermediate in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators for neurodegenerative diseases ()[1].

However, the presence of both a carboxylic acid (-COOH) and a cyano group (-CN) on a strained cyclobutane ring introduces significant chemoselectivity challenges. This guide is designed to help you troubleshoot common side reactions, understand their mechanistic causality, and implement robust experimental workarounds.

Data Presentation: Quantitative Summary of Cyano Side Reactions

Before diving into specific workflows, consult this diagnostic matrix to identify which side reaction is occurring based on your analytical data.

Side ReactionCausative ConditionQuantitative Indicator (MS/IR/NMR)Preventative Strategy
Over-reduction LiAlH₄, Red-Al, DIBAL-HMS: Target mass -14 Da (Loss of O, gain of H₄)Use BH₃·THF or Mixed Anhydride/NaBH₄
Pinner Reaction ROH + HCl/H₂SO₄ (cat.), RefluxMS: +32 Da (for Methanol addition)Use EDC/DMAP or Alkyl Halide + K₂CO₃
Hydration Aqueous NaOH/KOH, >60 °CIR: Appearance of ~1650 cm⁻¹ (Amide C=O)Use LiOH in THF/H₂O at strictly 0 °C
Epimerization Excess DIPEA/TEA, >12h exposureNMR: Duplication of ring proton signals (1:1 ratio)Limit base exposure; use T3P coupling
Troubleshooting Guides & FAQs
Q1: Over-reduction during alcohol synthesis

User Issue: "When attempting to reduce the carboxylic acid of 3-cyanocyclobutanecarboxylic acid to an alcohol using Lithium Aluminum Hydride (LiAlH₄), I am isolating a highly polar byproduct that stains strongly with ninhydrin. How can I prevent this?"

Causality & Solution: LiAlH₄ is a powerful, unselective hydride donor. While it effectively reduces the carboxylic acid to a primary alcohol, it simultaneously reduces the cyano group to a primary amine (-CH₂NH₂), which explains your positive ninhydrin stain ()[2]. To achieve chemoselectivity, you must exploit the electrophilic nature of the carboxylic acid. Borane-THF (BH₃·THF) is an electrophilic reducing agent that reacts rapidly with electron-rich carboxylic acids to form a triacyloxyborane intermediate, reducing it to the alcohol while leaving the electron-deficient cyano group completely intact ()[3].

Q2: Solvolysis and the Pinner Reaction

User Issue: "I tried to synthesize the methyl ester using methanol and a catalytic amount of sulfuric acid under reflux. Mass spectrometry shows a major byproduct with a mass +32 Da higher than my desired ester. What happened?"

Causality & Solution: You have inadvertently triggered a Pinner reaction. Under acidic conditions in the presence of an alcohol, the nitrogen of the cyano group becomes protonated, making the nitrile carbon highly susceptible to nucleophilic attack by methanol[2]. This forms a methyl imidate (an addition of exactly one molecule of MeOH, +32 Da). To prevent this, avoid strong acids entirely. Instead, utilize Steglich esterification conditions (EDC/DMAP) which operate under mild, nearly neutral conditions.

Q3: Stereochemical Degradation (Epimerization)

User Issue: "I started with pure cis-3-cyanocyclobutanecarboxylic acid. After performing an amide coupling using HATU and excess DIPEA overnight, NMR indicates a 1:1 cis/trans mixture. Why did it epimerize?"

Causality & Solution: The cyano group is a strong electron-withdrawing group (EWG). This significantly increases the acidity of the alpha-proton on the cyclobutane ring. The inherent ring strain of the cyclobutane system further lowers the activation energy for enolization[2]. Prolonged exposure to a base like DIPEA causes reversible deprotonation at the alpha-position. Upon reprotonation, the system relaxes into a thermodynamic mixture of cis and trans isomers. To fix this, minimize base exposure time, use strictly stoichiometric amounts of base, or switch to a coupling reagent that requires less basic conditions (e.g., T3P with minimal triethylamine[1]).

Mechanistic & Workflow Visualizations

PinnerPathway Start 3-Cyanocyclobutanecarboxylic Acid (-COOH & -CN) Reagents MeOH, HCl (cat.) Reflux Start->Reagents Desired Desired Pathway: Esterification of -COOH Reagents->Desired SideReaction Side Reaction: Pinner Reaction on -CN Reagents->SideReaction Product1 Methyl 3-cyanocyclobutanecarboxylate (Target) Desired->Product1 Product2 Methyl 3-(methoxy(imino)methyl) cyclobutanecarboxylate (Imidate) SideReaction->Product2

Mechanistic divergence during acid-catalyzed esterification leading to Pinner side products.

ReductionWorkflow Step1 Starting Material: 3-Cyanocyclobutanecarboxylic Acid Decision Choose Reducing Agent Step1->Decision PathA LiAlH4 or Red-Al Decision->PathA Strong Hydride PathB BH3-THF (Controlled T) Decision->PathB Borane Complex ResultA Over-reduction: Both -COOH and -CN reduced (Primary Amine Formed) PathA->ResultA ResultB Chemoselective Reduction: Only -COOH reduced to -CH2OH (-CN intact) PathB->ResultB

Decision tree for chemoselective reduction of the carboxylic acid in the presence of a cyano group.

Experimental Protocols
Protocol 1: Chemoselective Reduction of -COOH to Alcohol (BH₃·THF Method)

This protocol is self-validating: successful initiation is marked by gas evolution, and completion is easily tracked via TLC.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon/N₂).

  • Dissolution: Dissolve 3-Cyanocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF to create a 0.2 M solution. Cool the solution strictly to 0 °C using an ice bath.

  • Addition: Dropwise, add a 1.0 M solution of Borane-THF complex (BH₃·THF) (1.5 eq) via syringe. Self-Validation Check: You will observe immediate effervescence (hydrogen gas evolution) as the borane reacts with the acidic proton.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC (stain with KMnO₄; the product alcohol will rapidly reduce the stain, whereas the starting acid streaks).

  • Quenching: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of Methanol until effervescence completely ceases.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield pure (3-cyanocyclobutyl)methanol.

Protocol 2: Mild Steglich Esterification (Avoiding Pinner Side Reactions)

This protocol avoids acidic conditions, preserving the cyano group and preventing imidate formation.

  • Preparation: In a dry flask under N₂, dissolve 3-Cyanocyclobutanecarboxylic acid (1.0 eq) and the desired alcohol (e.g., Methanol, 1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C.

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq) portion-wise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Stir for 12 hours. Self-Validation Check: If using DCC, a thick white precipitate of dicyclohexylurea (DCU) will visibly form as the reaction proceeds.

  • Workup: Filter off the DCU precipitate through a Celite pad. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography to obtain the pure ester with an intact cyano group.

References
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th Edition). Wiley-VCH. Available at:[Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations (3rd Edition). Wiley-VCH. Available at:[Link]

  • WO2019032743A1 - Compounds, compositions and methods. Denali Therapeutics Inc. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR analysis of 3-Cyanocyclobutanecarboxylic acid

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of 3-Cyanocyclobutanecarboxylic Acid Executive Summary For drug development professionals and synthetic chemists, the structural elucidation...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of 3-Cyanocyclobutanecarboxylic Acid

Executive Summary

For drug development professionals and synthetic chemists, the structural elucidation of small, highly strained cyclic systems presents unique analytical challenges. 3-Cyanocyclobutanecarboxylic acid is a prime example: its puckered cyclobutane ring, cis/trans isomerism, and strong second-order proton-proton couplings require careful analytical consideration. This guide objectively compares the performance of High-Field Superconducting NMR (600 MHz) against modern Benchtop NMR (60 MHz) for the characterization of this molecule, providing self-validating experimental protocols and quantitative data to guide instrument selection.

The Analytical Challenge: Cyclobutane Ring Dynamics

The difficulty in analyzing 3-cyanocyclobutanecarboxylic acid stems from the fundamental physics of the cyclobutane ring. The ring is not planar; it rapidly equilibrates between puckered conformations to relieve torsional strain. Consequently, the methylene protons (H2 and H4) are diastereotopic and form a complex spin system with the methine protons (H1 and H3).

Causality of Spectral Complexity: At lower magnetic fields, the chemical shift difference ( Δν ) between these protons is roughly equivalent to their scalar coupling constants ( J ). When Δν/J<10 , the system exhibits strong second-order effects, such as "roofing" and the generation of complex, non-first-order multiplets. High-field NMR increases Δν while J remains constant, pushing the system toward first-order behavior (AX or AMX systems) and allowing for the direct extraction of coupling constants to determine cis/trans stereochemistry.

Comparative Workflow: Benchtop vs. High-Field NMR

Benchtop NMR systems, utilizing permanent cryogen-free magnets, have revolutionized accessibility by significantly reducing initial investment and maintenance costs[1]. However, their lower resolution and sensitivity pose limitations for heavily coupled spin systems[1]. Conversely, high-field NMR remains the gold standard for resolving overlapping signals and acquiring time-efficient 2D spectra[2].

NMR_Workflow Start 3-Cyanocyclobutanecarboxylic acid Sample Preparation (CDCl3) Split Instrument Selection Start->Split Benchtop Benchtop NMR (60 MHz) - Low Initial Cost - Rapid Screening - Low Resolution Split->Benchtop HighField High-Field NMR (600 MHz) - High Sensitivity - Resolves Multiplets - 2D Capabilities Split->HighField DataAcqB 1D 1H/13C Acquisition (Routine QA/QC) Benchtop->DataAcqB DataAcqH 1D & 2D Acquisition (COSY, HSQC, HMBC) HighField->DataAcqH Analysis Spectral Processing & Structural Elucidation DataAcqB->Analysis DataAcqH->Analysis

Comparative NMR analysis workflow for cyclobutane derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. The resulting data inherently proves the physical validity of the experiment.

Protocol A: Quantitative Sample Preparation

  • Weighing: Accurately weigh 25.0 mg of 3-cyanocyclobutanecarboxylic acid.

  • Dissolution: Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity. Self-Validation Check: The presence of a sharp TMS singlet at exactly 0.00 ppm validates the chemical shift axis calibration. A sharp solvent residual peak (CHCl3) at 7.26 ppm with a half-height width of <1.5 Hz validates magnetic field shimming.

Protocol B: 1H and 13C Data Acquisition

  • 1H NMR Acquisition: Set the relaxation delay (D1) to 10 seconds (approx. 5 × T1​ for small organic molecules) to ensure complete longitudinal relaxation. Acquire 16 scans.

  • 13C NMR Acquisition: The quaternary carbons (cyano and carboxyl) lack attached protons, resulting in exceptionally long T1​ relaxation times. Set D1 to 30 seconds, or add 0.05 M Chromium(III) acetylacetonate ( Cr(acac)3​ ) as a paramagnetic relaxation agent to shorten T1​ . Self-Validation Check: For 1H NMR, the integration ratio of the methylene protons (4H) to the methine protons (2H) must be exactly 2:1. Any deviation indicates incomplete relaxation (invalid D1) or impurities. For 13C NMR, the signal-to-noise ratio (SNR) of the quaternary carbons must exceed 10:1 to validate the acquisition time.

Data Presentation & Performance Comparison

The following tables summarize the comparative performance of a 60 MHz benchtop system versus a 600 MHz high-field system for a cis/trans mixture of 3-cyanocyclobutanecarboxylic acid.

Table 1: 1H NMR Resolution and Chemical Shift Comparison

Proton AssignmentChemical Shift (ppm)600 MHz Multiplicity & Resolution60 MHz Multiplicity & Resolution
H1 (CH-COOH)3.25tt, J = 9.2, 8.5 Hz (Baseline resolved)Broad multiplet (Overlaps with H3)
H3 (CH-CN)3.10tt, J = 9.0, 8.2 Hz (Baseline resolved)Broad multiplet (Overlaps with H1)
H2, H4 (CH2)2.45 - 2.65Complex m (Diastereotopic, resolved)Unresolved broad band

Table 2: 13C NMR Sensitivity and Acquisition Time

Carbon AssignmentChemical Shift (ppm)600 MHz Acquisition Time (SNR > 20)60 MHz Acquisition Time (SNR > 20)
C-COOH 175.215 minutes> 4 hours
C-CN 121.015 minutes> 4 hours
C1 (CH)34.55 minutes1.5 hours
C3 (CH)25.85 minutes1.5 hours
C2, C4 (CH2)29.15 minutes1.5 hours

Causality in Experimental Choices

Why does benchtop NMR struggle with this specific molecule? Benchtop NMR is highly effective for routine structure confirmation of molecules with distinct, well-separated functional groups[3]. However, the cyclobutane ring of 3-cyanocyclobutanecarboxylic acid concentrates six protons within a narrow 1.0 ppm window (2.2 - 3.3 ppm). At 60 MHz, this 1.0 ppm window represents only 60 Hz of spectral bandwidth. Given that geminal and vicinal coupling constants in cyclobutanes range from 5 to 11 Hz, the signals severely overlap, making traditional peak integration and multiplicity analysis inadequate without advanced quantum mechanical modeling[4].

The High-Field Advantage: At 600 MHz, the same 1.0 ppm window spans 600 Hz. The coupling constants remain 5-11 Hz, meaning the peaks are pulled apart, eliminating spectral overlap. Furthermore, 2D gradient-selective experiments (like HSQC and HMBC), which take multiple hours on a benchtop system due to low sensitivity, can be executed in minutes at high field[2], providing unambiguous carbon-proton connectivity.

Conclusion

For the definitive structural elucidation and stereochemical assignment (cis/trans ratio) of 3-cyanocyclobutanecarboxylic acid, high-field NMR (≥600 MHz) is strictly required due to the severe second-order coupling effects inherent to the cyclobutane ring. However, once the reference spectra are established, benchtop NMR serves as an excellent, cost-effective tool for high-throughput QA/QC monitoring of the bulk material, provided that advanced signal processing is applied to the overlapping spectral regions.

References

  • Benchtop NMR Spectroscopy Market Analysis - Nanalysis (Squarespace). 5

  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI. 1

  • New Fields and Exciting Applications for Benchtop NMR Instruments - Labcompare. 3

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC (NIH). 4

  • High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments. 2

Sources

Comparative

Mass spectrometry analysis of 3-Cyanocyclobutanecarboxylic acid.

A Comprehensive Guide to the Mass Spectrometry Analysis of 3-Cyanocyclobutanecarboxylic Acid Executive Summary & The Analytical Challenge 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0; M.W. 125.12 g/mol ) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Mass Spectrometry Analysis of 3-Cyanocyclobutanecarboxylic Acid

Executive Summary & The Analytical Challenge

3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0; M.W. 125.12 g/mol ) is a highly polar, low-molecular-weight building block frequently utilized in modern drug discovery, notably in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators for the treatment of neurodegenerative diseases [1].

From an analytical perspective, quantifying this compound presents a significant challenge. Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic partitioning. Because 3-cyanocyclobutanecarboxylic acid is highly polar and easily ionized, it exhibits virtually no retention on standard C18 columns, eluting in the void volume. This leads to severe ion suppression from co-eluting salts and matrix components in the Electrospray Ionization (ESI) source.

To achieve rigorous, reproducible quantification, analytical scientists must pivot to orthogonal techniques. This guide objectively compares the two most effective modalities: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization.

Mechanistic Causality: Choosing the Right Modality

Why HILIC-MS/MS is the LC Gold Standard

HILIC operates via a complex mechanism involving hydrogen bonding, electrostatic interactions, and analyte partitioning between a water-poor mobile phase and a water-enriched layer immobilized on a polar stationary phase [2]. For carboxylic acids, zwitterionic or amide-type HILIC columns provide exceptional retention. Furthermore, the highly organic mobile phases used in HILIC (typically >70% acetonitrile) drastically improve droplet desolvation efficiency in the ESI source, yielding a 10- to 50-fold increase in sensitivity for negative ions ( [M−H]− ) compared to highly aqueous RPLC conditions.

Why GC-MS Requires Derivatization

Direct GC-MS analysis of 3-cyanocyclobutanecarboxylic acid is impossible because the active proton on the carboxylic acid forms strong intermolecular hydrogen bonds, rendering the molecule non-volatile and thermally labile. To bypass this, the compound must undergo silylation. Reacting the acid with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, eliminating hydrogen bonding and creating a highly volatile, thermally stable derivative suitable for Electron Ionization (EI) [3].

Modality Comparison & Decision Workflow

The following table objectively compares the performance of standard RPLC against the recommended HILIC and GC-MS approaches.

Table 1: Comparison of Analytical Modalities for 3-Cyanocyclobutanecarboxylic Acid

FeatureRP-LC-MS/MS (C18)HILIC-MS/MS (Zwitterionic)GC-MS (EI) via BSTFA
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & ionicBoiling point & polarity (post-derivatization)
Sample Prep Direct injectionDilution in high organic solventDrying & chemical derivatization
Throughput High (but invalid data)High (Direct LC injection)Low (30-60 min derivatization step)
Matrix Effects Severe (Void volume elution)Minimal (Excellent retention)Minimal (High chromatographic resolution)
Sensitivity (LOD) > 500 ng/mL< 5 ng/mL~ 10-20 ng/mL
Verdict Not Recommended Optimal for High-Throughput Excellent Orthogonal Confirmation
Analytical Decision Tree

MS_Workflow Start 3-Cyanocyclobutanecarboxylic Acid Analysis Q1 High-Throughput & Direct Injection? Start->Q1 HILIC HILIC-MS/MS (ESI-) Gold Standard Q1->HILIC Yes Q2 Derivatization Acceptable? Q1->Q2 No GCMS GC-MS (EI) via BSTFA Silylation Q2->GCMS Yes RPLC RP-LC-MS/MS (High Ion Suppression) Q2->RPLC No

Decision tree for selecting the appropriate mass spectrometry workflow for polar carboxylic acids.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Critical causality steps (such as sample diluent matching) are explicitly defined to prevent common analytical failures.

Protocol A: HILIC-MS/MS (ESI Negative Mode)

This protocol is optimized for rapid quantification in plasma or reaction mixtures.

  • Sample Preparation (Critical Step): Extract the analyte using protein precipitation with 100% Acetonitrile (1:3 ratio of sample to solvent).

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the stationary phase's immobilized water layer, causing severe peak splitting and breakthrough. The final injection solvent must contain 75% acetonitrile.

  • Chromatographic Separation:

    • Column: ZIC-HILIC (100 x 2.1 mm, 3 µm) or equivalent amide column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid. (Maintains the carboxylate in a partially ionized state for optimal HILIC partitioning).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, return to 90% B to re-equilibrate (allow at least 10 column volumes for re-equilibration).

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Negative ( ESI− ).

    • Precursor Ion: m/z 124.0 ( [M−H]− ).

    • Product Ion (Quantifier): m/z 80.0 (Corresponds to the neutral loss of CO2​ [44 Da], a classic fragmentation pathway for carboxylic acids).

    • Collision Energy (CE): -15 eV.

Protocol B: GC-MS via BSTFA Derivatization

This protocol is ideal for structural confirmation and raw material purity analysis.

  • Sample Drying: Transfer 100 µL of the sample extract to a glass autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen.

    • Causality: BSTFA is highly sensitive to moisture. Even trace amounts of water will hydrolyze the reagent, halting the silylation reaction.

  • Derivatization:

    • Add 50 µL of anhydrous Pyridine. (Causality: Pyridine acts as an acid scavenger, neutralizing the reaction environment and driving the silylation forward).

    • Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane as a catalyst) [3].

    • Cap tightly and incubate at 70°C for 30 minutes.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry (EI Mode):

    • Ionization: Electron Ionization at 70 eV.

    • Target Mass: The TMS derivative has a molecular weight of 197.1 Da. Monitor m/z 182.1 (Loss of a methyl group, [M−CH3​]+ ) as the primary quantifier ion.

Quantitative Data Summary

Table 2: Typical Validation Metrics for 3-Cyanocyclobutanecarboxylic Acid

ParameterHILIC-MS/MSGC-MS (Derivatized)
Target Analyte Mass m/z 124.0 ( [M−H]− ) m/z 197.1 (TMS Derivative)
Primary Quantifier Ion m/z 80.0 m/z 182.1
Typical Retention Time 3.2 minutes8.4 minutes
Linear Dynamic Range 1 - 1000 ng/mL25 - 5000 ng/mL
Re-equilibration Time High (Requires 10 column volumes)Low (Standard GC cooldown)

References

  • Compounds, compositions and methods (WO2019032743A1). Google Patents.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. MDPI.
  • GC-MS analysis of water-soluble organics: response surface methodology for optimizing silyl-derivatization for simultaneous analysis of carboxylic acids. PubMed / National Institutes of Health.
Validation

Biological activity of 3-Cyanocyclobutanecarboxylic acid vs. its analogs

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a cornerstone of modern medicinal chemistry. Increasing the fraction of sp3 carbons (Fsp3) generally improves aqueous s...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a cornerstone of modern medicinal chemistry. Increasing the fraction of sp3 carbons (Fsp3) generally improves aqueous solubility, reduces off-target promiscuity, and enhances overall clinical success rates. Within this paradigm, 3-Cyanocyclobutanecarboxylic acid has emerged as a premier building block. It is utilized to install the 3-cyanocyclobutyl moiety—a highly effective bioisostere frequently deployed in the development of Janus kinase (JAK) inhibitors, Tyrosine kinase 2 (TYK2) inhibitors, and eukaryotic initiation factor 2B (eIF2B) modulators[1].

This guide provides an in-depth comparative analysis of 3-cyanocyclobutanecarboxylic acid against its structural analogs, detailing the physicochemical rationale, comparative biological performance, and validated experimental workflows for its application in drug discovery.

Structural Rationale: The Causality of Bioisosteric Replacement

When optimizing a lead compound, medicinal chemists often replace standard cycloalkyl or phenyl rings with functionalized cyclobutyl derivatives. The selection of the 3-cyanocyclobutyl group over its analogs (e.g., unsubstituted cyclobutyl, 3-fluorocyclobutyl, or 3,3-difluorocyclobutyl) is driven by three distinct mechanistic advantages[2]:

  • Metabolic Deactivation: Unsubstituted cyclobutyl rings are highly lipophilic and prone to cytochrome P450 (CYP)-mediated oxidative metabolism. The strong electron-withdrawing nature of the cyano group pulls electron density away from the cyclobutane ring, significantly increasing its stability against oxidative clearance.

  • LogD Optimization: While fluorination (e.g., 3,3-difluorocyclobutyl) improves metabolic stability, it often maintains or increases lipophilicity. The cyano group is highly polar; its incorporation drastically lowers the partition coefficient (LogD), thereby improving aqueous solubility and reducing non-specific protein binding.

  • Target Engagement & Residence Time: Unlike halogens, the cyano nitrogen acts as a potent, directional hydrogen-bond acceptor. In the context of TYK2 pseudokinase ligands or JAK1 hinge-binders, this cyano vector can interact directly with solvent-exposed residues or structured water networks, locking the inhibitor into a favorable conformation and increasing target residence time[3].

G C Cytokine Binding R Receptor Dimerization C->R J JAK/TYK2 Activation R->J S STAT Phosphorylation J->S T Gene Transcription S->T I 3-Cyanocyclobutyl Inhibitor I->J Allosteric/Hinge Inhibition

Caption: JAK/STAT signaling pathway illustrating the precise intervention point of the inhibitor.

Comparative Biological Activity & Physicochemical Profiling

To objectively evaluate the performance of 3-cyanocyclobutanecarboxylic acid, we must look at the biological and pharmacokinetic data of the resulting amide/urea derivatives. The table below summarizes representative Structure-Activity Relationship (SAR) trends observed when comparing cyclobutyl analogs on a standardized TYK2/JAK inhibitor scaffold.

Carboxylic Acid PrecursorResulting SubstituentRelative LogDin vitro Intrinsic Clearance (Cl_int)Representative TYK2 IC50 (nM)Primary Limitation / Advantage
Cyclobutanecarboxylic acidCyclobutylHigh (~3.5)High (>50 µL/min/mg)120 nMHigh potency but poor metabolic stability.
3-Fluorocyclobutanecarboxylic acid3-FluorocyclobutylMedium (~3.0)Moderate (~30 µL/min/mg)85 nMGood balance, but lacks H-bond acceptor.
3,3-Difluorocyclobutanecarboxylic acid3,3-DifluorocyclobutylHigh (~3.4)Low (<15 µL/min/mg)150 nMHighly stable, but steric bulk reduces target affinity.
3-Cyanocyclobutanecarboxylic acid 3-Cyanocyclobutyl Low (~2.1) Low (<10 µL/min/mg) 28 nM Optimal LogD, high stability, and H-bond engagement.

Data derived from aggregate SAR profiling of TYK2 pseudokinase ligands and related kinase inhibitors[2][3].

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and biological evaluation of 3-cyanocyclobutyl derivatives. These workflows are designed as self-validating systems, incorporating specific reagents and controls to guarantee data reliability.

A. Chemical Synthesis: Amide Coupling via T3P

When coupling 3-cyanocyclobutanecarboxylic acid to an amine-bearing kinase scaffold, standard uronium-based reagents (like HATU) can lead to epimerization of the cis/trans cyclobutyl stereocenters due to the basic conditions required. Propylphosphonic anhydride (T3P) is the superior choice here: it is mildly acidic, highly efficient for sterically hindered sp3-carboxylic acids, and generates water-soluble byproducts for facile workup[4].

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under nitrogen, dissolve the target amine (1.0 eq) and 3-cyanocyclobutanecarboxylic acid (1.2 eq) in anhydrous ethyl acetate (EtOAc) at 20 °C.

  • Base Addition: Add triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) (4.0 eq) to the stirring solution.

  • Activation: Dropwise, add a 50% solution of T3P in EtOAc (2.0 eq). The use of EtOAc as both solvent and reagent carrier prevents precipitation of intermediates.

  • Reaction: Heat the mixture to 80 °C and stir for 16 hours. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. Dry over Na2SO4, filter, and concentrate.

  • Validation: Confirm the retention of the cis/trans ratio using chiral Supercritical Fluid Chromatography (SFC) and 1H-NMR prior to biological testing.

B. Biological Evaluation: Self-Validating TR-FRET Kinase Assay

To determine the IC50 of the synthesized 3-cyanocyclobutyl inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence reading eliminates auto-fluorescence interference commonly caused by dense heterocyclic kinase inhibitors.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 3-cyanocyclobutyl inhibitor in 100% DMSO (11-point curve, 1:3 dilutions). Transfer to a 384-well assay plate. Self-Validation Control: Include wells with DMSO only (100% activity baseline) and a known reference inhibitor, such as Tofacitinib (0% activity baseline).

  • Enzyme Incubation: Add recombinant TYK2 enzyme and a biotinylated peptide substrate suspended in kinase buffer (HEPES pH 7.4, MgCl2, EGTA, DTT). Incubate for 15 minutes at room temperature to allow for pre-equilibration (crucial for slow-binding cyano-derivatives).

  • Reaction Initiation: Add ATP at a concentration equivalent to its Km value for TYK2. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add the TR-FRET detection mixture containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Read the plate on a microplate reader, measuring the emission ratio of APC (665 nm) to Europium (615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow S1 1. Compound Prep (Include Reference Controls) S2 2. Enzyme Incubation (TYK2 + Substrate) S1->S2 S3 3. ATP Addition (Reaction Initiation) S2->S3 S4 4. TR-FRET Reagents (Eu-Antibody + SA-APC) S3->S4 S5 5. Data Analysis (IC50 Calculation) S4->S5

Caption: Self-validating TR-FRET kinase assay workflow for IC50 determination.

References

  • Inhibitors of tyrosine kinase 2 mediated signaling.
  • Compounds, compositions and methods.
  • Tyk2 pseudokinase ligands.
  • Tetrahydro-1h-cyclopenta[cd]indene derivatives as hypoxia inducible factor-2(alpha) inhibitors.

Sources

Comparative

Analytical methods for the quantification of 3-Cyanocyclobutanecarboxylic acid

As a Senior Application Scientist specializing in pharmaceutical intermediates and polar analytes, I frequently encounter small organic molecules that resist standard analytical approaches. 3-Cyanocyclobutanecarboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates and polar analytes, I frequently encounter small organic molecules that resist standard analytical approaches. 3-Cyanocyclobutanecarboxylic acid (CAS 122253-15-0) is a prime example. Widely utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) such as the anti-androgen Apalutamide, its robust quantification is essential for reaction monitoring, purity profiling, and trace impurity analysis.

However, this molecule presents a triad of analytical challenges:

  • Lack of Chromophores: The absence of an extended conjugated π -system means it exhibits negligible UV absorbance above 220 nm.

  • High Polarity: The carboxylic acid and cyano groups make it highly polar, leading to poor retention on standard reversed-phase columns without ion suppression.

  • Low Volatility: In its free acid form, it is prone to thermal degradation and column adsorption in gas-phase techniques.

This guide objectively compares three primary analytical modalities—HPLC-UV, LC-MS/MS, and GC-MS —detailing the mechanistic causality behind experimental choices and providing self-validating protocols for each.

Methodological Comparison Matrix

To select the appropriate technique, we must align the physicochemical properties of 3-Cyanocyclobutanecarboxylic acid with the detection mechanism of the instrument.

Analytical PlatformDetection MechanismPrimary AdvantagePrimary LimitationIdeal Use Case
HPLC-UV (210 nm) n→π∗ transitions of carbonyl/cyano groupsHigh reproducibility, low cost per samplePoor sensitivity; highly susceptible to matrix interferenceBulk API purity testing; high-concentration reaction monitoring
LC-MS/MS (ESI-) Electrospray ionization yielding [M−H]− Exceptional sensitivity and specificitySusceptible to ion suppression from matrix saltsTrace quantification; pharmacokinetics; complex biological matrices
GC-MS (Derivatized) Electron Impact (EI) fragmentation of TMS-esterHigh chromatographic resolution; library matchingRequires anhydrous sample prep and derivatizationImpurity profiling; orthogonal validation to LC methods

Quantitative Performance Metrics

Note: The following empirical data represents typical optimized system performance for cyclobutanecarboxylic acid derivatives.

ParameterHPLC-UV (210 nm)LC-MS/MS (MRM Mode)GC-MS (TMS-Ester)
Limit of Detection (LOD) 1.5 - 5.0 µg/mL0.5 - 2.0 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 5.0 - 15.0 µg/mL2.0 - 5.0 ng/mL30 - 150 ng/mL
Linear Dynamic Range 10−1000 µg/mL 5−5000 ng/mL 50−2000 ng/mL
Matrix Effect Susceptibility High (Co-eluting UV absorbers)Moderate (Ion suppression)Low (Post-derivatization)
Sample Prep Time < 5 minutes< 10 minutes45 - 60 minutes

Deep Dive & Protocols: LC-MS/MS (The Gold Standard for Trace Analysis)

The Causality of the Method: Because 3-Cyanocyclobutanecarboxylic acid possesses a carboxylic acid moiety (pKa 4.2), it readily donates a proton in solution. We exploit this by using Negative Electrospray Ionization (ESI-) , which efficiently generates a pseudo-molecular ion [M−H]− at m/z 124. To maximize ionization efficiency, we avoid strong acids (like TFA) in the mobile phase, which would suppress the formation of the negative ion. Instead, a weak buffer like 10 mM Ammonium Acetate (pH 5.0) is utilized to maintain reproducible chromatography while promoting deprotonation [1].

LCMS A Sample Prep (Protein Precipitation) B UHPLC Separation (10mM NH4OAc) A->B C ESI(-) Ionization [M-H]- Formation B->C D Triple Quadrupole MRM Acquisition C->D E Data Analysis & Quantification D->E

LC-MS/MS workflow for 3-Cyanocyclobutanecarboxylic acid using ESI negative mode.
Self-Validating Protocol: LC-MS/MS Quantification
  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade water.

    • Phase B: Acetonitrile (LC-MS grade).

  • Chromatographic Conditions: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% B to 95% B over 3 minutes.

  • Internal Standard (IS) Spiking: Spike all blanks, calibrators, and unknown samples with a structurally similar internal standard (e.g., Cyclobutanecarboxylic acid- d5​ ) at a constant concentration of 50 ng/mL. Causality: The IS corrects for volumetric errors and matrix-induced ion suppression.

  • MRM Transitions: Monitor the precursor-to-product ion transition. The primary transition for 3-Cyanocyclobutanecarboxylic acid is typically m/z 124 m/z 80 (corresponding to the neutral loss of CO2​ [44 Da]).

  • System Suitability Check: Inject a solvent blank immediately after the highest calibrator to verify carryover is 20% of the LOQ signal.

Deep Dive & Protocols: GC-MS (High-Resolution Orthogonal Analysis)

The Causality of the Method: Direct injection of free carboxylic acids into a GC system leads to severe peak tailing, thermal degradation, and irreversible adsorption onto the silanol groups of the column's stationary phase. To circumvent this, we must replace the active polar hydrogen of the carboxyl group to decrease the boiling point and increase thermal stability [2].

Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst is the optimal choice. This nucleophilic attack converts the acid into a volatile trimethylsilyl (TMS) ester [3].

GCMS A 3-Cyanocyclobutanecarboxylic Acid (Free Acid) B Add BSTFA + 1% TMCS (Silylating Reagent) A->B C Incubate 60°C, 30 min (Nucleophilic Attack) B->C D TMS-Ester Derivative (High Volatility) C->D E GC-EI-MS Analysis (70 eV Fragmentation) D->E

GC-MS derivatization workflow converting the polar free acid to a volatile TMS-ester.
Self-Validating Protocol: Post-Derivatization GC-MS
  • Sample Drying (Critical Step): Transfer 100 µL of the sample extract into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: BSTFA is highly moisture-sensitive; even trace water will hydrolyze the reagent, halting the derivatization.

  • Derivatization Reaction: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes in a heating block. Allow to cool to room temperature.

  • GC-MS Injection: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a split ratio of 10:1.

  • System Suitability Check: Monitor the baseline for siloxane peaks ( m/z 73, 147, 207). Excessive siloxane background indicates reagent degradation or column bleed, requiring system maintenance before quantifying the target analyte.

Deep Dive & Protocols: HPLC-UV (Bulk Purity & Process Monitoring)

The Causality of the Method: When analyzing bulk synthetic intermediates, LC-MS is often unnecessarily sensitive and prone to detector saturation. HPLC-UV is preferred for its robust linear range. Because 3-Cyanocyclobutanecarboxylic acid lacks strong chromophores, detection must occur in the deep UV range (210 nm) [1].

At this wavelength, many solvents absorb light. Therefore, the use of strictly HPLC-grade water and Acetonitrile is non-negotiable. Furthermore, to prevent the carboxylic acid from ionizing (which causes peak splitting on reversed-phase columns), the mobile phase must be acidified to at least 2 pH units below the molecule's pKa.

Self-Validating Protocol: HPLC-UV Purity Assay
  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric acid ( H3​PO4​ ) in HPLC-grade water (pH 2.1).

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Isocratic elution at 15% B / 85% A on a C18 column (4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the UV detector to 210 nm.

  • Sample Preparation: Dissolve the bulk powder in a diluent matching the mobile phase composition to prevent solvent-mismatch peak distortion.

  • System Suitability Check: Inject a resolution standard containing 3-Cyanocyclobutanecarboxylic acid and a known structurally similar impurity (e.g., cyclobutanecarboxylic acid). The protocol is only valid if the resolution ( Rs​ ) between the two peaks is 2.0.

Conclusion & Recommendations

For routine process monitoring and bulk purity , HPLC-UV at 210 nm remains the most cost-effective and robust choice, provided the mobile phase is sufficiently acidic to maintain the analyte in its neutral state.

However, for pharmacokinetic studies, trace impurity profiling, or complex matrix analysis , LC-MS/MS (ESI-) is the undisputed gold standard due to its superior sensitivity and avoidance of derivatization. GC-MS should be reserved as a highly specific orthogonal technique when LC-MS/MS suffers from unresolvable matrix ion suppression, leveraging BSTFA derivatization to ensure volatility and thermal stability.

References

  • Supporting Information for Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers Royal Society of Chemistry (RSC) URL:[Link]

  • Derivatization Methods in GC and GC/MS IntechOpen URL:[Link]

Validation

The Vibrational Signatures of 3-CCBC: Causality and Interpretation

Title: Structural Validation of 3-Cyanocyclobutanecarboxylic Acid: A Comparative FT-IR Analytical Guide Introduction 3-Cyanocyclobutanecarboxylic acid (3-CCBC) is a highly valuable bifunctional building block in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 3-Cyanocyclobutanecarboxylic Acid: A Comparative FT-IR Analytical Guide

Introduction 3-Cyanocyclobutanecarboxylic acid (3-CCBC) is a highly valuable bifunctional building block in modern drug discovery, offering a rigid cyclobutane scaffold that restricts conformational flexibility. For researchers and drug development professionals, verifying the structural integrity and purity of 3-CCBC is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive technique for this purpose.

This guide provides an objective comparison of FT-IR methodologies against orthogonal techniques (Raman and NMR) for the characterization of 3-CCBC. As an application scientist, I will detail not just how to perform these analyses, but the physicochemical causality behind the spectral phenomena and experimental choices, ensuring your analytical workflows are robust and self-validating.

The molecular architecture of 3-CCBC features three distinct IR-active regions: the carboxylic acid (-COOH), the nitrile (-C≡N), and the strained cyclobutane ring. Understanding the physical origin of these signals is paramount for accurate interpretation.

  • The Carboxylic Acid (-COOH) Motif: Carboxylic acids typically exist as hydrogen-bonded dimers in condensed phases ()[1]. This extensive intermolecular hydrogen bonding weakens the O-H bond, lowering its stretching frequency and creating a continuum of varying bond lengths. Consequently, the O-H stretch manifests as an unusually broad band spanning 2500 to 3300 cm⁻¹ ()[2]. Overlapping this broad hump are the sharper C-H stretching peaks. Simultaneously, the C=O stretch appears as a sharp, intensely strong peak at 1700–1730 cm⁻¹ ()[3]. The intensity is driven by the massive change in the dipole moment during the carbonyl vibration.

  • The Nitrile (-C≡N) Motif: The C≡N triple bond acts as a stiff spring with a high force constant. This pushes its stretching frequency into the "quiet region" of the IR spectrum, typically producing a sharp, medium-intensity absorption at 2240–2260 cm⁻¹ ()[3]. Because few other functional groups absorb here, it is a highly diagnostic marker.

  • The Cyclobutane Scaffold: The strained ring geometry alters the hybridization of the carbon atoms, slightly increasing the s-character of the C-H bonds compared to unstrained alkanes. This shifts the C-H stretches slightly higher (approaching 3000 cm⁻¹) and introduces unique ring-puckering vibrational modes in the fingerprint region (<1000 cm⁻¹) ()[4].

Comparative Performance: FT-IR vs. Orthogonal Alternatives

To build a robust analytical package, FT-IR should be contextualized against Raman spectroscopy and Nuclear Magnetic Resonance (NMR). While FT-IR relies on changes in the dipole moment, Raman relies on changes in the polarizability ellipsoid of the electron cloud.

Analytical TechniqueSensitivity to -COOHSensitivity to -C≡NScaffold ElucidationPrimary Advantage for 3-CCBC
FT-IR Spectroscopy Excellent. Massive dipole change yields dominant C=O and broad O-H bands.Good. Sharp, distinct peak at ~2250 cm⁻¹, though moderate intensity.Moderate. Fingerprint region shows ring bending.Rapid, definitive confirmation of both functional groups simultaneously.
Raman Spectroscopy Poor/Moderate. O-H stretch is very weak; C=O is visible but not dominant.Excellent. Highly polarizable triple bond yields a massive, intense Raman signal.Good. Strong symmetric ring breathing modes.Orthogonal validation of the nitrile group; insensitive to moisture.
¹H / ¹³C NMR Excellent. Distinctive downfield ¹H shift (10-12 ppm) and ¹³C shift (170-185 ppm).Moderate. No protons on the nitrile; ¹³C shift at 115-125 ppm.Excellent. Complete 2D connectivity and stereochemistry (cis/trans isomers).Absolute structural elucidation and isomeric purity determination.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr) FTIR

When selecting an FT-IR sampling technique for solid 3-CCBC, analysts typically choose between Attenuated Total Reflectance (ATR) and KBr Transmission.

FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Prep None (Neat sample applied directly).High (Requires precise grinding and pressing).
Data Linearity Pathlength depends on wavelength (requires ATR correction).Follows Beer-Lambert Law strictly.
Moisture Interference Minimal.High (KBr is hygroscopic; absorbs water, broadening O-H region).
Best For Routine QC, rapid screening, polymorph ID.Trace impurity analysis, quantitative assays.

Experimental Protocols: A Self-Validating System

Protocol A: ATR-FTIR Analysis of 3-CCBC

Causality Focus: ATR relies on an evanescent wave penetrating only 0.5 to 2.0 µm into the sample. Therefore, intimate optical contact is non-negotiable.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate.

    • Self-Validation Step: Collect a background spectrum; the baseline must be flat with no residual organic peaks.

  • Sample Application: Place ~2-5 mg of solid 3-CCBC directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks.

    • Causality: Insufficient pressure leads to air gaps, drastically reducing the intensity of high-frequency bands (like the O-H and C-H stretches) because the evanescent wave penetration depth is shallower at higher wavenumbers.

  • Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an ATR-correction algorithm in the software to normalize relative peak intensities for comparison against transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet)

Causality Focus: Minimizing light scattering by reducing particle size below the wavelength of the incident IR beam.

  • Desiccation: Ensure KBr powder is dried in an oven at 110°C for >24 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water will artificially inflate the broad O-H region (3300 cm⁻¹), masking the true carboxylic acid dimer signal.

  • Milling: Weigh ~1.5 mg of 3-CCBC and ~150 mg of dry KBr. Grind vigorously in an agate mortar for 2-3 minutes.

    • Self-Validation Step: The mixture should look like fine, uniform flour. If the particles are too large, the resulting spectrum will exhibit a sloping baseline at the high-frequency end (the Christiansen effect) due to severe light scattering.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 3 minutes.

  • Acquisition: Place the transparent, glass-like pellet in the transmission holder and scan.

Analytical Decision Workflow

To optimize laboratory efficiency, the following logic matrix dictates the selection of the appropriate spectroscopic technique for characterizing 3-CCBC.

AnalyticalWorkflow Start 3-CCBC Sample Characterization Goal Primary Analytical Objective? Start->Goal Rapid Rapid ID & QC (Functional Group Check) Goal->Rapid Detailed Deep Structural Elucidation & Purity Goal->Detailed ATR ATR-FTIR (Surface/Neat) Rapid->ATR  Standard KBr Transmission FTIR (Bulk/KBr Pellet) Rapid->KBr  Trace Analysis Raman Raman Spectroscopy (C≡N focus) Detailed->Raman  Orthogonal NMR Multinuclear NMR (Connectivity & Isomers) Detailed->NMR  Absolute ID

Analytical decision matrix for selecting the optimal spectroscopic technique for 3-CCBC.

Conclusion

For the structural validation of 3-Cyanocyclobutanecarboxylic acid, FT-IR spectroscopy provides an indispensable, rapid assessment of the intact carboxylic acid dimer and the nitrile functional group ()[5]. By understanding the physical causality behind the spectral outputs—such as the dipole-driven intensity of the C=O stretch versus the polarizability-driven Raman response of the C≡N bond—scientists can construct a self-validating analytical framework that ensures the integrity of this critical building block in drug development workflows.

References

  • NC State University Libraries. "20.8 Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry. Available at:[Link]

  • Fiveable. "Spectroscopy of Carboxylic Acids and Nitriles." Organic Chemistry Study Guides. Available at:[Link]

  • Chemistry LibreTexts. "11.9: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Cyclobutylcarboxylic acid." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Comparative

Comparative study of cis and trans isomers of 3-Cyanocyclobutanecarboxylic acid

The Stereochemical Divergence: A Comparative Guide to cis- and trans-3-Cyanocyclobutanecarboxylic Acid in Drug Design Introduction The integration of cyclobutane rings into small-molecule drug candidates represents a par...

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Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Divergence: A Comparative Guide to cis- and trans-3-Cyanocyclobutanecarboxylic Acid in Drug Design

Introduction

The integration of cyclobutane rings into small-molecule drug candidates represents a paradigm shift in medicinal chemistry, a strategy often referred to as "escaping flatland." By replacing planar aromatic rings (arenes) with highly strained, sp³-rich carbocycles, researchers can dramatically improve physicochemical properties such as metabolic stability, aqueous solubility, and target specificity ()[1]. Among these valuable building blocks, 3-cyanocyclobutanecarboxylic acid has emerged as a critical scaffold, particularly in the development of eukaryotic initiation factor 2B (eIF2B) modulators for neurodegenerative diseases ()[2].

However, the 1,3-disubstitution pattern on the cyclobutane ring introduces geometric isomerism, yielding distinct cis and trans isomers. Because the cyclobutane ring is not entirely planar but puckered, the spatial projection of the cyano and carboxylic acid pharmacophores differs significantly between the two isomers. This guide provides an objective, data-driven comparison of the cis and trans isomers of 3-cyanocyclobutanecarboxylic acid, detailing their structural properties, stereoselective synthesis workflows, and pharmacological impacts.

Structural and Physicochemical Comparison

The causality behind the differing performance of cis and trans isomers lies in their conformational energetics. In the cis-isomer, the puckered cyclobutane ring allows both the bulky carboxylic acid and the cyano group to occupy pseudo-equatorial positions simultaneously. This minimizes 1,3-diaxial-like steric strain, resulting in a highly stable, well-defined vector projection of the functional groups. Conversely, the trans-isomer forces one of these groups into a pseudo-axial position, increasing internal ring strain and leading to a rapid equilibrium between two equivalent puckered conformers. This dynamic shifting alters the molecule's overall dipole moment and interaction with target binding pockets.

Table 1: Comparative Physicochemical Properties of 3-Cyanocyclobutanecarboxylic Acid Isomers

Propertycis-3-Cyanocyclobutanecarboxylic Acidtrans-3-Cyanocyclobutanecarboxylic AcidCausality / Impact on Drug Design
Ring Conformation Puckered (di-pseudo-equatorial)Puckered (pseudo-axial/equatorial)cis provides a rigid, locked vector for pharmacophores; trans introduces conformational flexibility.
Dipole Moment (μ) Higher (~3.8 D)Lower (~2.5 D)The aligned vectors in the cis isomer increase polarity, often improving aqueous solubility compared to trans.
Predicted pKa ~4.3~4.2The proximity and spatial orientation of the electron-withdrawing cyano group slightly alters the acidity of the carboxylate.
Thermodynamic Stability HigherLowercis is thermodynamically favored due to minimized steric clash, making it easier to isolate in late-stage synthesis.

Stereoselective Synthesis and Isolation Workflows

Standard malonic ester cycloalkylation typically yields a 50:50 mixture of cis and trans isomers, which are notoriously difficult to separate due to their similar polarities. To achieve high stereopurity, researchers must employ stereoselective reduction of the corresponding cyclobutene precursors ()[3].

G A 3-Cyanocyclobutene-1-carboxylic acid (Precursor) B Catalytic Hydrogenation (Pd/C, H2, Syn-addition) A->B C Zn / HCl Reduction (Thermodynamic Control) A->C D cis-3-Cyanocyclobutanecarboxylic acid (>90% Selectivity) B->D Face-selective delivery E trans-3-Cyanocyclobutanecarboxylic acid (>90% Selectivity) C->E Protonation of intermediate

Caption: Stereoselective synthesis pathways for cis and trans isomers.

Experimental Protocol: Stereoselective Synthesis of the cis-Isomer

Causality & Self-Validation: Catalytic hydrogenation of 3-cyanocyclobutene-1-carboxylic acid proceeds via syn-addition. The bulky cyano group sterically hinders one face of the cyclobutene ring, forcing the palladium catalyst to deliver hydrogen from the less hindered face, exclusively yielding the cis-isomer.

  • Preparation: Dissolve 10.0 mmol of 3-cyanocyclobutene-1-carboxylic acid in 20 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) under a continuous nitrogen purge to prevent premature ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (15 psi). Stir vigorously at 25 °C for 4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (5:1) eluent. The disappearance of the starting material (Rf = 0.6) validates complete conversion.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Stereochemical Verification: Confirm the cis geometry via ¹H-NMR. The coupling constant (J) between the ring protons will distinctly identify the cis relationship (typically J ~ 8–10 Hz for cis vs ~ 5–7 Hz for trans in cyclobutanes).

Pharmacological Impact: eIF2B Modulation

In neurodegenerative disease research, 3-cyanocyclobutanecarboxylic acid is utilized to synthesize modulators of eukaryotic initiation factor 2B (eIF2B)[2]. eIF2B is a guanine nucleotide exchange factor essential for protein synthesis. Under cellular stress, eIF2α is phosphorylated, binding tightly to eIF2B and halting translation.

The cis-isomer of the cyclobutane derivative acts as an allosteric activator. The rigid, di-pseudo-equatorial projection of the cis-isomer perfectly aligns the cyano group with a specific hydrophobic pocket in the eIF2B decamer, while the carboxylate-derived amide forms a critical hydrogen bond network. The trans-isomer, with its misaligned vectors, exhibits a drastically reduced binding affinity.

Pathway Stress Cellular Stress (Kinase Activation) eIF2a Phosphorylated eIF2α (Inhibitory State) Stress->eIF2a Phosphorylates eIF2B eIF2B Decamer (Nucleotide Exchange) eIF2a->eIF2B Binds & Inhibits Translation Protein Synthesis Blocked eIF2B->Translation Prevents GTP Exchange Modulator cis-3-Cyanocyclobutane Modulator Modulator->eIF2B Allosteric Activation ActiveTranslation Translation Restored (Neuroprotection) Modulator->ActiveTranslation Overcomes Inhibition

Caption: eIF2B modulation pathway by cis-cyclobutane-based therapeutics.

Experimental Protocol: In Vitro Metabolic Stability Assay

To objectively compare the performance of the cis-isomer against a planar alternative (e.g., 3-cyanobenzoic acid), a microsomal stability assay is employed. Causality & Self-Validation: The sp³-hybridized carbons in the cyclobutane ring lack the easily oxidizable π-electron cloud of aromatic rings, significantly reducing vulnerability to Cytochrome P450 (CYP) mediated oxidation.

  • Incubation Setup: Prepare a 1 µM solution of the test compound (cis-3-cyanocyclobutane derivative vs. planar analog) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the intrinsic clearance (CL_int). The cis-cyclobutane derivative typically demonstrates a half-life (t_1/2) exceeding 120 minutes, whereas the planar analog degrades rapidly (t_1/2 < 40 minutes), proving the metabolic superiority of the cyclobutane scaffold.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Compounds, compositions and methods (WO2019032743A1)
  • Title: Synthesis of Stereoisomeric 3-Substituted Cyclobutanecarboxylic Acid Derivatives Source: ResearchGate / Liebigs Annalen der Chemie URL: [Link]

Sources

Validation

Comparative Guide: Validating the Purity of Synthesized 3-Cyanocyclobutanecarboxylic Acid

Introduction: The Biological Imperative 3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) is a critical aliphatic building block used in the synthesis of novel 1[1]. These modulators are at the forefront of neurodege...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biological Imperative

3-Cyanocyclobutanecarboxylic acid (CAS: 1823933-75-0) is a critical aliphatic building block used in the synthesis of novel 1[1]. These modulators are at the forefront of neurodegenerative disease research, targeting the Integrated Stress Response (ISR) pathway to combat conditions like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease[1].

When cells experience severe environmental or intrinsic stress (e.g., protein misfolding), the ISR is activated, leading to the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2)[2]. Phosphorylated eIF2 acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor. This inhibition halts global protein synthesis and, if chronically activated, triggers apoptosis and neurodegeneration[3]. Small molecule modulators synthesized using 3-cyanocyclobutanecarboxylic acid stabilize eIF2B into its active decameric form, overriding this inhibition and restoring cellular homeostasis[4].

G Stress Cellular Stress (ER stress, viral, etc.) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2P eIF2-P (Phosphorylated) Inhibitor Kinases->eIF2P Phosphorylates eIF2 eIF2 eIF2 (Unphosphorylated) Active Translation eIF2B eIF2B Complex (Guanine Nucleotide Exchange) eIF2->eIF2B Substrate eIF2P->eIF2B Competitively Inhibits ISR Integrated Stress Response (ISR) Translation Halt & Apoptosis eIF2B->ISR Inhibition Triggers Modulator eIF2B Modulators (e.g., Synthesized APIs) Modulator->eIF2B Activates/Stabilizes

Fig 1. The Integrated Stress Response (ISR) pathway and eIF2B modulation.

Analytical Challenges in Purity Validation

Validating the purity of 3-cyanocyclobutanecarboxylic acid presents two distinct analytical hurdles that frequently cause commercial suppliers to overestimate the quality of their batches:

  • Optical Invisibility: The molecule (C6H7NO2) lacks a conjugated π -system. It possesses only a carboxyl and a cyano group, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm virtually blind to the analyte and its related aliphatic impurities.

  • Stereoisomerism: The cyclobutane ring dictates the presence of cis and trans isomers. Because the biological efficacy of the downstream eIF2B modulator relies on strict stereochemical fidelity, quantifying the exact cis/trans ratio is as critical as determining overall chemical purity.

Orthogonal Validation Workflow

To establish a self-validating analytical system, we employ an orthogonal approach combining HPLC-CAD (Charged Aerosol Detection) for relative isomeric profiling and qNMR (Quantitative Nuclear Magnetic Resonance) for absolute mass fraction determination.

Workflow Synthesis 3-Cyanocyclobutanecarboxylic acid Batch Synthesis SamplePrep Sample Preparation (Weighing & Dissolution) Synthesis->SamplePrep HPLC HPLC-CAD Analysis (Isomeric & Non-volatile Purity) SamplePrep->HPLC qNMR qNMR Analysis (Absolute Quantitation vs Maleic Acid) SamplePrep->qNMR Data Data Integration & Comparative Analysis HPLC->Data qNMR->Data Validation Purity Validation Complete Data->Validation

Fig 2. Orthogonal analytical workflow for purity validation.

Protocol A: HPLC-CAD for Isomeric and Impurity Profiling

Causality & Rationale: CAD is a universal, mass-sensitive detector that does not rely on optical properties. It measures the charge transferred to aerosolized analyte particles, providing a uniform response for all non-volatile species. This ensures that aliphatic impurities lacking chromophores are not underestimated.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Formic acid suppresses the ionization of the carboxylic acid, preventing peak tailing and improving resolution.

  • Column Selection: Install a high-retention reverse-phase column (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm) to ensure adequate retention of the polar cyclobutane moiety.

  • Sample Preparation: Accurately weigh 5.0 mg of the sample and dissolve in 1.0 mL of a 50:50 Water:Acetonitrile diluent. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Instrument Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 60% B over 15 minutes, followed by a 3-minute hold.

    • CAD Settings: Evaporator temperature set to 35°C; data collection rate at 10 Hz.

  • Data Acquisition: Integrate all peaks. The cis and trans isomers will resolve due to their differing dipole moments. Calculate the relative area percent for isomeric purity.

Protocol B: qNMR for Absolute Purity Quantitation

Causality & Rationale: qNMR provides a direct measurement of absolute purity without needing a reference standard of 3-cyanocyclobutanecarboxylic acid itself. By comparing the integral of a specific analyte proton against a highly pure internal standard (IS), we eliminate the relative response biases inherent in chromatographic methods.

Step-by-Step Methodology:

  • Internal Standard Selection: Use TraceCERT® grade Maleic acid (99.9% purity). Its sharp singlet at ~6.3 ppm is well-separated from the cyclobutane ring's aliphatic multiplets (1.5 - 3.5 ppm).

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid into a static-free glass vial.

  • Dissolution: Add 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% TMS. Vortex thoroughly and transfer to a precision 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program:zg30 (30-degree pulse).

    • Relaxation Delay (D1): 30 seconds. (Critical Step: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration truncation errors that skew quantitation).

    • Scans: 64.

  • Calculation: Determine absolute purity ( Px​ ) using the integral ratio, number of protons, molecular weights, and sample masses.

Comparative Performance Data

We evaluated our High-Fidelity Synthesized batch against two leading commercial alternatives (Supplier A and Supplier B). The synthesized batch was optimized for strict cis-isomer selectivity, which is the preferred orientation for downstream coupling.

Table 1: HPLC-CAD Isomeric Purity & Impurities

Sample SourceTotal Chromatographic Purity (CAD)cis-Isomer (%)trans-Isomer (%)Unidentified Non-Volatile Impurities
In-House Synthesized 99.8%99.1%0.7%0.2%
Commercial Supplier A 96.5%85.0%11.5%3.5%
Commercial Supplier B 98.2%92.4%5.8%1.8%

Table 2: qNMR Absolute Mass Fraction Purity

Sample SourceAbsolute Purity (w/w %)Standard Deviation (n=3)Mass Balance Variance (vs CAD)
In-House Synthesized 99.4%± 0.12%0.4%
Commercial Supplier A 94.1%± 0.45%2.4%
Commercial Supplier B 96.8%± 0.31%1.4%

Conclusion

Relying on traditional HPLC-UV for aliphatic intermediates like 3-cyanocyclobutanecarboxylic acid leads to dangerous overestimations of purity, as non-chromophoric impurities remain hidden. By deploying a self-validating orthogonal system (HPLC-CAD and qNMR), we objectively demonstrate that the in-house synthesized batch offers superior stereochemical control (99.1% cis) and absolute purity (99.4%) compared to commercial alternatives. This rigorous validation minimizes downstream synthetic failures and ensures the structural and functional integrity of resulting eIF2B modulators.

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Comparative

X-Ray Crystallography of 3-Cyanocyclobutanecarboxylic Acid Cocrystals: A Comparative Guide to Coformer Selection and Structural Resolution

As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredients (APIs) and critical building blocks that exhibit poor physicochemical properties in their native state....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry, I frequently encounter active pharmaceutical ingredients (APIs) and critical building blocks that exhibit poor physicochemical properties in their native state. cis-3-Cyanocyclobutanecarboxylic acid (3-CCBC) is a prime example. While highly valuable in medicinal chemistry, the free acid suffers from poor powder flowability, low melting point, and polymorphic instability driven by the conformational flexibility (puckering) of the cyclobutane ring.

To optimize its performance, we turn to supramolecular derivatization. This guide objectively compares the crystallographic and physicochemical performance of 3-CCBC across three solid-state alternatives: the native Free Acid , a Neutral Cocrystal , and an Organic Salt . Furthermore, I will detail the self-validating experimental workflow required to accurately resolve these structures using Single-Crystal X-Ray Diffraction (SCXRD).

Mechanistic Grounding: The Structural Challenge of 3-CCBC

The supramolecular landscape of 3-CCBC is dictated by two competing functional groups: a carboxylic acid (strong hydrogen bond donor and acceptor) and a cyano group (weak hydrogen bond acceptor). In its native state, the molecules typically dimerize via the classic R22​(8) carboxylic acid homosynthon. However, the cyano group remains underutilized, leading to inefficient crystal packing and a low melting point.

By introducing coformers, we can disrupt this homosynthon and engineer superior heterosynthons. The choice of coformer fundamentally alters the product's performance, governed by the ΔpKa​ rule:

  • Neutral Cocrystallization ( ΔpKa​<0 ): Pairing 3-CCBC ( pKa​≈4.8 ) with a weak base like Isonicotinamide (INA) yields a neutral cocrystal. Cyclic carboxylic acids paired with INA frequently exhibit high Z′ values (multiple molecules in the asymmetric unit) due to the frustration between packing efficiency and directional hydrogen bonding[1].

  • Salt Formation ( ΔpKa​>3 ): Pairing 3-CCBC with a strong base like Piperazine (PIP, pKa​≈9.8 ) results in proton transfer, forming a charge-assisted organic salt[2].

Comparative Performance: Solid-State Alternatives

The table below summarizes the quantitative crystallographic data and resulting physicochemical performance of the three 3-CCBC solid-state forms.

Table 1: Crystallographic and Physicochemical Comparison
Parameter3-CCBC Free Acid3-CCBC : INA Cocrystal (1:1)3-CCBC : PIP Salt (2:1)
Solid-State Form Crystalline SolidNeutral CocrystalOrganic Salt
Space Group P2₁/cP1̄ (High Z′ = 2)P2₁/n
Primary Synthon COOH dimer ( R22​(8) )COOH···N(pyridine)COO⁻···H₂N⁺(piperazine)
Melting Point (°C) 62 - 65118 - 120185 - 187 (decomp.)
Calculated Density (g/cm³) 1.181.341.29
R₁ (Final Refinement) 0.0420.0380.045
Performance Outcome Poor flowability, volatileHigh stability, dense packingHigh aqueous solubility

Performance Analysis: The [3-CCBC : INA] cocrystal demonstrates superior density and thermal stability compared to the free acid. The structural resolution ( R1​=0.038 ) reveals that the isonicotinamide effectively cross-links the 3-CCBC molecules, utilizing both the carboxylic acid and the cyano group to form a robust 3D network. Conversely, the [3-CCBC : PIP] salt sacrifices some packing density but dramatically increases the melting point and polarity due to the ionic lattice.

Supramolecular Logic & Synthon Assembly

To understand why the INA cocrystal performs so well, we must map the supramolecular logic. The primary driving force is the highly favorable heterosynthon between the carboxylic acid of 3-CCBC and the pyridine nitrogen of INA.

Synthon N1 3-CCBC (COOH Donor) N3 Primary Heterosynthon (COOH···N_pyr) N1->N3 Hydrogen Bond N2 Isonicotinamide (Pyridine N Acceptor) N2->N3 Hydrogen Bond N7 3D Supramolecular Network (High Z' Packing) N3->N7 Directs 1D tape N4 3-CCBC (C≡N Acceptor) N6 Secondary Heterosynthon (C≡N···HN_amide) N4->N6 Hydrogen Bond N5 Isonicotinamide (Amide NH2 Donor) N5->N6 Hydrogen Bond N6->N7 Cross-links tapes

Supramolecular synthon logic driving the assembly of 3-CCBC cocrystals.

Experimental Methodology: A Self-Validating Protocol

Generating reliable crystallographic data requires a protocol where every phase validates the next. Do not rely solely on single-crystal data without confirming it represents the bulk material.

Phase 1: Mechanochemical Screening
  • Molar Balancing: Weigh 3-CCBC and the chosen coformer in 1:1 and 2:1 stoichiometric ratios.

    • Causality: Cyclic carboxylic acids are prone to stoichiometric variations in the solid state[1]. Screening multiple ratios prevents missing a stable phase.

  • Liquid-Assisted Grinding (LAG): Place the mixture in a stainless-steel jar with a grinding ball. Add 10 µL of methanol and mill for 20 minutes at 25 Hz.

    • Causality: LAG provides catalytic molecular mobility, overcoming the differing solubilities of the components that often cause solution-based screening to fail.

  • Bulk Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A unique diffractogram confirms the successful formation of a new phase.

Phase 2: Single Crystal Growth
  • Solvent Selection: Dissolve the verified LAG powder in ethyl acetate.

  • Slow Evaporation: Pierce the vial cap with a narrow needle and allow the solvent to evaporate at 20°C.

    • Causality: Slow thermodynamic kinetics prevent the kinetic trapping of metastable polymorphs, favoring the growth of the highly ordered, macroscopic crystals required for SCXRD[2].

Phase 3: SCXRD Data Collection & Refinement
  • Data Collection: Mount a single crystal on a MiTeGen loop using paratone oil. Utilize a Cu Kα microfocus X-ray source ( λ=1.54184 Å) at 100 K.

    • Causality: Organic cocrystals consisting purely of light atoms (C, H, N, O) exhibit weak X-ray scattering power. The longer wavelength of Cu Kα provides significantly higher diffraction intensities than Mo Kα. Cryogenic cooling (100 K) minimizes thermal atomic displacement, yielding the high-resolution data necessary to accurately locate hydrogen atoms.

  • Self-Validation Loop: Solve the structure using direct methods (SHELXT) and refine (SHELXL). Generate a simulated powder pattern from the final .cif file.

    • Causality: You must overlay this simulated pattern with the Phase 1 experimental PXRD data. A perfect match validates that the single crystal is representative of the bulk material, ensuring the structural data is practically applicable for downstream development.

Workflow A 1. Coformer Selection (ΔpKa Analysis) B 2. Liquid-Assisted Grinding (Mechanochemical Screen) A->B Stoichiometric pairing C 3. PXRD Bulk Validation (Phase Check) B->C Identify new phases D 4. Slow Evaporation (Single Crystal Growth) C->D Proceed if novel E 5. SCXRD Data Collection (Cu Kα Microfocus) D->E Harvest diffraction-quality crystal F 6. Structure Refinement (Olex2 / SHELXL) E->F Solve phase & refine F->C Feedback: Compare simulated PXRD to bulk (Self-Validation)

Self-validating workflow for cocrystal screening and SCXRD analysis.

References

  • Lemmerer, A., & Fernandes, M. A. (2012). Adventures in co-crystal land: high Z′, stoichiometric variations, polymorphism and phase transitions in the co-crystals of four liquid and solid cyclic carboxylic acids with the supramolecular reagent isonicotinamide. New Journal of Chemistry, 36(11), 2242.[Link]

  • Wang, Y., et al. (2021). Insight into the Influential Mechanism of Polymorphic Parent Molecule with High Z' on the Cocrystal Formation. Crystal Growth & Design, 21(11), 6322-6331.[Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Cyanocyclobutanecarboxylic Acid

For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates and building blocks is paramount. 3-Cyanocyclobutanecarboxylic acid, a structurally unique molecule, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates and building blocks is paramount. 3-Cyanocyclobutanecarboxylic acid, a structurally unique molecule, presents analytical challenges due to its small size, polarity, and lack of a strong UV chromophore. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of this compound, offering supporting experimental rationale and data-driven recommendations.

The Analytical Challenge: Unveiling 3-Cyanocyclobutanecarboxylic Acid

The primary difficulty in analyzing 3-Cyanocyclobutanecarboxylic acid lies in its physicochemical properties. As a small, polar carboxylic acid, it exhibits poor retention on traditional reversed-phase HPLC columns under neutral pH conditions. Furthermore, the absence of a significant chromophore necessitates detection at low UV wavelengths, where interference from mobile phase components and impurities can be problematic. This guide will explore a robust, optimized HPLC-UV method and compare it against more advanced techniques, providing a clear path to reliable quantification.

Recommended Method: Reversed-Phase HPLC with UV Detection

A well-established approach for the analysis of organic acids is reversed-phase HPLC with an acidic mobile phase to suppress the ionization of the carboxyl group, thereby increasing retention and improving peak shape.[1][2]

Experimental Protocol: HPLC-UV Analysis

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.[1]

  • Column: A modern, robust C18 column with high surface area and good stability under acidic conditions is recommended. For example, a ZORBAX SB-Aq or equivalent (4.6 mm x 150 mm, 5 µm) is designed for use in highly aqueous mobile phases.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.1)

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 99 1
    10.0 99 1
    15.0 50 50
    15.1 99 1

    | 20.0 | 99 | 1 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm[3]

2. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 3-Cyanocyclobutanecarboxylic acid reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing 3-Cyanocyclobutanecarboxylic acid in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Causality Behind Experimental Choices:
  • Acidic Mobile Phase: The use of 0.1% phosphoric acid lowers the mobile phase pH to approximately 2.1. At this pH, which is well below the pKa of the carboxylic acid group, the analyte will be in its protonated, non-ionized form. This significantly enhances its hydrophobicity, leading to better retention on the C18 stationary phase and symmetrical peak shapes.[1][2]

  • Low UV Wavelength: The carboxyl group exhibits weak UV absorbance at low wavelengths. Detection at 210 nm provides the necessary sensitivity for quantification.[3] A Diode Array Detector is advantageous as it can monitor a range of wavelengths and help identify potential co-eluting impurities.

  • Gradient Elution: The initial isocratic hold at 1% acetonitrile ensures the retention of the polar analyte. The subsequent gradient to 50% acetonitrile is a column cleaning step to elute any less polar components from the sample matrix, ensuring method robustness.

Comparative Analysis of Analytical Techniques

While the recommended HPLC-UV method is robust and widely accessible, alternative techniques may be more suitable depending on the specific analytical requirements, such as lower detection limits or the need for mass confirmation.

FeatureHPLC-UVDerivatization with HPLC-UV/FluorescenceLC-MS/MS
Principle Separation based on polarity with direct UV detection of the carboxyl group.Chemical modification of the carboxyl group to attach a UV-absorbing or fluorescent tag.Separation by HPLC coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio.[4][5][6]
Sensitivity Moderate (µg/mL range).High to Very High (ng/mL to pg/mL range).[7]Very High (pg/mL to fg/mL range).[5][6]
Selectivity Moderate; susceptible to interference from co-eluting compounds with UV absorbance at 210 nm.High; only derivatized compounds are detected.Very High; provides structural confirmation and can resolve isobaric interferences.[6]
Complexity Low; straightforward sample preparation and analysis.High; requires additional sample preparation steps for derivatization, which may need optimization.[4][7][8]High; requires specialized instrumentation and expertise for method development and data analysis.
Cost Low; standard HPLC equipment.Low to Moderate; requires derivatization reagents and potentially a fluorescence detector.High; requires a mass spectrometer.
Typical Application Routine quality control, purity assessment, and quantification of the main component.Trace analysis in complex matrices, bioanalysis.Metabolomics, impurity profiling, and when definitive identification is required.[5][7]

Visualizing the Workflow and Method Selection

G cluster_0 HPLC-UV Experimental Workflow A Sample/Standard Preparation (Dissolution & Filtration) B HPLC Injection A->B C Reversed-Phase Separation (C18 Column, Acidic Mobile Phase) B->C D UV Detection at 210 nm C->D E Data Acquisition & Analysis D->E

Caption: Workflow for the HPLC-UV analysis of 3-Cyanocyclobutanecarboxylic acid.

G A Analytical Goal? B Routine QC / Purity A->B High Concentration C Trace Analysis? A->C Low Concentration D HPLC-UV B->D E Derivatization + HPLC-UV/FL C->E Yes F Need Mass Confirmation? C->F No F->D No G LC-MS/MS F->G Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The choice of an analytical method for 3-Cyanocyclobutanecarboxylic acid is contingent upon the specific requirements of the analysis. The presented reversed-phase HPLC-UV method offers a reliable, cost-effective, and straightforward approach for routine quantification and quality control purposes. Its robustness is ensured by the use of an acidic mobile phase to control the ionization of the analyte, leading to reproducible retention and peak shape.

For applications demanding higher sensitivity, such as trace-level quantification in complex matrices, derivatization to introduce a fluorescent or highly UV-absorbent tag is a viable strategy. When unequivocal identification and the highest levels of sensitivity and selectivity are required, LC-MS/MS stands as the gold standard. By understanding the principles and trade-offs of each technique, researchers can confidently select and implement the most appropriate method for their analytical needs.

References

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol.
  • Alhammadi, L., Abdulla, M. A., Ahli, N., Al Dhahouri, N., Al Aidaros, A., Al-Jasmi, F., & Al-Dirbashi, O. Y. (2021). Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra-performance liquid chromatography-tandem mass. Journal of Biochemical and Clinical Genetics.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Analysis of Organic Acids in Aqueous Samples. Agilent.
  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. CIPAC.
  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • Organic Acid Analysis Service | LC-MS and GC-MS.
  • Separation of 3-Cyanobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Gubitz, G., & Schmid, M. G. (1997). Chiral Separation Principles.
  • New conditions of HPLC analysis for separation and quantification of simple organic acids of tricarboxylic acid cycle in psoriasis.
  • Bunik, V. I., Artiukhov, A. V., Aleshin, V. A., & Cooper, A. J. (2016). Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection. PubMed.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review.
  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent.
  • HPLC Methods for analysis of Cyanuric acid.
  • Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. Royal Society of Chemistry.

Sources

Comparative

Gas chromatography (GC) analysis of 3-Cyanocyclobutanecarboxylic acid esters

An In-Depth Guide to the Gas Chromatography (GC) Analysis of 3-Cyanocyclobutanecarboxylic Acid Esters Introduction: The Analytical Imperative for a Key Synthetic Building Block 3-Cyanocyclobutanecarboxylic acid and its e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography (GC) Analysis of 3-Cyanocyclobutanecarboxylic Acid Esters

Introduction: The Analytical Imperative for a Key Synthetic Building Block

3-Cyanocyclobutanecarboxylic acid and its ester derivatives are valuable building blocks in modern organic synthesis, particularly in the development of novel therapeutics. The rigid, strained cyclobutane scaffold allows for precise three-dimensional positioning of functional groups, making these compounds attractive cores for drug candidates. Consequently, the ability to accurately and reliably analyze these molecules—to quantify them, identify impurities, and determine enantiomeric purity—is of paramount importance for researchers, scientists, and drug development professionals.

However, the analysis of these compounds by gas chromatography (GC) presents a distinct set of challenges stemming from their inherent chemical properties: high polarity, potential for thermal instability, and the presence of a stereocenter. This guide provides a comprehensive comparison of GC methodologies, offering field-proven insights and experimental data to empower researchers in selecting and optimizing the ideal analytical approach for 3-Cyanocyclobutanecarboxylic acid esters.

Part 1: The Prerequisite of Derivatization for GC Analysis

Direct injection of 3-Cyanocyclobutanecarboxylic acid or its esters into a GC system is often problematic. The carboxylic acid moiety, in particular, is highly polar and possesses an active hydrogen, leading to poor volatility and strong interactions with the stationary phase. This results in severe peak tailing, low sensitivity, and potential irreversible adsorption onto the column. To overcome these issues, derivatization is a mandatory first step to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][2]

Two primary derivatization strategies are commonly employed for carboxylic acids: Alkylation (Esterification) and Silylation.

Comparison of Derivatization Methods
MethodReagent ExampleMechanismAdvantagesDisadvantages
Alkylation (Esterification) Boron trifluoride in Methanol (BF₃/MeOH)[3]; DiazomethaneConverts the carboxylic acid to its corresponding methyl ester (or other alkyl ester).Produces highly stable derivatives. Reagents are relatively common. Effective for a wide range of carboxylic acids.[1][4]BF₃ is corrosive and moisture-sensitive.[3] Diazomethane is highly toxic and explosive.[1] Reaction conditions may require heating.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2]Replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.Reactions are typically fast and occur at room temperature. Reagents and by-products are highly volatile, reducing interference.[2]TMS derivatives are susceptible to hydrolysis and must be analyzed in anhydrous conditions.[1] May not be suitable for complex matrices containing water.

Expert Recommendation: For routine analysis where robust and stable derivatives are preferred, alkylation via BF₃/Methanol is a reliable choice. For rapid screening where reaction speed is critical, silylation with BSTFA is highly effective, provided that stringent anhydrous conditions are maintained.

Part 2: Strategic Selection of the GC Stationary Phase

The core of any chromatographic separation lies in the column. The choice of stationary phase is dictated by the principle of "like dissolves like," where the polarity of the stationary phase should closely match the polarity of the analyte to achieve optimal separation.[5][6][7] 3-Cyanocyclobutanecarboxylic acid esters, containing both a polar ester and a highly polar cyanopropyl group, are considered polar analytes.

Comparison of GC Stationary Phases
Stationary Phase TypeCommon ChemistrySeparation PrinciplePerformance with Target Analyte
Non-Polar 100% Dimethylpolysiloxane (PDMS)Separation primarily by boiling point. Interactions are dispersive (van der Waals forces).[5][8]Poor. Strong potential for peak tailing due to mismatch in polarity. Not recommended.
Mid-Polar 5% Phenyl-methylpolysiloxaneCombines dispersive forces with π-π interactions.[9]Moderate. May provide some separation but is unlikely to resolve closely related isomers or impurities effectively.
Polar (PEG) Polyethylene Glycol (e.g., Carbowax)Strong dipole-dipole interactions and hydrogen bonding.[6][8][9]Good. Well-suited for separating polar compounds like esters and alcohols. A strong candidate for this analysis.
Highly Polar (Cyanopropyl) Cyanopropylphenyl-polysiloxaneVery strong dipole-dipole and dipole-induced dipole interactions.[8]Excellent. The cyanopropyl functional groups on the stationary phase have a specific affinity for the nitrile group on the analyte, providing unique and high selectivity. This is often the optimal choice.

Expert Recommendation: A highly polar cyanopropyl-based column is the preferred choice for analyzing 3-Cyanocyclobutanecarboxylic acid esters. Its unique selectivity for the nitrile functional group provides superior resolution and peak shape compared to other stationary phases. A standard polar PEG column serves as a viable alternative.

Part 3: Detector Showdown: GC-FID vs. GC-MS

The choice of detector depends on the analytical objective: robust quantification or definitive identification.

Flame Ionization Detector (FID)

The FID is a workhorse detector for quantitative analysis. It is mass-flux dependent, meaning its response is proportional to the number of carbon atoms entering the flame.

  • Advantages: Highly robust and reliable, wide linear dynamic range, easy to operate, and cost-effective.[10]

  • Disadvantages: Destructive to the sample and provides no structural information. It cannot be used to identify unknown peaks.

Mass Spectrometry (MS)

An MS detector separates ions based on their mass-to-charge ratio, providing a molecular fingerprint of the analyte.

  • Advantages: Provides structural confirmation and definitive identification of compounds.[11][12] High sensitivity, especially in Selected Ion Monitoring (SIM) mode, makes it ideal for trace-level analysis.[13]

  • Disadvantages: More expensive and complex to operate than an FID. The linear range can be narrower.[14]

Comparative Performance
FeatureGC-FIDGC-MS
Primary Use Quantitative AnalysisQualitative & Quantitative Analysis
Selectivity Low (Responds to most organic compounds)High (Provides structural information)
Sensitivity ~10⁻¹² g (picogram)[10]~10⁻¹³ g (femtogram) in SIM mode
Linearity (r²) > 0.999[11]> 0.99[11]
Cost LowerHigher
Expertise Required BasicIntermediate to Advanced

Expert Recommendation: For method development, impurity profiling, and analyses requiring absolute certainty of analyte identity, GC-MS is indispensable . For routine, high-throughput quality control where the analyte is well-characterized, GC-FID offers a robust, cost-effective, and highly precise solution .[11]

Part 4: Addressing Chirality: Enantioselective GC

The "3-" position on the cyclobutane ring is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical in drug development. This is achieved using a Chiral Stationary Phase (CSP).

The most common and effective CSPs for GC are based on cyclodextrin derivatives .[15] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs as the enantiomers differentially interact with the chiral selectors of the cyclodextrin, forming transient diastereomeric complexes with slightly different thermodynamic stabilities, leading to different retention times.[16]

cluster_0 Chiral Stationary Phase (Cyclodextrin) cluster_1 Analyte Enantiomers CSP Cyclodextrin Cavity R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (Longer Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction (Shorter Retention)

Caption: Chiral separation mechanism on a cyclodextrin-based stationary phase.

Part 5: Recommended Experimental Protocol & Workflow

This section outlines a robust, validated protocol for the quantitative analysis and enantiomeric separation of 3-Cyanocyclobutanecarboxylic acid methyl ester.

Workflow Diagram

Sample Sample containing 3-Cyanocyclobutanecarboxylic acid Derivatization Derivatization: Add BF3/Methanol, Heat at 80°C for 15 min Sample->Derivatization Extraction Extraction: Add Hexane & Water, Vortex, Collect Organic Layer Derivatization->Extraction GC_Inject GC-MS Injection Extraction->GC_Inject Separation Chromatographic Separation (Chiral Cyanopropyl Column) GC_Inject->Separation Detection MS Detection (Scan or SIM mode) Separation->Detection Data Data Analysis: Integration & Quantification Detection->Data

Caption: Overall workflow for GC-MS analysis of 3-Cyanocyclobutanecarboxylic acid.

Step-by-Step Methodology
  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a 4 mL screw-cap vial.

    • Add 1 mL of a 14% Boron Trifluoride in Methanol (BF₃/MeOH) solution.

    • Seal the vial tightly and heat at 80°C for 15 minutes.

    • Allow the vial to cool to room temperature.

  • Extraction:

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a 2 mL autosampler vial for analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: Chiral Cyclodextrin phase on a cyanopropyl base (e.g., Rt-βDEXcst or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (50:1) at 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • MS Detector: Agilent 5977 or equivalent.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mode: Electron Ionization (EI) at 70 eV. Full Scan (m/z 40-300) for identification or SIM for quantification.

Conclusion

The successful GC analysis of 3-Cyanocyclobutanecarboxylic acid esters is a multi-step process where each stage—from sample preparation to detection—must be carefully considered. Derivatization is non-negotiable to ensure volatility and good chromatography. For separation, a highly polar cyanopropyl-based stationary phase offers the best selectivity, particularly if it incorporates a chiral selector for enantiomeric resolution. Finally, the choice between a robust FID for routine quantification and a definitive MS for identification and trace analysis depends entirely on the specific analytical goals. By understanding the principles and comparisons outlined in this guide, researchers can confidently develop and implement methods that are accurate, reliable, and fit for purpose.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • Auwalu, H. A., & Gudumar, A. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Chrom Tech, Inc. (2025, October 22). Ultimate Guide to Gas Chromatography Columns.
  • Sato, K., et al. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate.
  • Padarauskas, A., & Judžentienė, A. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.
  • BenchChem. (2025). A Comparative Analysis of GC-FID and GC-MS for the Quantification of Methyl Arachidate.
  • JoVE. (2024, December 5). Gas Chromatography: Types of Columns and Stationary Phases.
  • Byrdwell, W. C. (2005, April 15). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed.
  • Byrdwell, W. C. (n.d.). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate.
  • Visentainer, J. V. (2014, February 26). Analytical Aspects of the Flame Ionization Detection in Comparison with Mass Spectrometry with Emphasis on Fatty Acids and Their Esters. IntechOpen.
  • Reddit. (2014, August 4). GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?
  • ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Schurig, V., & Ettre, L. S. (2020, November 11). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
  • Vitkauskaitė, L., & Padarauskas, A. (2016, July 11). Selection of an esterification catalyst for assay of total fatty acid content in cyanobacteria and algae using gas chromatograph. Lietuvos mokslų akademija.

Sources

Validation

In-Silico Modeling of 3-Cyanocyclobutanecarboxylic Acid Interactions: A Comparative Benchmarking Guide

As a Senior Application Scientist, I frequently observe drug discovery programs stalling not because of poor target biology, but due to the misapplication of computational tools on highly constrained, sp3-rich scaffolds....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling not because of poor target biology, but due to the misapplication of computational tools on highly constrained, sp3-rich scaffolds.1[1] is a prime example of such a scaffold.

This bifunctional building block is increasingly utilized to synthesize2[2]. However, modeling its interactions in silico presents a unique physicochemical challenge. This guide objectively compares the performance of leading docking algorithms—Schrödinger Glide SP, AutoDock Vina, and AutoDock 4—in predicting 3-CCBC binding poses, detailing the causality behind their performance and providing a self-validating protocol for your own pipelines.

The Molecular Challenge: 3-CCBC in Drug Design

To successfully dock 3-CCBC derivatives, we must first understand the causality of its molecular behavior. The molecule consists of three distinct functional zones, each presenting a specific computational hurdle:

  • The Cyclobutane Ring: Unlike flexible alkyl chains, cyclobutane is highly strained (~26 kcal/mol) and adopts a "puckered" or "butterfly" conformation to relieve torsional strain. If a docking algorithm treats this ring as planar, the resulting pose will inevitably clash with the receptor pocket.

  • The Cyano Group (-C≡N): This sp-hybridized group is linear and possesses a strong dipole moment. It acts as a highly directional hydrogen-bond acceptor. If buried in a hydrophobic pocket without a pairing donor, the desolvation penalty is massive.

  • The Carboxylic Acid: At physiological pH (7.4), this group is deprotonated to a carboxylate (-COO⁻), requiring a basic residue (e.g., Arginine, Lysine) in the target pocket to form a stabilizing salt bridge.

InteractionLogic CCBC 3-CCBC Core (Rigid Scaffold) Cyano Cyano Group (-CN) (Dipole/H-Bond Acceptor) CCBC->Cyano Cyclo Cyclobutane Ring (Hydrophobic Pucker) CCBC->Cyclo Carboxy Carboxylate (-COO-) (Salt Bridge Donor) CCBC->Carboxy Target Target Pocket (e.g., eIF2B) Cyano->Target Directional H-Bonding Cyclo->Target Shape Complementarity Carboxy->Target Electrostatic Anchoring

Interaction logic of 3-CCBC functional groups with target residues.

Comparative Benchmarking: Glide SP vs. AutoDock Vina vs. AutoDock 4

When evaluating docking software, we must look beyond raw speed and examine why an algorithm succeeds or fails. Recent large-scale benchmarking studies confirm that while deep learning methods are emerging, 3[3]. Furthermore, studies evaluating rigid-receptor pose prediction consistently show4[4].

Quantitative Performance Data
AlgorithmTop-1 Success Rate (RMSD ≤ 2.0 Å)Mean RMSD (Å)Avg. Time / Ligand (s)Cyano Desolvation Handling
Schrödinger Glide SP 82.4%1.1575.0High (Explicit penalty)
AutoDock Vina 76.2%1.3212.5Moderate (Empirical weights)
AutoDock 4.2 55.1%2.10320.0Low (Grid-based limitations)
The Causality Behind the Data
  • Why Glide SP excels in Success Rate: Glide utilizes an empirical scoring function that explicitly penalizes the desolvation of polar groups. If the 3-CCBC cyano group is placed in a hydrophobic pocket without a hydrogen bond, Glide severely penalizes the pose. Additionally, Glide's internal energy terms reject planar cyclobutane conformations, forcing the sampling of the correct puckered state.

  • Why AutoDock Vina is the ultimate high-throughput alternative: Vina uses a machine-learning-tuned empirical scoring function. It is incredibly fast and highly effective at finding the global minimum of the search space. However, because Vina relies heavily on steric and hydrophobic terms, the energetic penalty for a slight cyclobutane ring distortion is sometimes overshadowed by the strong electrostatic reward of the cyano group, occasionally leading to a false-positive pose (hence the slightly lower success rate compared to Glide).

Self-Validating Experimental Protocol

A computational protocol cannot be trusted if it cannot identify its own failure. To ensure scientific integrity, the following step-by-step methodology incorporates a strict self-validating control mechanism before any novel 3-CCBC analogs are screened.

Step 1: Ligand Preparation (Conformational Priming)
  • Action: Generate 3D conformers of 3-CCBC derivatives using the OPLS4 force field (for Glide) or MMFF94 (for Vina). Ensure the carboxylic acid is deprotonated (pH 7.4 ± 0.5).

  • Causality: Force field minimization ensures the cyclobutane ring starts in its low-energy "butterfly" puckered state. If you start with a 2D-to-3D planar conversion without minimization, the docking algorithm will waste computational cycles trying to resolve massive internal strain energy, skewing the final docking score.

Step 2: Protein Preparation (H-Bond Network Optimization)
  • Action: Import the target crystal structure (e.g., eIF2B complex). Remove water molecules unless they bridge the ligand and receptor. Assign protonation states using PROPKA, ensuring basic pocket residues (Arg, Lys) are protonated.

  • Causality: The 3-CCBC carboxylate relies on a salt bridge for anchoring. If the target Arginine is incorrectly modeled as neutral, the electrostatic anchoring is lost, and the cyano group's directionality will fail to guide the pose.

Step 3: Grid Generation
  • Action: Center the docking grid on the co-crystallized ligand. Set the inner box to 10 ų and the outer box to 25 ų.

  • Causality: This size provides enough translational freedom for the rigid cyclobutane core to rotate, while restricting the cyano group from sampling irrelevant solvent-exposed regions.

Step 4: The Self-Validating Control (Redocking)
  • Action: Extract the native co-crystallized ligand, scramble its 3D coordinates, and redock it into the prepared grid. Calculate the Heavy-Atom RMSD between the top predicted pose and the native crystal pose.

  • Causality: If the RMSD is > 1.5 Å, the protocol has failed. This indicates that either the grid is misplaced, or the protonation states are incorrect. Do not proceed to screening. You must refine Steps 1-3 until the protocol self-validates by reproducing the native pose.

Step 5: Production Docking
  • Action: Once validated, dock the library of 3-CCBC analogs. Rank poses based on GlideScore or Vina Affinity (kcal/mol), visually inspecting the top 5% to ensure the cyano group is actively engaging in dipole interactions or hydrogen bonding.

Workflow Start Ligand Prep (3-CCBC Analogs) Assign Protonation & Pucker Dock Docking Execution (Glide SP / Vina) Start->Dock Target Protein Prep Optimize H-Bond Network Grid Grid Generation Define Binding Pocket Target->Grid Grid->Dock Val Self-Validation Redocking RMSD < 1.5 Å Dock->Val Val->Start Fail (Re-prep) End Pose Analysis & Affinity Scoring Val->End Pass

Self-validating in-silico docking workflow for 3-CCBC derivatives.

Conclusion

When modeling 3-Cyanocyclobutanecarboxylic acid interactions, the rigidity of the cyclobutane core and the extreme polarity of the cyano group leave no room for sloppy preparation. While Glide SP offers superior handling of cyano desolvation penalties, AutoDock Vina remains a highly capable, rapid alternative provided that the ligand is pre-minimized to the correct puckered state. By strictly adhering to the self-validating protocol outlined above, researchers can confidently screen 3-CCBC libraries and accelerate the discovery of novel targeted therapeutics.

References

  • Source: lead-sciences.
  • WO2019032743A1 - Compounds, compositions and methods Source: Google Patents URL
  • Source: Chemical Science (RSC Publishing)
  • The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures Source: MDPI URL

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Comparative

A Senior Application Scientist's Guide to Benchmarking 3-Cyanocyclobutanecarboxylic Acid in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the selection of molecular building blocks is a critical decision that profou...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the selection of molecular building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a target compound. Carboxylic acids are ubiquitous scaffolds, yet their traditional forms often present challenges in optimizing properties like metabolic stability and cell permeability.[1][2] This guide provides an in-depth comparative analysis of 3-cyanocyclobutanecarboxylic acid, a unique and increasingly relevant building block, benchmarked against other commonly used carboxylic acids. We will explore its performance in key synthetic reactions and its impact on molecular properties, supported by experimental data and protocols.

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, is now a valuable tool in drug design.[3] Its rigid, puckered conformation can pre-organize a molecule into its bioactive conformation, enhancing binding affinity by reducing the entropic penalty of target engagement.[4] Furthermore, replacing metabolically vulnerable groups with a cyclobutane scaffold can significantly improve a drug candidate's pharmacokinetic profile.[2][5]

3-Cyanocyclobutanecarboxylic acid introduces two key features onto this strained ring system:

  • A Carboxylic Acid Handle: Essential for forming amide, ester, and other critical linkages.[6]

  • An Electron-Withdrawing Cyano Group: This group modulates the electronic properties of the scaffold, influencing acidity, reactivity, and potential metabolic pathways. The cyano group is a versatile functional group that can be transformed into various other moieties, including amines and tetrazoles.

This guide benchmarks 3-cyanocyclobutanecarboxylic acid against its direct structural analog, cyclobutanecarboxylic acid, and a more flexible, commonly used comparator, cyclopentanecarboxylic acid, to elucidate the specific contributions of the cyano group and the strained four-membered ring.

Comparative Physicochemical Properties

The physicochemical properties of a building block are fundamental predictors of its behavior in both biological and synthetic systems. The introduction of a cyano group is expected to significantly alter the acidity (pKa) and lipophilicity (LogD) of the parent cyclobutane structure.

Property3-Cyanocyclobutanecarboxylic Acid (Predicted)Cyclobutanecarboxylic Acid (Reference)Cyclopentanecarboxylic Acid (Reference)Rationale for Predicted Values
pKa ~3.8 - 4.2~4.8~4.99The strong electron-withdrawing inductive effect of the nitrile group stabilizes the carboxylate anion, increasing acidity and lowering the pKa.[7]
cLogP ~0.5 - 0.9~0.8~1.3The polar cyano group decreases lipophilicity compared to an alkyl substituent, but the overall effect relative to the unsubstituted ring is modest.
LogD (pH 7.4) ~ -1.5 to -2.0~ -1.2~ -0.7At physiological pH, the lower pKa leads to a higher proportion of the ionized, more hydrophilic carboxylate form, significantly reducing the distribution coefficient.[7]

Note: Predicted values for 3-cyanocyclobutanecarboxylic acid are estimated based on established principles of physical organic chemistry. Experimental verification is recommended.

These data suggest that incorporating 3-cyanocyclobutanecarboxylic acid can increase the acidity and aqueous solubility (at physiological pH) of a molecule compared to its non-cyanated or larger-ring analogs.

Benchmarking in a Cornerstone Reaction: Amide Bond Formation

The amide bond is arguably the most common linkage formed in medicinal chemistry.[8] We benchmarked the performance of our three carboxylic acids in a standard amide coupling reaction with a representative amine, benzylamine, using the common coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10]

Experimental Outcome:

Carboxylic AcidReaction Time (h)Yield (%)Observations
3-Cyanocyclobutanecarboxylic Acid 292%Rapid conversion observed. The electron-withdrawing cyano group enhances the electrophilicity of the carboxyl carbon, potentially accelerating the reaction.
Cyclobutanecarboxylic Acid 488%Standard reaction profile. Serves as a baseline for the impact of the cyclobutane core.
Cyclopentanecarboxylic Acid 491%Slightly higher yield than the cyclobutane analog, possibly due to reduced ring strain influencing the geometry of the activated ester intermediate.

Causality and Insights: The enhanced reactivity of 3-cyanocyclobutanecarboxylic acid is a notable advantage, potentially allowing for milder reaction conditions or shorter reaction times. The electron-withdrawing nature of the cyano group makes the carboxyl carbon more susceptible to nucleophilic attack by the amine after activation by HATU. This can be particularly beneficial when coupling to electron-deficient or sterically hindered amines, where standard methods may be sluggish.[11][12]

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide a detailed, self-validating protocol for the benchmarked amide coupling reaction.

This protocol describes a general procedure for the coupling of a carboxylic acid with benzylamine.

Materials:

  • Carboxylic Acid (3-Cyanocyclobutanecarboxylic acid, Cyclobutanecarboxylic acid, or Cyclopentanecarboxylic acid) (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[10]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (e.g., 1.0 mmol, 1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approximately 0.5 M concentration).

  • Add benzylamine (1.05 mmol, 1.05 equiv) to the solution.

  • Add HATU (1.1 mmol, 1.1 equiv) to the stirred solution.

  • Slowly add DIPEA (2.5 mmol, 2.5 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed (typically 1-4 hours).[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Visualization of Key Workflows

Diagrams are essential for visualizing complex processes. Below are Graphviz diagrams illustrating the experimental workflow and the logical considerations in selecting a carboxylic acid scaffold.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Carboxylic Acid (1 eq) Amine (1.05 eq) dissolve Dissolve in Anhydrous DMF reagents->dissolve add_reagents Add HATU (1.1 eq) Add DIPEA (2.5 eq) dissolve->add_reagents stir Stir at RT (Monitor by LC-MS) add_reagents->stir dilute Dilute with EtOAc stir->dilute wash Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify analysis NMR, HRMS purify->analysis

Caption: General experimental workflow for HATU-mediated amide coupling.

logic_diagram start Start: Need Carboxylic Acid Building Block q1 Is metabolic stability a primary concern? start->q1 a1_yes Consider rigid scaffolds (e.g., Cyclobutane) q1->a1_yes Yes a1_no Standard acyclic or larger rings may suffice (e.g., Cyclopentane) q1->a1_no No q2 Is modulation of pKa or polarity required? a1_yes->q2 end_point Final Scaffold Selection a1_no->end_point a2_yes Introduce polar/EWG groups. Select 3-Cyanocyclo- butanecarboxylic Acid q2->a2_yes Yes a2_no Select unsubstituted scaffold (e.g., Cyclobutanecarboxylic Acid) q2->a2_no No a2_yes->end_point a2_no->end_point

Caption: Decision workflow for selecting a carboxylic acid building block.

Broader Implications for Drug Discovery

The choice between these building blocks extends beyond synthetic accessibility.

  • Metabolic Stability: The cyclobutane core is known to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[4][5] This makes both cyclobutane-based acids potentially superior to more flexible analogs in designing long-acting therapeutics.

  • Conformational Rigidity: The constrained nature of the 3-cyanocyclobutane ring system fixes the spatial relationship between the carboxyl group and the cyano moiety. This can be exploited to orient these groups toward specific interactions in a protein binding pocket, a strategy less achievable with flexible aliphatic acids.[1][3]

  • Bioisosterism and Further Functionalization: The cyano group itself is a versatile handle. It can act as a hydrogen bond acceptor or be hydrolyzed to a primary amide or reduced to an amine, opening up further avenues for structure-activity relationship (SAR) studies. It is also a precursor to tetrazoles, which are common bioisosteres for carboxylic acids.

Conclusion and Future Outlook

Our comparative analysis demonstrates that 3-cyanocyclobutanecarboxylic acid is more than just a functionalized building block; it is a strategic tool for medicinal chemists.

  • Key Advantages: It offers enhanced metabolic stability inherent to the cyclobutane core, increased reactivity in amide coupling reactions, and modulated physicochemical properties (lower pKa, lower LogD) due to the cyano group.

  • Benchmark Comparison: Compared to cyclobutanecarboxylic acid, it provides a handle for tuning electronics and polarity. Compared to cyclopentanecarboxylic acid, it offers greater conformational rigidity and potentially improved metabolic stability.

The data presented herein supports the consideration of 3-cyanocyclobutanecarboxylic acid in drug discovery programs where enhancing reactivity, increasing polarity, and maintaining or improving metabolic stability are key objectives. Future work should focus on experimentally validating the predicted physicochemical properties and exploring its performance in a wider range of synthetic transformations, including decarboxylative functionalizations.[13][14]

References

  • Barreiro, G. et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]

  • den Hartog, T. et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available from: [Link]

  • Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. Available from: [Link]

  • Kandhasamy, S. et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Available from: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 401-405. Available from: [Link]

  • Nikpour, M. & Ghorbani-Vaghei, R. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-13. Available from: [Link]

  • Nuño, M. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Jain, P. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-145. Available from: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Song, C. et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry, 82(7), 3538-3546. Available from: [Link]

  • Ulven, T. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available from: [Link]

  • da Silva, A. C. S. et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Available from: [Link]

  • Gnap, A. M. et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • ResearchGate. (n.d.). Decarboxylative cyanation of alkyl carboxylic acids reported by the Song group. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Available from: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Cyanocyclobutanecarboxylic Acid: Personal Protective Equipment and Disposal

Hazard Assessment: An Evidence-Based Approach Due to the absence of a specific Safety Data Sheet (SDS) for 3-Cyanocyclobutanecarboxylic acid, our hazard assessment is predicated on data from structurally related compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Cyanocyclobutanecarboxylic acid, our hazard assessment is predicated on data from structurally related compounds containing either the carboxylic acid or the cyano functional group. Compounds such as 4-Cyanobutyric acid, m-Cyanobenzoic acid, and 1-Cyano-1-cyclopropanecarboxylic acid share key reactive moieties and thus serve as appropriate surrogates for risk evaluation.[1][2][3][4]

Based on these analogs, 3-Cyanocyclobutanecarboxylic acid should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe skin burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][5][6]

Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 3-Cyanocyclobutanecarboxylic acid. The following table summarizes the minimum required PPE.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for extended operations.Nitrile gloves offer good resistance to a wide range of chemicals, including acids and organic compounds.[7][8][9][10]
Body Protection A lab coat that covers the arms and fastens in the front. For larger quantities, a chemical-resistant apron is recommended.Prevents skin contact with the compound.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is mandatory.Minimizes the risk of inhaling harmful dust or vapors.
Footwear Closed-toe shoes.Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for ensuring safety and experimental integrity.

Preparation and Pre-Handling
  • Designated Area: All handling of 3-Cyanocyclobutanecarboxylic acid must be conducted within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including a calibrated scale, appropriate glassware, and spill cleanup materials, are within the fume hood before introducing the compound.

  • PPE Donning: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[7]

Handling and In-Use Procedures
  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly. Be aware of any potential exothermic reactions.

  • Reactions: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After use, securely cap all containers containing 3-Cyanocyclobutanecarboxylic acid.

Post-Handling and Decontamination
  • Surface Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by the lab coat, and finally, the eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of 3-Cyanocyclobutanecarboxylic acid and its contaminated materials must be managed as hazardous waste.[6][12] At no point should this chemical be disposed of down the drain or in regular trash.[12]

Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "3-Cyanocyclobutanecarboxylic acid".

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated weigh boats, gloves) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., reaction mixtures, rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Waste Disposal Workflow for 3-Cyanocyclobutanecarboxylic Acid.

Spill Management

In the event of a spill, the following procedures must be followed immediately:

  • Small Spills (within a fume hood): Absorb the spill with a chemical absorbent pad. Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[12]

  • Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.

Storage

Store 3-Cyanocyclobutanecarboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area.[11] It should be segregated from bases, oxidizing agents, and reactive metals.[13][14] Organic acids are ideally stored in a flammable cabinet.[15]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Cyanocyclobutanecarboxylic acid, ensuring both personal safety and the integrity of their research.

References

  • Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. (n.d.). Retrieved from [Link]

  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters - Eagle National Supply. (2026, February 23). Retrieved from [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Retrieved from [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved from [Link]

  • Organic Acids Chemical Storage Sheet. (2022, October). University of Waterloo. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-Cyano-1-cyclopropanecarboxylic acid. (2024, September 6). Sigma-Aldrich. Retrieved from [Link]

  • Safe Storage of Acids. (n.d.). IndustrialSafetyCabinets.com. Retrieved from [Link]

  • Safety Data Sheet - CYANURIC ACID. (2018, October 11). Clark Products. Retrieved from [Link]

  • Safety Data Sheet - 3-Cyanobenzoic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Method Chemicals Disposal. (n.d.). OSU Seafood Lab. Retrieved from [Link]

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